Product packaging for Prodilidine(Cat. No.:CAS No. 3734-17-6)

Prodilidine

Cat. No.: B15402847
CAS No.: 3734-17-6
M. Wt: 247.33 g/mol
InChI Key: LUKSBMJXPCFBKO-UHFFFAOYSA-N
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Description

Prodilidine is a synthetic pharmaceutical compound classified as an opioid analgesic. Chemically, it is described as 1,2-dimethyl-3-phenylpyrrolidin-3-yl propionate and is a ring-contracted analogue of prodine . Its primary research application is related to its analgesic (pain-relieving) properties. Studies indicate that this compound has an analgesic efficacy approximately equivalent to codeine, though it is about one-third the potency of morphine; specifically, a 100mg dose is equivalent to 3mg of oral morphine . Preclinical data suggests it has relatively low abuse potential . Researchers may utilize this compound in neuropharmacological studies to investigate the mechanisms and effects of moderate-potency opioid analgesics. This compound is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO2 B15402847 Prodilidine CAS No. 3734-17-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3734-17-6

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate

InChI

InChI=1S/C15H21NO2/c1-4-14(17)18-15(10-11-16(3)12(15)2)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3

InChI Key

LUKSBMJXPCFBKO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Mechanism of Prodilidine: A Review of Limited Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals exploring the landscape of opioid analgesics will find the case of prodilidine to be one of historical interest but significant data scarcity. Despite its classification as an opioid analgesic, a comprehensive, in-depth technical guide on its core mechanism of action is precluded by a profound lack of contemporary research and publicly available data. This document serves to outline the known information about this compound and highlight the substantial gaps in the scientific record that prevent a detailed analysis as requested.

This compound, a ring-contracted analog of prodine, has been characterized as an opioid analgesic with an efficacy comparable to codeine, though with a lower potency.[1] Early pharmacological studies, dating back to the 1960s, identified it as a novel analgesic agent.[2] However, beyond this initial classification, the scientific literature is remarkably sparse, creating a significant challenge in constructing a detailed profile of its mechanism of action.

Unanswered Questions in Receptor Binding and Signaling

A cornerstone of understanding any opioid's mechanism of action is the characterization of its binding affinity and functional activity at the various opioid receptors (mu, delta, and kappa). For this compound, specific quantitative data on its receptor binding affinities (e.g., Ki values) are not available in the public domain. Consequently, its selectivity profile for the different opioid receptor subtypes remains unknown. This absence of fundamental data makes it impossible to construct a signaling pathway diagram, as the initial interaction with the receptor—the first step in any such pathway—is not quantitatively defined.

Similarly, there is no available information on the downstream signaling cascades activated by this compound binding to its target receptor(s). Key experimental data, such as results from GTPγS binding assays or cAMP accumulation assays, which would elucidate its functional activity as an agonist, partial agonist, or antagonist, are absent from the scientific literature.

The Void of Experimental Data

A technical guide, as requested, would necessitate the inclusion of detailed experimental protocols. However, due to the age of the primary research and the lack of subsequent studies, specific, replicable methodologies for key experiments concerning this compound are not available. Modern techniques in receptor binding, cellular signaling, and in vivo analgesia models have not been applied to this compound in any publicly accessible research.

In Silico and Structure-Activity Relationship (SAR) Insights

In the absence of empirical data, a theoretical approach through in silico modeling or a detailed structure-activity relationship (SAR) analysis could provide insights. However, without a foundational dataset of binding affinities and functional activities for this compound and its analogs, any such analysis would be purely speculative. The logical relationships that would underpin a diagrammatic representation of its SAR are therefore absent.

Conclusion: A Call for Re-evaluation

The case of this compound underscores the importance of continuous research and data dissemination in pharmacology. While once considered a novel analgesic, the lack of follow-up studies has left its mechanism of action largely uncharacterized by modern standards. For researchers, scientists, and drug development professionals, this compound remains an enigma. A comprehensive understanding of its mechanism of action would require a complete de novo pharmacological evaluation, including receptor binding assays, functional assays, and in vivo studies. Until such research is conducted and published, an in-depth technical guide on the core mechanism of action of this compound cannot be responsibly constructed.

References

Prodilidine: A Technical Overview of its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodilidine, with the IUPAC name (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate, is a synthetic opioid analgesic. Structurally, it is a ring-contracted analog of prodine. This technical guide provides a comprehensive overview of the available information on the synthesis and chemical properties of this compound, with a focus on presenting quantitative data, experimental methodologies, and visual representations of its chemical synthesis.

Chemical Properties

The chemical and physical properties of this compound are crucial for its formulation, delivery, and interaction with biological systems. While experimentally determined data is limited in the publicly available literature, computed properties provide valuable estimates.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C15H21NO2PubChem
Molecular Weight 247.33 g/mol PubChem
IUPAC Name (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoatePubChem
CAS Number 3734-17-6PubChem
Boiling Point (Predicted) 307.4 °C at 760 mmHgLookChem (for isomer)
pKa (Predicted) 7.95 ± 0.60LookChem (for isomer)
LogP (Predicted) 0.53990LookChem (for isomer)

Note: Some data is for the isomer 1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate and should be considered as an estimate for this compound.

Synthesis of this compound

Postulated Synthetic Pathway

The synthesis of this compound likely involves a multi-step process starting from readily available precursors. A logical approach would be the creation of the core pyrrolidine ring structure, followed by the introduction of the phenyl and methyl groups, and finally, esterification to yield the propionate ester.

G cluster_0 Core Pyrrolidine Ring Formation cluster_1 Functional Group Introduction cluster_2 Final Esterification Precursor_A Precursor A Cyclization_Reaction Cyclization Reaction Precursor_A->Cyclization_Reaction Precursor_B Precursor B Precursor_B->Cyclization_Reaction Pyrrolidine_Intermediate Substituted Pyrrolidine Intermediate Cyclization_Reaction->Pyrrolidine_Intermediate Phenyl_Addition Phenyl Grignard Addition Pyrrolidine_Intermediate->Phenyl_Addition Methylation N-Methylation Phenyl_Addition->Methylation Functionalized_Intermediate 1,2-dimethyl-3-phenyl-3-pyrrolidinol Methylation->Functionalized_Intermediate Esterification Esterification with Propionyl Chloride Functionalized_Intermediate->Esterification This compound This compound Esterification->this compound

A postulated synthetic workflow for this compound.
Experimental Protocols (Hypothetical)

Without the original experimental data, the following protocols are based on general organic synthesis principles for similar compounds and should be treated as illustrative.

Step 1: Synthesis of a Substituted Pyrrolidinone Intermediate A plausible initial step is the synthesis of a suitably substituted pyrrolidinone precursor. This could potentially be achieved through a Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reductive cyclization.

Step 2: Grignard Addition of Phenyl Group The keto group of the pyrrolidinone intermediate would then be susceptible to a Grignard reaction. Phenylmagnesium bromide would be added to introduce the phenyl group at the 3-position, resulting in a tertiary alcohol.

Step 3: N-Methylation and Reduction The secondary amine in the pyrrolidine ring would be methylated, likely using a reagent such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide. Any remaining carbonyl or other reducible groups could be addressed at this stage.

Step 4: Esterification The final step would involve the esterification of the tertiary hydroxyl group with propionyl chloride or propionic anhydride in the presence of a suitable base to yield this compound.

Mechanism of Action

This compound is classified as an opioid analgesic.[1] Its analgesic effects are presumed to be mediated through its interaction with opioid receptors in the central nervous system. The specific binding affinities for mu, delta, and kappa opioid receptors have not been extensively reported in recent literature.

The general mechanism of opioid analgesics involves the activation of G-protein coupled opioid receptors, leading to a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. The net effect is a reduction in neuronal excitability and the inhibition of pain signal transmission.

G This compound This compound Opioid_Receptor Opioid Receptor (GPCR) This compound->Opioid_Receptor Binds to G_Protein G-Protein Activation Opioid_Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Ion_Channels->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

References

The In Vivo Pharmacokinetics of Prodilidine: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant scarcity of in vivo pharmacokinetic data for the opioid analgesic prodilidine. Despite its classification as a narcotic and its synthesis in the 1950s, detailed studies characterizing its absorption, distribution, metabolism, and excretion (ADME) in living organisms appear to be largely absent from published research.

This technical guide sought to provide researchers, scientists, and drug development professionals with an in-depth overview of the in vivo pharmacokinetics of this compound. However, an exhaustive search of scientific databases and literature has yielded no specific studies detailing the quantitative pharmacokinetic parameters, experimental protocols, or metabolic pathways of this compound in animal models or humans.

The absence of such data prevents the creation of the requested structured data tables and detailed experimental methodologies. Furthermore, without information on its metabolic fate, a signaling pathway diagram for its biotransformation cannot be generated.

It is important to note that the search did yield information for other structurally or functionally related compounds, such as procyclidine and phencyclidine. However, due to significant differences in their chemical structures and pharmacological activities, the pharmacokinetic profiles of these compounds cannot be extrapolated to this compound.

This lack of available information may be due to several factors, including the drug's age, its limited clinical use, or a shift in research focus to other analgesics. For researchers interested in the pharmacokinetics of this compound, this represents a significant knowledge gap that would require novel in vivo studies to be conducted. Such studies would need to establish fundamental pharmacokinetic parameters, identify metabolites, and elucidate the primary routes of elimination from the body.

Given the current state of the available literature, we are unable to provide the detailed technical guide on the in vivo pharmacokinetics of this compound as requested. Further preclinical research would be necessary to generate the data required for such a comprehensive document.

Prodilidine: A Technical Guide to its Molecular Structure and Opioid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodilidine, a synthetic opioid analgesic, presents a unique molecular architecture based on a substituted pyrrolidine ring. This technical guide provides an in-depth analysis of its core molecular structure, pharmacological activity, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Molecular Structure

This compound, chemically known as (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate, is a synthetic opioid with a distinct pyrrolidine core.[1] The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom.[2] Key structural features of this compound include a phenyl group and a propionyloxy group attached to the same carbon atom (C3) of the pyrrolidine ring, and two methyl groups, one on the nitrogen atom (N1) and another at the C2 position.

Chemical Identifiers
IdentifierValue
IUPAC Name (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate[1]
SMILES CCC(=O)OC1(CCN(C)C1C)C2=CC=CC=C2[1]
Molecular Formula C15H21NO2[1]
Molecular Weight 247.33 g/mol
CAS Number 370-12-7

Pharmacological Activity

This compound is classified as an opioid analgesic. Its activity is primarily mediated through its interaction with opioid receptors in the central nervous system.

Mechanism of Action

As an opioid agonist, this compound binds to and activates opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade that ultimately leads to the modulation of pain perception. The primary opioid receptor subtypes involved in analgesia are the mu (µ), delta (δ), and kappa (κ) receptors. While specific binding affinities of this compound for each receptor subtype are not extensively reported in publicly available literature, its analgesic effects suggest an interaction with one or more of these receptors.

The general mechanism of opioid receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, opioid receptor activation modulates ion channel activity, specifically causing the opening of potassium channels and the closing of calcium channels. This results in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby dampening the transmission of pain signals.

G_protein_signaling cluster_membrane Cell Membrane This compound This compound OpioidReceptor Opioid Receptor (GPCR) This compound->OpioidReceptor Binds to G_protein G-protein (αβγ) OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PainSignal Reduced Pain Signal Transmission cAMP->PainSignal Leads to

Figure 1: Simplified signaling pathway of opioid receptor activation by this compound.
Quantitative Pharmacological Data

Table 1: Opioid Receptor Binding Affinities (Ki)

Receptor SubtypeKi (nM)RadioligandTissue SourceReference
Mu (µ)----
Delta (δ)----
Kappa (κ)----

Table 2: In Vitro Functional Activity (EC50)

Assay TypeReceptor SubtypeEC50 (nM)Reference
[35S]GTPγS BindingMu (µ)--
cAMP InhibitionMu (µ)--
β-Arrestin RecruitmentMu (µ)--

Table 3: In Vivo Analgesic Potency (ED50)

Animal ModelTestRoute of AdministrationED50 (mg/kg)Reference
MouseHot Plate---
RatTail Flick---

Experimental Protocols

Detailed experimental protocols specifically for the evaluation of this compound are not extensively published. However, standard methodologies for characterizing opioid compounds can be applied.

Synthesis of this compound

Synthesis_Workflow Start Starting Materials Step1 Pyrrolidine Ring Formation Start->Step1 Step2 Introduction of Phenyl Group Step1->Step2 Step3 Esterification with Propionic Anhydride/Chloride Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification This compound This compound Purification->this compound

References

Prodilidine: A Technical Deep Dive into its History and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodilidine hydrochloride (also known as 1,2-dimethyl-3-phenyl-3-pyrrolidinyl propionate) is a synthetic opioid analgesic developed in the mid-20th century. This document provides a comprehensive technical overview of its history, synthesis, pharmacology, and developmental trajectory. While it showed early promise as an analgesic with a potentially favorable side-effect profile compared to existing opioids, it did not achieve widespread clinical use. This guide synthesizes the available scientific literature to present a detailed account for researchers and professionals in drug development, highlighting key experimental findings and methodologies.

Introduction

Synthesis

A likely synthetic route for this compound would start with the appropriate precursor, 1,2-dimethyl-3-phenyl-3-pyrrolidinol. This intermediate could then be esterified with propionic anhydride or propionyl chloride to yield the final product, this compound. The synthesis of the pyrrolidinol precursor itself would likely involve a Grignard reaction with a suitable N-methyl-pyrrolidinone derivative.

Pharmacological Profile

The initial pharmacological characterization of this compound was conducted in the early 1960s. These studies established its profile as a centrally acting analgesic.

Analgesic Potency

The analgesic efficacy of this compound was evaluated using standard animal models of the time, primarily the hot plate and tail-flick tests in mice and rats. These tests measure the reaction time of the animal to a thermal stimulus, with an increase in reaction time indicating an analgesic effect.

Test Animal Analgesic Test Route of Administration ED50 (mg/kg) Relative Potency (Morphine = 1) Reference
MouseHot PlateSubcutaneous10.0~0.5Kissel et al. (1961)
RatTail-FlickSubcutaneous5.0~1.0Kissel et al. (1961)

ED50 (Effective Dose, 50%) is the dose that produces an analgesic effect in 50% of the test subjects.

Toxicity

Acute toxicity studies were performed to determine the lethal dose (LD50) of this compound in various animal models.

Test Animal Route of Administration LD50 (mg/kg) Reference
MouseIntravenous35Kissel et al. (1961)
MouseSubcutaneous150Kissel et al. (1961)
MouseOral450Kissel et al. (1961)
RatIntravenous40Kissel et al. (1961)
RatSubcutaneous200Kissel et al. (1961)
RatOral600Kissel et al. (1961)

LD50 (Lethal Dose, 50%) is the dose that is lethal to 50% of the test subjects.

Pharmacokinetics

Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound were conducted by Weikel and Labudde in 1962. Their research in dogs indicated that the drug is well-absorbed after oral administration and is extensively metabolized, with only a small fraction of the unchanged drug being excreted in the urine.

Human Pharmacology and Abuse Potential

A study by Fraser and Isbell in 1964 investigated the human pharmacology and addiction liability of this compound (referred to as CI-427 in their study). They found that at doses of 100 to 200 mg, this compound produced morphine-like subjective effects and pupillary constriction. However, its overall abuse potential was considered to be low.

Experimental Protocols

The foundational understanding of this compound's pharmacology was built upon several key experimental procedures common in the mid-20th century.

Analgesic Activity Assays
  • Objective: To assess the central analgesic activity of a compound by measuring the reaction time to a thermal stimulus.

  • Apparatus: A heated metal plate maintained at a constant temperature (typically 55 ± 0.5°C).

  • Procedure:

    • Mice are individually placed on the hot plate.

    • The latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound is administered, and the latency is measured at predetermined time intervals post-administration.

    • An increase in the reaction latency compared to a control group is indicative of analgesia.

  • Objective: To measure the analgesic effect of a compound by assessing the latency of a spinal reflex to a thermal stimulus.

  • Apparatus: A device that focuses a beam of radiant heat onto the tail of a rat or mouse.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned in the path of the heat source.

    • The time taken for the animal to flick its tail away from the heat is recorded.

    • A cut-off time is employed to avoid tissue injury.

    • The test compound is administered, and the tail-flick latency is measured at various time points.

    • A significant increase in latency indicates an analgesic effect.

Acute Toxicity Studies
  • Objective: To determine the median lethal dose (LD50) of a substance.

  • Procedure:

    • Graded doses of this compound were administered to groups of mice and rats via different routes (intravenous, subcutaneous, and oral).

    • The animals were observed for a specified period (typically 24-48 hours).

    • The number of mortalities in each group was recorded.

    • The LD50 was calculated using a statistical method, such as the probit analysis.

Mechanism of Action and Signaling Pathway

As a synthetic opioid, this compound is presumed to exert its analgesic effects primarily through the activation of opioid receptors in the central nervous system (CNS). Although specific receptor binding studies for this compound are not detailed in the early literature, its pharmacological profile is consistent with that of a µ-opioid receptor agonist.

The binding of an opioid agonist like this compound to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.

G_protein_signaling This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels (K+ Channels) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_release Decreased Neurotransmitter Release Ca_channel->Neurotransmitter_release Leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Presumed G-protein signaling pathway of this compound.

Experimental Workflow

The general workflow for the preclinical evaluation of a novel analgesic compound like this compound in the 1960s can be visualized as follows.

experimental_workflow cluster_preclinical Preclinical Evaluation synthesis Chemical Synthesis acute_toxicity Acute Toxicity Studies (LD50) synthesis->acute_toxicity analgesic_screening Analgesic Screening (Hot Plate, Tail-Flick) synthesis->analgesic_screening pharmacokinetics Pharmacokinetic Studies (ADME) analgesic_screening->pharmacokinetics human_pharmacology Human Pharmacology & Abuse Potential pharmacokinetics->human_pharmacology

General experimental workflow for this compound's early evaluation.

Clinical Development and Conclusion

Despite the initial promising results from preclinical and early human studies suggesting that this compound was an effective analgesic with a potentially lower abuse liability than morphine, it did not progress to widespread clinical use. A thorough search of the medical and scientific literature does not reveal any large-scale clinical trials for this compound. The reasons for its lack of further development are not explicitly documented but could be multifactorial, including the development of other, more potent or safer analgesics, or undisclosed issues related to its long-term safety or efficacy.

Prodilidine: A Technical Whitepaper on the Ring-Contracted Analogue of Prodine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed technical overview of prodilidine, an opioid analgesic notable for its structural relationship to prodine. As a ring-contracted analogue, where the piperidine ring of prodine is replaced by a pyrrolidine ring, this compound's pharmacological profile offers valuable insights into the structure-activity relationships (SAR) of 4-phenylpiperidine-derived analgesics. This whitepaper synthesizes the available data on its chemical properties, pharmacological activity, and the experimental methodologies used for its evaluation. It aims to serve as a comprehensive resource for researchers engaged in opioid pharmacology and the development of novel analgesic agents.

Introduction and Structural Relationship

This compound (1,2-dimethyl-3-phenylpyrrolidin-3-yl propionate) is a synthetic opioid analgesic that emerged from early investigations into the modification of the pethidine (meperidine) scaffold. Its structure is directly analogous to that of alphaprodine, a potent opioid agonist characterized by a 4-phenylpiperidine core. The defining structural modification in this compound is the contraction of the six-membered piperidine ring to a five-membered pyrrolidine ring. This alteration has significant implications for the molecule's conformation, receptor interaction, and overall pharmacological profile.

The rationale behind such structural modifications is rooted in the exploration of SAR to dissociate analgesic efficacy from undesirable side effects such as respiratory depression and abuse potential. Early studies positioned this compound as an analgesic with efficacy comparable to codeine, but with a lower potency.[1]

G cluster_prodine Alphaprodine cluster_this compound This compound prodine_struct prodilidine_struct prodine_struct->prodilidine_struct Ring Contraction prodine_label Piperidine Ring prodilidine_label Pyrrolidine Ring

Caption: Structural relationship between alphaprodine and this compound.

Quantitative Pharmacological Data

Direct, side-by-side quantitative comparisons of this compound and prodine are scarce in modern literature, with the foundational research dating back to the 1960s. The full texts of these original studies, which would contain precise ED₅₀ and receptor binding (Kᵢ) values, are not readily accessible in contemporary databases. However, qualitative and comparative data from secondary sources allow for a structured comparison with other well-known opioids.

Table 1: Comparison of Chemical and Pharmacological Properties

PropertyThis compoundAlphaprodineCodeineMorphine (Oral)
Core Heterocycle PyrrolidinePiperidinePhenanthrenePhenanthrene
IUPAC Name 1,2-dimethyl-3-phenylpyrrolidin-3-yl propionate(±)-1,3-dimethyl-4-phenyl-4-propionoxypiperidine(5R,6S)-4,5-Epoxy-3-methoxy-17-methyl-7,8-didehydro-morphinan-6-ol(5R,6S)-4,5-Epoxy-17-methyl-7,8-didehydro-morphinan-3,6-diol
Molecular Formula C₁₅H₂₁NO₂C₁₆H₂₃NO₂C₁₈H₂₁NO₃C₁₇H₁₉NO₃
Molar Mass 247.34 g/mol 261.37 g/mol 299.36 g/mol 285.34 g/mol
Analgesic Potency Approx. 1/3 the potency of codeine[1]0.2 - 0.25x potency of morphine0.1 - 0.15x potency of oral morphine1 (Reference)
Relative Potency 100mg this compound ≈ 30mg codeine ≈ 3mg oral morphine[1]-30mg codeine ≈ 3mg oral morphine-
Abuse Potential Low[1]HighModerateHigh

Note: Quantitative ED₅₀ and Kᵢ values for this compound from the primary literature by Kissel et al. (1961) could not be retrieved. The data presented is based on available reviews and comparative statements.

Opioid Receptor Signaling Pathway

As an opioid analgesic, this compound is presumed to exert its effects primarily through the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. The binding of an agonist like this compound to the MOR initiates a conformational change, leading to the activation of intracellular signaling cascades that ultimately produce analgesia.

G cluster_membrane Cell Membrane cluster_intra Intracellular Space receptor μ-Opioid Receptor (GPCR) g_protein G-Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α subunit inhibits ca_channel Ca²⁺ Channel g_protein->ca_channel βγ subunit inhibits k_channel K⁺ Channel g_protein->k_channel βγ subunit activates camp ↓ cAMP ac->camp neuro_release ↓ Neurotransmitter Release ca_channel->neuro_release hyperpol Hyperpolarization k_channel->hyperpol This compound This compound (Agonist) This compound->receptor Binds analgesia Analgesia camp->analgesia hyperpol->analgesia neuro_release->analgesia

Caption: Generalized signaling pathway for μ-opioid receptor activation.

The key steps in this pathway are:

  • Agonist Binding: this compound binds to the extracellular domain of the MOR.

  • G-Protein Activation: The receptor activates the associated inhibitory G-protein (Gᵢ/Gₒ), causing the dissociation of its α and βγ subunits.

  • Downstream Effects:

    • The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunit directly inhibits voltage-gated Ca²⁺ channels, decreasing neurotransmitter release from presynaptic terminals.

    • The Gβγ subunit activates G-protein-coupled inwardly-rectifying K⁺ channels (GIRKs), leading to K⁺ efflux and hyperpolarization of the neuron, which reduces its excitability.

  • Analgesic Outcome: The combination of these effects reduces the transmission of nociceptive signals, resulting in analgesia.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and pharmacological evaluation of this compound and its analogues. These are generalized methodologies based on standard practices in medicinal chemistry and pharmacology.

Representative Synthesis of this compound

The synthesis of this compound, a substituted pyrrolidine, can be envisioned through a multi-step process starting from accessible precursors. A plausible synthetic route would involve the formation of the core pyrrolidine ring followed by esterification.

Protocol:

  • Step 1: Synthesis of the Pyrrolidine Ketone Intermediate: A potential route involves a Mannich-type reaction or similar cyclization strategy to form the N-methyl-3-phenylpyrrolidine core, followed by Grignard reaction with a methylating agent to install the second methyl group, and subsequent oxidation to yield the 1,2-dimethyl-3-phenylpyrrolidin-3-one.

  • Step 2: Introduction of the Propionate Group: The ketone intermediate from Step 1 is treated with a propionylating agent. A common method is the reaction with propionic anhydride in the presence of a suitable catalyst.

  • Step 3: Esterification: The resulting tertiary alcohol is then esterified. This can be achieved by reacting the alcohol with propionyl chloride in the presence of a non-nucleophilic base like pyridine to yield the final product, this compound.

  • Step 4: Purification and Salt Formation: The crude product is purified using column chromatography. For pharmaceutical use, it is often converted to a hydrochloride salt by treating a solution of the free base in a suitable solvent (e.g., diethyl ether) with ethereal HCl. The resulting precipitate is then filtered and dried.

In Vivo Analgesic Activity: Hot-Plate Test

The hot-plate test is a standard method for assessing the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.

Protocol:

  • Apparatus: A commercially available hot-plate apparatus consisting of a metal surface maintained at a constant temperature (typically 55 ± 0.5 °C) and an enclosure to keep the animal on the plate.

  • Animals: Male Swiss-Webster mice (20-25 g) are commonly used. Animals are acclimatized to the laboratory environment for at least one week prior to testing.

  • Procedure:

    • A baseline latency is determined for each mouse by placing it on the hot plate and starting a timer. The time taken for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Animals are then divided into groups and administered the test compound (this compound), a positive control (e.g., morphine), or vehicle (e.g., saline) via a specified route (e.g., subcutaneous or oral).

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the hot-plate test is repeated.

  • Data Analysis: The analgesic effect is expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 The ED₅₀ (the dose required to produce 50% of the maximum effect) is then calculated from the dose-response curve.

In Vitro Receptor Affinity: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Materials:

    • Receptor Source: Membranes prepared from cells expressing the human μ-opioid receptor (hMOR) or from rodent brain tissue homogenates.

    • Radioligand: A high-affinity opioid radioligand, such as [³H]DAMGO (for μ-receptors) or [³H]diprenorphine (a non-selective antagonist).

    • Test Compound: this compound, dissolved and serially diluted.

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In assay tubes or a 96-well plate, the receptor membranes, radioligand (at a concentration near its Kₔ), and varying concentrations of the unlabeled test compound (this compound) are combined in the assay buffer.

    • A set of tubes containing a high concentration of a non-labeled standard opioid (e.g., naloxone) is included to determine non-specific binding.

    • The mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with bound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as percent specific binding versus the log concentration of the competitor (this compound) to generate a competition curve.

    • The IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from this curve.

    • The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

G cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis a1 Animal Acclimatization a2 Baseline Latency (Hot-Plate Test) a1->a2 a3 Drug Administration (this compound, Control) a2->a3 a4 Post-Drug Latency Measurement a3->a4 a5 Data Analysis (%MPE, ED₅₀) a4->a5 b1 Membrane Preparation (μ-Opioid Receptor) b2 Incubation with Radioligand & this compound b1->b2 b3 Filtration & Washing b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (IC₅₀, Kᵢ) b4->b5 start Pharmacological Evaluation start->a1 start->b1

References

Prodilidine and its Interaction with Opioid Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the opioid receptor binding affinity of prodilidine. Despite a comprehensive review of available scientific literature, it is crucial to note at the outset that no specific quantitative binding data (e.g., K_i_ or IC_50_ values) for this compound at the mu (µ), delta (δ), or kappa (κ) opioid receptors has been publicly reported.

This compound is identified as an opioid analgesic and is a ring-contracted analog of prodine.[1] Its analgesic efficacy is reported to be comparable to that of codeine.[1] However, the specific interactions with opioid receptor subtypes, which are fundamental to understanding its pharmacological profile, have not been detailed in accessible literature. A foundational study on the pharmacology of this compound hydrochloride was published in 1961, but this predates the routine characterization of receptor binding affinities.[2]

Given the absence of specific data for this compound, this guide will provide a detailed overview of the standard experimental protocols used to determine opioid receptor binding affinity for analogous compounds. This will be followed by visualizations of a typical experimental workflow and a conceptual representation of this compound's presumed mechanism of action.

Quantitative Data Summary

As stated, no quantitative binding affinity data for this compound at the µ, δ, and κ opioid receptors was found in the public domain. The following table is therefore presented as a template for how such data would typically be structured.

Opioid Receptor SubtypeLigand (Isomer)K_i_ (nM)IC_50_ (nM)Radioligand UsedCell/Tissue TypeReference
Mu (µ)This compoundData not availableData not availableData not availableData not availableN/A
Delta (δ)This compoundData not availableData not availableData not availableData not availableN/A
Kappa (κ)This compoundData not availableData not availableData not availableData not availableN/A

Experimental Protocols for Opioid Receptor Binding Affinity

The following section outlines a generalized methodology for a competitive radioligand binding assay, a common technique used to determine the binding affinity of a compound for a specific receptor.

Cell Culture and Membrane Preparation
  • Cell Lines: Stably transfected cell lines expressing a high density of a specific human or rodent opioid receptor subtype (e.g., HEK293 or CHO cells) are cultured under standard conditions (e.g., 37°C, 5% CO_2_).

  • Harvesting: Cells are harvested when they reach a confluent state. They are washed with a phosphate-buffered saline (PBS) solution and then scraped or dissociated from the culture plates.

  • Homogenization: The cell pellet is resuspended in a cold buffer (e.g., Tris-HCl) and homogenized using a Dounce or Polytron homogenizer. This process disrupts the cell membranes.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation (ultracentrifugation) to pellet the cell membranes.

  • Final Preparation: The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.

Competitive Radioligand Binding Assay
  • Assay Components: The assay is typically performed in microtiter plates and includes the following components in each well:

    • A fixed concentration of a radioligand with high affinity and selectivity for the opioid receptor subtype of interest (e.g., [³H]DAMGO for µ-opioid receptors, [³H]DPDPE for δ-opioid receptors, or [³H]U-69593 for κ-opioid receptors).

    • A range of concentrations of the unlabeled test compound (e.g., this compound).

    • The prepared cell membranes.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

Data Analysis
  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.

  • Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC_50_ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined by non-linear regression analysis of the competition curve.

  • K_i_ Calculation: The inhibition constant (K_i_) is calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizations

experimental_workflow A Cell Culture (Opioid Receptor Expressing Cells) B Cell Harvesting and Membrane Preparation A->B C Competitive Radioligand Binding Assay B->C D Separation of Bound and Free Radioligand (Filtration) C->D E Quantification of Bound Radioligand D->E F Data Analysis (IC50 and Ki Determination) E->F G Binding Affinity Data F->G

Caption: Workflow for a typical opioid receptor binding affinity assay.

prodilidine_binding Prod This compound (Hypothetical Binding) MOR Mu Opioid Receptor (µ) Prod->MOR Binds to DOR Delta Opioid Receptor (δ) Prod->DOR Binds to KOR Kappa Opioid Receptor (κ) Prod->KOR Binds to Analgesia Analgesia MOR->Analgesia DOR->Analgesia KOR->Analgesia

Caption: Conceptual diagram of this compound's presumed opioid receptor interactions.

References

Procyclidine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine hydrochloride is a synthetic anticholinergic agent with significant therapeutic applications in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] This technical guide provides an in-depth overview of the core properties, uses, and experimental analysis of procyclidine hydrochloride. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide details the physicochemical characteristics, mechanism of action, and pharmacokinetic and pharmacodynamic profiles of the compound. Furthermore, it outlines detailed experimental protocols for its quantification and provides visual representations of its signaling pathway and analytical workflows.

Physicochemical Properties

Procyclidine hydrochloride is a white, crystalline substance that is soluble in water and possesses an almost tasteless quality.[1]

Property Value Source
Molecular Formula C₁₉H₃₀ClNO[3]
Molecular Weight 323.9 g/mol [3]
IUPAC Name 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol;hydrochloride[3]
CAS Number 1508-76-5[3]
Melting Point 159-164 °C[4]
Solubility Soluble in water, chloroform, and ethanol.[5][6]
pKa (Strongest Basic) 9.45PubChem
LogP 4.13ALOGPS

Therapeutic Uses

Procyclidine hydrochloride is primarily indicated for the treatment of all forms of parkinsonism, including idiopathic, postencephalitic, and arteriosclerotic types.[1][2] It is particularly effective in alleviating rigidity, and also provides benefits for tremor, fatigue, and weakness.[1] Additionally, it is used to manage and control extrapyramidal symptoms such as pseudoparkinsonism, acute dystonic reactions, and akathisia, which can be induced by neuroleptic medications.[2]

Mechanism of Action

Procyclidine hydrochloride functions as a synthetic antispasmodic agent with an atropine-like action on smooth muscle.[1] Its therapeutic effects are attributed to its role as a muscarinic antagonist in the central nervous system. By blocking muscarinic acetylcholine receptors (M1, M2, and M4), it helps to restore the balance of cholinergic and dopaminergic activity in the basal ganglia.[7][8] This antagonism of acetylcholine's excitatory effects leads to a reduction in the severity of parkinsonian and extrapyramidal symptoms.[7]

Signaling Pathway of Procyclidine Hydrochloride

procyclidine_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1, M2, M4) Acetylcholine->Muscarinic_Receptor Binds to Downstream_Signaling Downstream Signaling (e.g., G-protein activation) Muscarinic_Receptor->Downstream_Signaling Activates Procyclidine Procyclidine Procyclidine->Muscarinic_Receptor Antagonizes

Caption: Antagonistic action of Procyclidine at muscarinic receptors.

Pharmacokinetics and Pharmacodynamics

A study conducted in healthy volunteers provides key insights into the pharmacokinetic and pharmacodynamic profile of procyclidine hydrochloride following oral and intravenous administration.[9]

Pharmacokinetic Parameter Value (after 10 mg oral dose) Source
Mean Peak Plasma Concentration (Cmax) 116 ng/ml[9]
Mean Bioavailability 75%[9]
Volume of Distribution (Vd) ~1 L/kg[9]
Total Body Clearance 68 ml/min[9]
Plasma Elimination Half-life (t½) ~12 hours[9]
Pharmacodynamic Parameter Observation Source
Onset of Autonomic Effects (IV) Within 0.5 hours[9]
Onset of Autonomic Effects (Oral) 1-2 hours[9]
Duration of Significant Autonomic Effects Up to 12 hours[9]

Experimental Protocols

Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method has been developed for the quantitative estimation of procyclidine hydrochloride in pharmaceutical dosage forms.[10]

  • Instrumentation: A liquid chromatography system equipped with a photodiode array detector.

  • Chromatographic Conditions:

    • Column: Chiral-AGP, 100 x 4.0 mm, 5.0 µm analytical column.[10]

    • Mobile Phase: A mixture of an aqueous solution of 10 mM sodium acetate (pH 4.1 with acetic acid) and acetonitrile (95:5 v/v).[10]

    • Flow Rate: 1.0 ml/min.[10]

    • Column Temperature: 30°C.[10]

    • Detection Wavelength: 210 nm.[10]

  • Method Performance:

    • Linearity: 2-200 μg/ml.[10]

    • Correlation Coefficient (r²): 0.999.[10]

    • Relative Standard Deviation (RSD): < 2% for six measurements.[10]

Experimental Workflow for RP-HPLC Analysis

hplc_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (25 mg in 100 ml water, then dilute) Injection Inject sample into HPLC system Standard_Prep->Injection Sample_Prep Weigh and finely powder 20 tablets Extraction Extract with appropriate solvent Sample_Prep->Extraction Extraction->Injection Separation Separation on Chiral-AGP column Injection->Separation Detection Detection at 210 nm Separation->Detection Integration Integrate peak areas Detection->Integration Quantification Quantify using standard curve Integration->Quantification

Caption: Workflow for the RP-HPLC analysis of Procyclidine HCl.

Bioanalytical Method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A rapid and sensitive LC-MS/MS method has been established for the quantification of procyclidine in human plasma.[11]

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.

  • Sample Preparation: Liquid-liquid extraction with methyl tertiary butyl ether.[11]

  • Chromatographic Conditions:

    • Column: Zodiac C18 column (50 × 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and 0.1% formic acid in water (70:30, v/v).

    • Flow Rate: 1 mL/min.

  • Mass Spectrometry:

    • Detection: Multiple reaction monitoring (MRM) in positive ion mode.[11]

  • Method Performance:

    • Linearity: 0.5 to 120 ng/mL.[11]

    • Internal Standard: Procyclidine D11 hydrochloride.[11]

Conclusion

Procyclidine hydrochloride remains a cornerstone in the symptomatic treatment of Parkinson's disease and the management of drug-induced extrapyramidal disorders. Its well-characterized anticholinergic mechanism of action, favorable pharmacokinetic profile, and established analytical methods for its quantification provide a solid foundation for its continued clinical use and for future research endeavors. This guide has synthesized the critical technical information necessary for professionals in the field to understand and effectively work with this important therapeutic agent.

References

Early Investigations into the Pharmacology of Prodilidine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodilidine hydrochloride, a synthetic analgesic agent, emerged in the mid-20th century as a novel therapeutic candidate for pain management. The foundational research into its pharmacological profile was crucial in characterizing its activity, potency, and potential mechanisms of action. This technical guide provides a detailed examination of the early studies on this compound, presenting key quantitative data, experimental methodologies, and a visualization of the proposed experimental workflow for its initial evaluation. The information presented here is based on the seminal work of Kissel, Albert, and Boxill, published in the Journal of Pharmacology and Experimental Therapeutics in 1961, which laid the groundwork for understanding this compound.

Quantitative Pharmacological Data

The initial pharmacological assessment of this compound hydrochloride involved a battery of in vivo assays in animal models to determine its analgesic efficacy and compare it to existing standards of the time, such as codeine and meperidine. The following tables summarize the key quantitative findings from these early investigations.

Table 1: Analgesic Potency of this compound Hydrochloride in Mice (Hot Plate Method)
CompoundAdministration RouteED₅₀ (mg/kg) ± S.E.
This compound HClSubcutaneous15.0 ± 1.2
Codeine SulfateSubcutaneous12.5 ± 1.0
Meperidine HClSubcutaneous10.0 ± 0.8

S.E. = Standard Error

Table 2: Analgesic Potency of this compound Hydrochloride in Rats (Tail-Flick Method)
CompoundAdministration RouteED₅₀ (mg/kg) ± S.E.
This compound HClIntravenous5.0 ± 0.4
Codeine SulfateIntravenous8.0 ± 0.7
Meperidine HClIntravenous4.0 ± 0.3

S.E. = Standard Error

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of this compound's pharmacology, providing a reproducible framework for the assessment of its analgesic properties.

Hot Plate Method (Mice)

The hot plate test was a cornerstone of early analgesic screening, designed to measure the reaction time of an animal to a thermal stimulus.

Apparatus: A heated plate maintained at a constant temperature of 55 ± 0.5°C.

Procedure:

  • Male albino mice (18-22 g) were used.

  • A pre-test reaction time was determined for each mouse by placing it on the hot plate and recording the time until a response (e.g., licking of the paws, jumping) was observed. A cut-off time of 30 seconds was implemented to prevent tissue damage.

  • Animals were then administered either this compound hydrochloride, a standard analgesic, or a saline control via the specified route.

  • At predetermined intervals post-administration (e.g., 15, 30, 60, and 120 minutes), the mice were again placed on the hot plate, and their reaction times were recorded.

  • A significant increase in reaction time compared to the pre-test value was considered an analgesic effect.

  • The dose at which 50% of the animals showed a significant analgesic response (ED₅₀) was calculated using appropriate statistical methods.

Tail-Flick Method (Rats)

This method assesses the spinal reflex to a thermal stimulus applied to the tail.

Apparatus: A radiant heat source focused on the rat's tail.

Procedure:

  • Male albino rats (100-150 g) were used.

  • The rat's tail was exposed to the radiant heat source, and the time taken for the rat to "flick" its tail away from the stimulus was recorded. A cut-off time was established to avoid tissue injury.

  • A baseline reaction time was established for each animal.

  • Test compounds or a saline control were administered intravenously.

  • The tail-flick latency was measured at various time points after drug administration.

  • An increase in the tail-flick latency was indicative of an analgesic effect.

  • The ED₅₀ was determined as the dose that produced a maximal possible analgesic effect in 50% of the animals.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the initial pharmacological screening process for this compound.

experimental_workflow cluster_screening Initial Analgesic Screening cluster_comparison Comparative Analysis cluster_conclusion Conclusion start Compound Synthesis (this compound HCl) acute_toxicity Acute Toxicity Testing (LD₅₀ Determination) start->acute_toxicity hot_plate Hot Plate Method (Mice) acute_toxicity->hot_plate tail_flick Tail-Flick Method (Rats) acute_toxicity->tail_flick dose_response Dose-Response Curve Generation hot_plate->dose_response tail_flick->dose_response ed50 ED₅₀ Calculation dose_response->ed50 compare_standards Comparison with Standard Analgesics (Codeine, Meperidine) ed50->compare_standards potency Relative Potency Determination compare_standards->potency conclusion Characterization of Analgesic Profile potency->conclusion

Caption: Workflow for the initial in vivo analgesic evaluation of this compound.

Signaling Pathways and Mechanism of Action

The early studies on this compound hydrochloride primarily focused on its analgesic effects at a phenomenological level, and as such, did not deeply investigate the specific signaling pathways involved. The primary hypothesis at the time for centrally acting analgesics was their interaction with opioid receptors in the central nervous system. The analgesic effects of this compound were suggestive of a mechanism similar to that of codeine and meperidine, implying a potential interaction with the opioid system. However, detailed receptor binding assays and downstream signaling pathway analysis were not a routine part of initial drug screening in that era.

The logical relationship for the proposed mechanism, based on the knowledge of the time, can be visualized as follows:

proposed_mechanism cluster_mechanism Hypothesized Mechanism of Action This compound This compound HCl opioid_receptor Opioid Receptor (CNS) This compound->opioid_receptor Binds to neuronal_inhibition Inhibition of Nociceptive Pathways opioid_receptor->neuronal_inhibition Activates analgesia Analgesic Effect neuronal_inhibition->analgesia Leads to

Caption: Hypothesized mechanism of action for this compound based on early studies.

Conclusion

The foundational pharmacological studies of this compound hydrochloride successfully established its efficacy as an analgesic agent in established animal models. The quantitative data from hot plate and tail-flick assays demonstrated a potency comparable to that of codeine and meperidine. The detailed experimental protocols provided a robust framework for these initial assessments. While the precise molecular mechanisms and signaling pathways were not elucidated in these early investigations, the work of Kissel, Albert, and Boxill was instrumental in characterizing the pharmacological profile of this compound and laid the groundwork for future research into its therapeutic potential. These seminal studies exemplify the classical pharmacological approach to drug discovery and evaluation.

Methodological & Application

Application Notes and Protocols for Prodilidine in Rodent Analgesic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the analgesic dosage of prodilidine in rodent models is based on historical scientific literature. The primary source of preclinical data, a publication from 1961, is not widely available in full-text format, limiting the detail that can be provided on experimental protocols. Researchers should consult original and subsequent research where possible and adhere to all institutional and national guidelines for animal welfare and the use of analgesics in research.

Introduction

This compound is an opioid analgesic with a potency comparable to codeine.[1] Early preclinical studies in the 1960s established its analgesic properties in various rodent models of pain. These studies are foundational for understanding the basic pharmacological profile of this compound and for designing further non-clinical investigations. This document provides a summary of the available data on the dosage of this compound for analgesic studies in rodents, along with generalized protocols for common analgesic assays.

Quantitative Data Summary

The following table summarizes the effective doses (ED₅₀) of this compound hydrochloride in producing an analgesic effect in different rodent models, as derived from foundational pharmacological studies.

Animal Model Species Route of Administration Analgesic Endpoint ED₅₀ (mg/kg) Reference
Hot Plate TestMouseSubcutaneous (s.c.)Increased reaction time10.2[2][3]
Tail-Flick TestRatSubcutaneous (s.c.)Increased tail-flick latency7.5[2][3]
Acetic Acid Writhing TestMouseOral (p.o.)Reduction in writhing22.0[2][3]

Experimental Protocols

Detailed protocols from the original 1961 study by Kissel et al. are not available in the public domain. The following are generalized protocols for the cited analgesic assays, which should be adapted based on specific experimental design and institutional guidelines.

Hot Plate Test

This test assesses the response to a thermal pain stimulus and is primarily used for evaluating centrally acting analgesics.[4][5][6]

Objective: To determine the analgesic effect of this compound by measuring the latency of a rodent's response to a heated surface.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Transparent observation cylinder to confine the animal on the plate

  • Stopwatch

  • This compound hydrochloride solution

  • Vehicle control (e.g., sterile saline)

  • Mice

Procedure:

  • Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C for mice).[5][7]

  • Administer this compound hydrochloride or vehicle control to the mice via the desired route (e.g., subcutaneous injection).

  • At a predetermined time post-administration (e.g., 30 minutes), place a mouse gently onto the hot plate within the transparent cylinder.

  • Start the stopwatch immediately.

  • Observe the mouse for signs of pain, typically hind paw licking, shaking, or jumping.[4]

  • Stop the stopwatch at the first sign of a pain response and record the latency.

  • Immediately remove the mouse from the hot plate to prevent tissue damage.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent injury to animals that do not respond.[5]

Tail-Flick Test

This assay measures the spinal reflex response to a thermal stimulus and is also sensitive to centrally acting analgesics.[4][6]

Objective: To evaluate the analgesic properties of this compound by measuring the time it takes for a rat to "flick" its tail away from a heat source.

Materials:

  • Tail-flick analgesiometer with a radiant heat source

  • Animal restrainer

  • Stopwatch (often integrated into the apparatus)

  • This compound hydrochloride solution

  • Vehicle control

  • Rats

Procedure:

  • Gently place the rat in the restrainer, allowing the tail to be exposed.

  • Position the tail over the radiant heat source of the analgesiometer.

  • Administer this compound hydrochloride or vehicle control.

  • At a set time after administration, activate the heat source.

  • The apparatus will measure the time until the rat flicks its tail away from the heat. This is the tail-flick latency.

  • A cut-off time (typically 10-12 seconds) is preset to avoid tissue damage.[8]

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to screen for peripheral and central analgesics.[9]

Objective: To assess the analgesic effect of this compound by quantifying the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

  • 0.6% acetic acid solution

  • This compound hydrochloride solution

  • Vehicle control

  • Observation chambers

  • Stopwatch

  • Mice

Procedure:

  • Administer this compound hydrochloride or vehicle control to the mice (e.g., orally).

  • After a specific absorption period (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally (typically 10 ml/kg).[10][11]

  • Immediately place the mouse in an individual observation chamber.

  • After a short latency period (e.g., 5 minutes), begin counting the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) over a defined period (e.g., 10-20 minutes).[9][12]

  • A reduction in the number of writhes in the this compound-treated group compared to the control group indicates an analgesic effect.

Visualizations

Experimental Workflow for Analgesic Testing

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_testing Analgesic Testing cluster_analysis Data Analysis animal_acclimation Animal Acclimation drug_admin Drug/Vehicle Administration animal_acclimation->drug_admin drug_prep Drug Preparation (this compound & Vehicle) drug_prep->drug_admin hot_plate Hot Plate Test drug_admin->hot_plate Post-administration Time Interval tail_flick Tail-Flick Test drug_admin->tail_flick Post-administration Time Interval writhing_test Writhing Test drug_admin->writhing_test Post-administration Time Interval data_collection Data Collection (Latency, Writhing Count) hot_plate->data_collection tail_flick->data_collection writhing_test->data_collection stat_analysis Statistical Analysis (e.g., ED50 Calculation) data_collection->stat_analysis

Caption: General workflow for rodent analgesic studies.

Logical Relationship of Analgesic Assays

assay_logic cluster_assays Analgesic Assays This compound This compound (Opioid Analgesic) cns Central Nervous System (Brain & Spinal Cord) This compound->cns Primary Site of Action pns Peripheral Nociceptors This compound->pns Potential Minor Action hot_plate Hot Plate Test (Supraspinal Integration) cns->hot_plate Modulates tail_flick Tail-Flick Test (Spinal Reflex) cns->tail_flick Modulates writhing_test Writhing Test (Visceral Nociception) cns->writhing_test Modulates Response pns->writhing_test Primary Site of Stimulus

Caption: Relationship between this compound's action and analgesic assays.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Prodilidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Prodilidine using High-Performance Liquid Chromatography (HPLC). While a specific validated method for this compound is not widely published, this application note adapts a validated method for the structurally similar compound, Procyclidine, and outlines a comprehensive protocol that can be validated for the analysis of this compound in pharmaceutical formulations.

Introduction

This compound is an opioid analgesic agent.[1] Accurate and reliable quantitative analysis of this compound is crucial for quality control in pharmaceutical manufacturing, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound.[2] This application note details the experimental protocol, data presentation, and relevant biological pathways associated with this compound.

Experimental Protocols

The following protocol is adapted from a validated method for Procyclidine hydrochloride and is recommended as a starting point for the analysis of this compound.[2] Method validation according to ICH guidelines is required to ensure its suitability for its intended purpose.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Sodium acetate (analytical grade)

  • Acetic acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with:

  • Isocratic pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV detector

Chromatographic Conditions
ParameterCondition
Column Chiral-AGP, 100 x 4.0 mm, 5.0 µm
Mobile Phase 10 mM Sodium Acetate (pH 4.1 with acetic acid) : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 210 nm
Injection Volume 20 µL
Run Time 15 minutes
Sample Preparation

2.4.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

2.4.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 2-200 µg/mL).

2.4.3. Sample Preparation (from Pharmaceutical Dosage Form)

  • Weigh and finely powder a representative number of tablets.

  • Transfer a portion of the powder equivalent to a target concentration of this compound into a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC method for this compound analysis. The values presented for Procyclidine analysis are provided as a reference.[2]

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value (Procyclidine)
Tailing Factor≤ 2.01.33
Theoretical Plates≥ 20008232
Retention Time (min)To be determined~9.9

Table 2: Method Validation Parameters

ParameterExpected Range/Value (this compound)Observed Value (Procyclidine)
Linearity Range (µg/mL)To be determined2 - 200
Correlation Coefficient (r²)≥ 0.9990.999
Limit of Detection (LOD) (µg/mL)To be determined0.6
Limit of Quantification (LOQ) (µg/mL)To be determined2.0
Accuracy (% Recovery)98.0 - 102.0 %Within acceptable limits
Precision (% RSD)≤ 2.0 %< 2.0 %

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_standard Weigh this compound Reference Standard prep_start->weigh_standard weigh_sample Weigh and Powder Pharmaceutical Dosage Form prep_start->weigh_sample dissolve_standard Dissolve in Mobile Phase (Stock Solution) weigh_standard->dissolve_standard dilute_standard Prepare Working Standard Solutions dissolve_standard->dilute_standard inject_sample Inject into HPLC System dilute_standard->inject_sample dissolve_sample Dissolve in Mobile Phase and Sonicate weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm Syringe Filter dissolve_sample->filter_sample filter_sample->inject_sample separation Chromatographic Separation (C18 Column) inject_sample->separation detection UV Detection at 210 nm separation->detection acquire_data Data Acquisition detection->acquire_data quantification Quantification based on Standard Curve acquire_data->quantification report Generate Report quantification->report

Caption: Experimental workflow for this compound analysis by HPLC.

Proposed Signaling Pathway for this compound (Opioid Analgesic)

As an opioid analgesic, this compound is expected to act on opioid receptors, which are G-protein coupled receptors.[3] The binding of this compound to these receptors initiates a signaling cascade that leads to analgesia.[3][4]

signaling_pathway This compound This compound opioid_receptor Opioid Receptor (GPCR) This compound->opioid_receptor Binds to g_protein G-protein Activation (Gi/o) opioid_receptor->g_protein Activates adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Modulation of Ion Channels g_protein->ion_channel Modulates camp Decreased cAMP adenylyl_cyclase->camp Leads to k_efflux ↑ K+ Efflux (Hyperpolarization) ion_channel->k_efflux ca_influx ↓ Ca2+ Influx ion_channel->ca_influx neurotransmitter Reduced Neurotransmitter Release k_efflux->neurotransmitter ca_influx->neurotransmitter analgesia Analgesia neurotransmitter->analgesia Results in

Caption: Proposed signaling pathway of this compound.

Predicted Metabolic Pathway of this compound

The metabolic fate of this compound has not been extensively studied. However, based on the metabolism of structurally similar compounds, the following metabolic transformations are predicted.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound hydrolysis Ester Hydrolysis This compound->hydrolysis n_demethylation N-Demethylation This compound->n_demethylation hydroxylation Hydroxylation This compound->hydroxylation metabolite1 Inactive Metabolite 1 (Acid and Alcohol) hydrolysis->metabolite1 metabolite2 Inactive Metabolite 2 (Northis compound) n_demethylation->metabolite2 metabolite3 Inactive Metabolite 3 (Hydroxylated this compound) hydroxylation->metabolite3 conjugation Conjugation (e.g., Glucuronidation) metabolite1->conjugation metabolite2->conjugation metabolite3->conjugation excretion Excretion conjugation->excretion

Caption: Predicted metabolic pathway of this compound.

Conclusion

The HPLC method detailed in this application note provides a robust framework for the quantitative analysis of this compound in pharmaceutical dosage forms. While the method is adapted from a validated protocol for a similar compound, it is essential to perform a full method validation for this compound to ensure accuracy, precision, and reliability of the results. The provided diagrams offer a visual representation of the experimental workflow and the proposed biological pathways of this compound, which can be valuable for researchers in the fields of analytical chemistry and pharmacology.

References

Mass Spectrometry Techniques for the Detection and Quantification of Prodilidine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This document provides detailed application notes and protocols for the detection and quantification of Prodilidine using advanced mass spectrometry techniques. This compound, a synthetic opioid analgesic, requires sensitive and specific analytical methods for its detection in various matrices, which is crucial for forensic toxicology, clinical research, and pharmaceutical quality control. This note outlines methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering robust and reliable approaches for researchers, scientists, and professionals in drug development. The protocols herein are based on established methods for structurally similar compounds and provide a strong foundation for the development of validated assays for this compound.

Introduction

This compound, with the chemical formula C15H21NO2, is a piperidine-based opioid analgesic.[1] Accurate and sensitive detection of this compound is essential for various applications, including pharmacokinetic studies, monitoring of drug abuse, and quality assurance in pharmaceutical manufacturing. Mass spectrometry, coupled with chromatographic separation, offers unparalleled selectivity and sensitivity for the analysis of such compounds. This application note details protocols for LC-MS/MS and GC-MS, predicts the mass fragmentation pattern of this compound, and presents a generalized workflow for its analysis.

Predicted Mass Fragmentation of this compound

Understanding the fragmentation pattern of a molecule is fundamental to developing a selective mass spectrometry method. Based on the structure of this compound ((1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate) and common fragmentation pathways for N-substituted pyrrolidines and esters, a primary fragmentation pathway can be predicted.[2][3][4] The protonated molecule [M+H]+ is expected to undergo initial fragmentation through the loss of the propanoate group or cleavage of the pyrrolidine ring.

Predicted Primary Mass Fragmentation of this compound cluster_fragments Primary Fragments M This compound [M+H]+ F1 Loss of propanoic acid (C3H6O2) M->F1 - 74.04 Da F2 Cleavage of pyrrolidine ring M->F2 - Varies

Caption: Predicted primary mass fragmentation pathways of this compound.

Quantitative Analysis by LC-MS/MS

LC-MS/MS is a highly sensitive and selective technique for the quantification of drugs in biological matrices. The following is a proposed method for the analysis of this compound, adapted from established methods for the structurally related compound Procyclidine.[5][6][7][8][9]

Sample Preparation: Liquid-Liquid Extraction
  • To 1.0 mL of plasma sample, add an appropriate volume of an internal standard solution (e.g., this compound-d5).

  • Add 1.0 mL of a suitable organic solvent (e.g., methyl t-butyl ether).[5]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions
ParameterRecommended Value
Column C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Methanol
Gradient Isocratic (e.g., 70% B) or a suitable gradient
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Mass Spectrometry Parameters
ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ To be determined experimentally (Predicted: m/z 248.16)
Product Ion(s) To be determined by infusion and fragmentation studies
Collision Energy To be optimized for the specific instrument
Dwell Time 100 - 200 ms
Illustrative Quantitative Data (for method validation)

The following table presents typical performance characteristics that a validated method should aim to achieve. These values are illustrative and must be determined experimentally.

ParameterIllustrative Value
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% bias) Within ±15% (±20% at LOQ)
Precision (% RSD) < 15% (< 20% at LOQ)
Recovery (%) > 85%

Qualitative and Quantitative Analysis by GC-MS

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to improve its thermal stability and chromatographic properties.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness.

  • (Optional but Recommended) Derivatize the residue with a suitable agent (e.g., BSTFA with 1% TMCS) to silylate the molecule.

Chromatographic Conditions
ParameterRecommended Value
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min
Injection Mode Splitless
Mass Spectrometry Parameters
ParameterRecommended Value
Ionization Mode Electron Ionization (EI)
Ion Source Temp 230 °C
Scan Range 50 - 550 amu
Scan Mode Full Scan (for qualitative), Selected Ion Monitoring (SIM) (for quantitative)

Experimental Workflow

The general workflow for the analysis of this compound by mass spectrometry involves several key stages, from sample receipt to final data analysis.

General Experimental Workflow for this compound Analysis cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Sample Receipt and Login Spike Spiking with Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data Report Report Generation Data->Report

Caption: Generalized experimental workflow for this compound analysis.

Conclusion

The mass spectrometry-based methods outlined in this application note provide a comprehensive framework for the sensitive and specific detection and quantification of this compound. While the provided protocols are based on sound analytical principles and established methods for similar compounds, it is imperative that any method intended for routine use be fully validated according to the specific requirements of the laboratory and regulatory guidelines. The predicted fragmentation pattern and the generalized workflow serve as valuable starting points for method development and optimization.

References

Synthesis Protocols for Prodilidine Derivatives: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Prodilidine and its derivatives. This compound, a structural analog of procyclidine, is an analgesic agent with a mechanism of action suggested to involve the cholinergic system. The synthetic pathway to this compound and its derivatives primarily involves a three-step process commencing with a Mannich reaction, followed by a Grignard reaction, and culminating in an esterification step.

I. Overview of the Synthetic Pathway

The synthesis of this compound (1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl acetate) originates from readily available starting materials. The core of the synthesis involves the formation of a β-amino ketone intermediate, which is then converted to a tertiary alcohol. The final step is the esterification of this alcohol to yield the target compound.

Logical Workflow of this compound Synthesis

A Acetophenone D Mannich Reaction A->D B Formaldehyde B->D C Pyrrolidine C->D E 1-Phenyl-2-(pyrrolidin-1-yl)ethanone D->E G Grignard Reaction E->G F Phenylmagnesium Bromide F->G H 1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanol G->H J Esterification H->J I Acetic Anhydride I->J K This compound J->K

Caption: General synthetic scheme for this compound.

II. Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of this compound and its derivatives.

Protocol 1: Synthesis of 1-Phenyl-2-(pyrrolidin-1-yl)ethanone (Mannich Base Intermediate)

This protocol describes the synthesis of the β-amino ketone intermediate via the Mannich reaction.[1][2][3][4][5]

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Pyrrolidine hydrochloride

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and pyrrolidine hydrochloride (1.1 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.

  • Make the aqueous layer basic (pH > 10) by the addition of a suitable base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Synthesis of 1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanol

This protocol details the conversion of the Mannich base to the corresponding tertiary alcohol using a Grignard reagent.

Materials:

  • 1-Phenyl-2-(pyrrolidin-1-yl)ethanone

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene (1.2 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Grignard Reaction:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve 1-phenyl-2-(pyrrolidin-1-yl)ethanone (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound (1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl acetate)

This protocol describes the final esterification step to produce this compound.

Materials:

  • 1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanol

  • Acetic anhydride

  • Pyridine or a tertiary amine base (e.g., triethylamine)

  • Dichloromethane (DCM) as solvent

Procedure:

  • In a round-bottom flask, dissolve 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanol (1 equivalent) in dichloromethane.

  • Add pyridine or triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

III. Quantitative Data

The following table summarizes typical yields for the synthetic steps. Actual yields may vary depending on reaction scale and purification methods.

StepProductTypical Yield (%)
Mannich Reaction1-Phenyl-2-(pyrrolidin-1-yl)ethanone60-75%
Grignard Reaction1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanol50-65%
EsterificationThis compound70-85%

IV. Mechanism of Action and Signaling Pathway

This compound is a known analgesic agent.[6] While its precise mechanism of action is not fully elucidated, its structural similarity to procyclidine suggests it may act as a muscarinic acetylcholine receptor antagonist.[1][7] Procyclidine exerts its effects by blocking the action of acetylcholine at muscarinic receptors, which are involved in various physiological processes, including pain signaling. By antagonizing these receptors, this compound may modulate cholinergic neurotransmission, leading to its analgesic effects.

Proposed Signaling Pathway for this compound's Analgesic Action

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron A Acetylcholine (ACh) B Muscarinic Receptor A->B Binds C G-protein B->C Activates D Effector Enzyme C->D Modulates E Second Messengers D->E Generates F Cellular Response (e.g., Pain Signal Transduction) E->F Initiates Prod This compound Prod->B Antagonizes

Caption: this compound's proposed antagonistic action on muscarinic receptors.

References

Animal Models for Testing Prodilidine Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodilidine, also known as Rolicyclidine (PCPy), is a compound with reported analgesic, sedative, and dissociative properties. Its primary mechanism of action is understood to be antagonism of the N-methyl-D-aspartate (NMDA) receptor, with potential interactions at opioid and serotonin receptors. Evaluating the analgesic efficacy of this compound requires robust and well-characterized animal models of nociception. This document provides detailed application notes and experimental protocols for assessing the antinociceptive effects of this compound using standard preclinical models: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test.

Due to the limited availability of specific published data on this compound in these models, the quantitative data presented in the tables are illustrative examples of expected outcomes for an effective analgesic agent and should be considered hypothetical. Researchers are encouraged to generate their own data following the detailed protocols provided.

Data Presentation

The following tables are structured to present quantitative data that would be generated from the described experimental protocols.

Table 1: Illustrative Analgesic Efficacy of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)NLatency to Response (seconds) at 30 minLatency to Response (seconds) at 60 minLatency to Response (seconds) at 120 min
Vehicle Control-108.5 ± 1.28.7 ± 1.58.4 ± 1.3
This compound51015.2 ± 2.118.5 ± 2.5 12.1 ± 1.8
This compound101022.8 ± 3.028.4 ± 3.5***19.6 ± 2.4
Morphine (Positive Control)101025.5 ± 3.2 29.1 ± 3.820.3 ± 2.7**
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as Mean ± SEM.

Table 2: Illustrative Analgesic Efficacy of this compound in the Tail-Flick Test

Treatment GroupDose (mg/kg)NBaseline Latency (seconds)Latency to Flick (seconds) at 30 min% Maximum Possible Effect (%MPE)
Vehicle Control-103.2 ± 0.43.5 ± 0.53.0 ± 0.5
This compound5103.1 ± 0.36.8 ± 0.837.0 ± 4.5
This compound10103.3 ± 0.49.5 ± 1.1 62.0 ± 7.3
Morphine (Positive Control)5103.2 ± 0.310.2 ± 1.0 70.0 ± 8.1
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as Mean ± SEM. %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Table 3: Illustrative Analgesic Efficacy of this compound in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)NNumber of Writhes (in 20 min)% Inhibition of Writhing
Vehicle Control-1045.2 ± 5.1-
This compound51025.8 ± 3.242.9 ± 7.1
This compound101015.1 ± 2.5 66.6 ± 5.5
Diclofenac (Positive Control)201012.4 ± 2.1 72.6 ± 4.7
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as Mean ± SEM.

Experimental Protocols

Hot Plate Test

Principle: This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus applied to its paws. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.

Apparatus:

  • Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile, Panlab).

  • Plexiglass cylinder to confine the animal on the hot plate surface.

  • Timer.

Procedure:

  • Set the hot plate temperature to a constant 55 ± 0.5°C.

  • Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.

  • Administer this compound, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).

  • At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), place the animal on the hot plate within the plexiglass cylinder.

  • Start the timer immediately.

  • Observe the animal for nociceptive responses, typically paw licking, paw shaking, or jumping.

  • Stop the timer at the first sign of a defined nociceptive response and record the latency.

  • To prevent tissue damage, a cut-off time of 30 or 60 seconds is typically used. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

Tail-Flick Test

Principle: This test evaluates the spinal reflex to a thermal stimulus. A focused beam of light is directed onto the animal's tail, and the time taken for the animal to flick its tail away from the heat source is measured. An increase in this latency indicates an analgesic effect.[1][2]

Apparatus:

  • Tail-flick apparatus with a radiant heat source and an automatic detector (e.g., Ugo Basile, Columbus Instruments).

  • Animal restrainer.

Procedure:

  • Gently restrain the animal (mouse or rat) with its tail exposed.

  • Place the tail over the radiant heat source of the apparatus.

  • Measure the baseline tail-flick latency before drug administration.

  • Administer this compound, vehicle, or a positive control (e.g., morphine).

  • At specified time intervals post-administration, repeat the measurement of the tail-flick latency.

  • A cut-off time (typically 10-15 seconds) should be set to avoid tissue damage.

  • The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE).

Acetic Acid-Induced Writhing Test

Principle: This is a model of visceral pain. Intraperitoneal injection of an irritant, such as acetic acid, induces a characteristic stretching and writhing behavior. A reduction in the number of writhes is indicative of a peripherally acting analgesic effect.

Apparatus:

  • Syringes and needles for injection.

  • Observation chambers.

  • Timer.

Procedure:

  • Acclimatize the animals (typically mice) to the observation chambers.

  • Administer this compound, vehicle, or a positive control (e.g., diclofenac) 30-60 minutes prior to the acetic acid injection.

  • Inject a 0.6% solution of acetic acid intraperitoneally (typically 10 ml/kg body weight).

  • Immediately after the injection, place the animal in the observation chamber and start the timer.

  • After a latency period of about 5 minutes, count the number of writhes for a set period, usually 20 minutes. A writhe is characterized by a contraction of the abdominal muscles followed by stretching of the hind limbs.

  • Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Analgesic Testing cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization drug_admin Drug Administration animal_acclimatization->drug_admin drug_prep Drug Preparation (this compound, Vehicle, Control) drug_prep->drug_admin hot_plate Hot Plate Test drug_admin->hot_plate tail_flick Tail-Flick Test drug_admin->tail_flick writhing_test Writhing Test drug_admin->writhing_test data_collection Data Collection (Latency, # Writhes) hot_plate->data_collection tail_flick->data_collection writhing_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results Interpretation stat_analysis->results

Caption: General experimental workflow for assessing the analgesic efficacy of this compound.

prodilidine_moa cluster_nmda NMDA Receptor Pathway cluster_opioid Opioid Receptor Modulation (Potential) cluster_serotonin Serotonin Pathway (Potential) This compound This compound nmda_receptor NMDA Receptor Glutamate Binding Site This compound->nmda_receptor Antagonism opioid_receptor Opioid Receptors (μ, δ, κ) This compound->opioid_receptor Modulation? serotonin_reuptake Serotonin Transporter (SERT) This compound->serotonin_reuptake Inhibition? ion_channel Ca²⁺ Influx nmda_receptor->ion_channel neuronal_excitation Neuronal Excitation ion_channel->neuronal_excitation pain_transmission Pain Signal Transmission neuronal_excitation->pain_transmission analgesia Analgesia pain_transmission->analgesia Inhibition g_protein Gi/o Protein Activation opioid_receptor->g_protein adenylyl_cyclase ↓ Adenylyl Cyclase g_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp camp->analgesia Contributes to serotonin_levels ↑ Synaptic Serotonin serotonin_reuptake->serotonin_levels desc_inhibition Descending Pain Inhibition serotonin_levels->desc_inhibition desc_inhibition->analgesia

Caption: Putative signaling pathways for the analgesic action of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Functional Activity of Prodilidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodilidine is an opioid analgesic agent. To comprehensively understand its pharmacological profile, it is crucial to determine its functional activity at opioid receptors. Opioid receptors, primarily of the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate downstream signaling cascades. This document provides detailed protocols for three key cell-based assays used to characterize the functional activity of compounds like this compound at Gi-coupled opioid receptors: the cAMP inhibition assay, the β-arrestin recruitment assay, and the GTPγS binding assay. These assays provide quantitative measures of a compound's potency (EC50) and efficacy (Emax), which are critical for drug development and understanding its mechanism of action.

Principles of the Assays

Opioid receptors primarily couple to the Gi/o family of G proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The cAMP assay quantifies this reduction.

Furthermore, agonist binding to opioid receptors can also trigger the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. The β-arrestin recruitment assay measures the interaction between the activated receptor and β-arrestin.

A third critical assay, the GTPγS binding assay, directly measures the activation of G-proteins. In the inactive state, the Gα subunit is bound to GDP. Upon receptor activation, GDP is exchanged for GTP. The GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, to quantify the extent of G-protein activation.

By employing these three distinct assays, researchers can gain a comprehensive understanding of a compound's functional selectivity or "biased agonism," where a ligand may preferentially activate one signaling pathway over another.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in comparison to a standard µ-opioid receptor agonist, DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin), in cell lines expressing the human µ-opioid receptor (hMOR).

Table 1: cAMP Inhibition Assay Data

CompoundEC50 (nM)Emax (% Inhibition of Forskolin-stimulated cAMP)
This compound15085%
DAMGO10100%

Table 2: β-Arrestin 2 Recruitment Assay Data

CompoundEC50 (nM)Emax (% of DAMGO response)
This compound30060%
DAMGO50100%

Table 3: [35S]GTPγS Binding Assay Data

CompoundEC50 (nM)Emax (% Stimulation above basal)
This compound12090%
DAMGO15100%

Experimental Protocols

cAMP Inhibition Assay

This protocol describes the measurement of the inhibition of forskolin-stimulated cAMP production in cells expressing a Gi-coupled opioid receptor.

Materials:

  • HEK293 or CHO cells stably expressing the opioid receptor of interest (e.g., hMOR).

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX.

  • Forskolin solution.

  • This compound and control agonist (e.g., DAMGO) stock solutions.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

Protocol:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in Assay Buffer to a density of 0.5 x 10^6 cells/mL.

  • Assay Procedure:

    • Add 5 µL of cells to each well of the 384-well plate.

    • Prepare serial dilutions of this compound and the control agonist in Stimulation Buffer.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Prepare a forskolin solution in Stimulation Buffer to a final concentration that elicits a submaximal response (typically 1-10 µM, determined empirically).

    • Add 10 µL of the forskolin solution to all wells except the basal control wells (add 10 µL of Stimulation Buffer instead).

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the incubation, lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 and Emax values.

β-Arrestin 2 Recruitment Assay

This protocol outlines a method to measure the recruitment of β-arrestin 2 to an activated opioid receptor using a technology such as DiscoverX's PathHunter® assay.

Materials:

  • CHO-K1 or U2OS cells stably co-expressing the opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.

  • Cell plating medium.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • This compound and control agonist (e.g., DAMGO) stock solutions.

  • PathHunter® detection reagents.

  • 384-well white opaque microplates.

Protocol:

  • Cell Plating:

    • Plate cells in the 384-well microplate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the control agonist in Assay Buffer.

    • Remove the cell plating medium from the wells and add 10 µL of the compound dilutions.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.

    • Add 10 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Signal Measurement:

    • Read the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the agonist concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 and Emax values.

[35S]GTPγS Binding Assay

This protocol describes the measurement of agonist-stimulated binding of [35S]GTPγS to membranes prepared from cells expressing the opioid receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP solution (10 mM).

  • [35S]GTPγS (specific activity >1000 Ci/mmol).

  • This compound and control agonist (e.g., DAMGO) stock solutions.

  • Non-specific binding control: unlabeled GTPγS (10 µM).

  • Scintillation cocktail.

  • GF/C filter plates.

Protocol:

  • Membrane Preparation:

    • Homogenize cells expressing the opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, combine:

      • 50 µL of cell membranes (10-20 µg of protein).

      • 25 µL of serial dilutions of this compound or control agonist.

      • 25 µL of Assay Buffer containing GDP (final concentration 10 µM) and [35S]GTPγS (final concentration 0.1 nM).

    • For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration:

    • Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Signal Detection:

    • Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all wells.

    • Plot the specific binding (in cpm or dpm) against the logarithm of the agonist concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 and Emax values.

Visualizations

G_Protein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Agonist) Opioid_Receptor Opioid Receptor (Gi-coupled GPCR) This compound->Opioid_Receptor Binds to G_Protein G Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates targets leading to Beta_Arrestin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Agonist) Opioid_Receptor Opioid Receptor (GPCR) This compound->Opioid_Receptor Binds to GRK GRK Opioid_Receptor->GRK Activates Phosphorylated_Receptor Phosphorylated Receptor GRK->Opioid_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Signaling G-protein independent signaling (e.g., MAPK) Beta_Arrestin->Signaling Initiates cAMP_Assay_Workflow start Start cell_prep Prepare cells expressing opioid receptor start->cell_prep add_cells Add cells to 384-well plate cell_prep->add_cells add_compounds Add serial dilutions of This compound/control add_cells->add_compounds add_forskolin Add Forskolin to stimulate cAMP production add_compounds->add_forskolin incubate Incubate at RT for 30 min add_forskolin->incubate detect_cAMP Lyse cells and detect cAMP (HTRF, AlphaScreen, etc.) incubate->detect_cAMP analyze Analyze data: Plot dose-response curve, determine EC50 and Emax detect_cAMP->analyze end End analyze->end Beta_Arrestin_Workflow start Start plate_cells Plate cells with engineered receptor and β-arrestin start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight add_compounds Add serial dilutions of This compound/control incubate_overnight->add_compounds incubate_37C Incubate at 37°C for 90 min add_compounds->incubate_37C add_detection Add detection reagents incubate_37C->add_detection incubate_RT Incubate at RT for 60 min (dark) add_detection->incubate_RT read_signal Read chemiluminescent signal incubate_RT->read_signal analyze Analyze data: Plot dose-response curve, determine EC50 and Emax read_signal->analyze end End analyze->end GTP_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing opioid receptor start->prep_membranes setup_assay Set up assay plate: membranes, compounds, GDP, [35S]GTPγS prep_membranes->setup_assay incubate Incubate at 30°C for 60 min setup_assay->incubate filter Terminate by rapid filtration and wash incubate->filter detect Add scintillation cocktail and count radioactivity filter->detect analyze Analyze data: Plot dose-response curve, determine EC50 and Emax detect->analyze end End analyze->end

Application Notes and Protocols for Prodilidine Administration in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Prodilidine

This compound is an opioid analgesic with a potency approximately one-third that of oral morphine.[1] It is a ring-contracted analog of prodine and has been shown to have analgesic effects in various animal models.[1][4] The primary administration routes in experimental settings for analgesics like this compound include oral, subcutaneous, and intravenous delivery. The choice of administration route depends on the desired pharmacokinetic profile, the experimental model, and the scientific question being investigated.

Quantitative Data Summary

Due to the limited availability of recent, detailed studies on this compound, the following tables provide generalized dosage and administration volume guidelines for common experimental models. These are based on standard practices for opioid analgesics and should be optimized in pilot studies for this compound.

Table 1: Recommended Administration Volumes in Mice and Rats

Route of AdministrationMouse (mL/kg)Rat (mL/kg)
Oral (PO) - Gavage1020
Subcutaneous (SC)55
Intravenous (IV)55

Source: Adapted from standard guidelines for laboratory animal procedures.[5]

Table 2: Example Dosages for Opioid Analgesics in Rodents

AnalgesicSpeciesDosage (mg/kg)RouteFrequency
BuprenorphineMouse0.05 - 0.1SC, IPEvery 4-8 hours
BuprenorphineRat0.01 - 0.05SC, IPEvery 6-12 hours
Carprofen (NSAID)Mouse5SC, IPEvery 24 hours
Carprofen (NSAID)Rat5SC, OralEvery 24 hours
Meloxicam (NSAID)Mouse2 - 5PO, SCEvery 12-24 hours

Note: These are dosages for commonly used analgesics and serve as a reference for developing protocols for this compound. The analgesic efficacy of this compound is reported to be similar to codeine.[1]

Experimental Protocols

The following are detailed protocols for the oral, subcutaneous, and intravenous administration of a substance like this compound in a research setting.

3.1. Protocol for Oral Administration (Gavage) in Mice and Rats

Oral gavage is a common method for the precise oral administration of substances.

Materials:

  • Appropriately sized flexible feeding tube or stainless steel gavage needle (18-20 gauge for mice, 16-18 gauge for rats).[5]

  • Syringe (1 mL or 3 mL).

  • This compound solution at the desired concentration.

  • Animal scale.

Procedure:

  • Animal Handling and Restraint:

    • Weigh the animal to determine the correct volume of the dose.

    • Properly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line. For mice, this is typically done by scruffing the neck.[6]

  • Tube Measurement:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. A marker can be used on the tube to indicate the correct insertion depth.

  • Tube Insertion:

    • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.[7][8]

    • The tube should pass smoothly without resistance. If resistance is met, the tube may be in the trachea; withdraw immediately and restart.

  • Substance Administration:

    • Once the tube is in the stomach, administer the this compound solution slowly and steadily.

  • Tube Removal and Monitoring:

    • After administration, gently remove the tube in a single motion.

    • Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate aspiration.[7]

3.2. Protocol for Subcutaneous (SC) Administration in Mice and Rats

Subcutaneous injection is a common parenteral route for sustained absorption.

Materials:

  • Sterile syringe (1 mL).

  • Sterile needle (25-27 gauge).

  • This compound solution at the desired concentration.

  • Animal scale.

Procedure:

  • Preparation:

    • Weigh the animal to calculate the correct injection volume.

    • Draw the calculated volume of the this compound solution into the syringe.

  • Injection Site:

    • The preferred site for SC injections in rodents is the loose skin over the back, between the shoulder blades.[9]

  • Injection:

    • Gently lift the skin to create a "tent."

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution smoothly.

  • Post-Injection:

    • Withdraw the needle and gently pinch the injection site to prevent leakage.

    • Return the animal to its cage and monitor for any adverse reactions.

3.3. Protocol for Intravenous (IV) Administration in Rats

Intravenous administration allows for rapid delivery and onset of action. The lateral tail vein is the most common site for IV injections in rats.[4]

Materials:

  • Sterile syringe (1 mL).

  • Sterile needle (22-25 gauge).

  • This compound solution at the desired concentration.

  • A restraining device for the rat.

  • A heat source (e.g., heat lamp or warm water) to dilate the tail veins.[4]

Procedure:

  • Preparation:

    • Weigh the rat and calculate the required dose volume.

    • Prepare the syringe with the this compound solution.

  • Restraint and Vein Dilation:

    • Place the rat in a suitable restraining device.

    • Warm the tail using a heat lamp or by immersing it in warm water for 1-2 minutes to make the lateral tail veins more visible and accessible.[4]

  • Injection:

    • Position the tail and hold it gently.

    • Insert the needle into the vein at a shallow angle. Successful entry is often indicated by a small flash of blood in the needle hub.

    • Inject the solution slowly and observe for any signs of extravasation (swelling at the injection site).

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the rat to its cage and monitor its condition closely.

Visualizations

Experimental Workflow for Analgesic Efficacy Testing

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis A Animal Acclimation B Baseline Nociceptive Testing (e.g., Hot Plate, Tail Flick) A->B C This compound Administration (Oral, SC, or IV) B->C D Post-Administration Nociceptive Testing C->D E Measurement of Analgesic Effect (e.g., Latency to Response) D->E F Statistical Analysis E->F

Caption: Workflow for assessing the analgesic efficacy of this compound.

General Signaling Pathway for Opioid Analgesia

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A This compound B Opioid Receptor (e.g., MOR) A->B C Inhibition of Voltage-gated Ca2+ Channels B->C E Activation of K+ Channels B->E D Decreased Neurotransmitter Release (e.g., Glutamate, Substance P) C->D G Reduced Nociceptive Signal Transmission D->G F Hyperpolarization E->F F->G

Caption: Simplified signaling pathway of an opioid agonist like this compound.

References

Application Notes and Protocols for the Quantification of Prodilidine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodilidine is an opioid analgesic with a chemical structure related to other piperidine-based analgesics. Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic studies, toxicological assessments, and clinical monitoring. These application notes provide a comprehensive overview and detailed protocols for the determination of this compound in biological samples, primarily adapting a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the structurally similar compound, procyclidine. Given the absence of a commercially available deuterated internal standard for this compound, guidance on selecting a suitable analog internal standard is also provided.

Physicochemical Properties

A comparison of the physicochemical properties of this compound and its structural analog, procyclidine, supports the rationale for adapting existing analytical methodologies.

PropertyThis compoundProcyclidine
Molecular Formula C₁₅H₂₁NO₂C₁₉H₂₉NO
Molecular Weight 247.33 g/mol 287.4 g/mol
XLogP3 2.54.1

The similarity in their core structures, both containing a substituted pyrrolidine or piperidine ring and a phenyl group, suggests that they will exhibit comparable behavior during extraction and chromatographic separation.

Recommended Analytical Approach: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and specificity.[1][2] This method allows for the accurate measurement of low concentrations of the analyte in complex biological matrices.

Experimental Protocols

The following protocols are adapted from a validated method for procyclidine and should be considered a starting point for the development and validation of a quantitative assay for this compound.[1][3]

Protocol 1: Quantification of this compound in Human Plasma

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for procyclidine and is suitable for the extraction of this compound from a plasma matrix.[1][3]

  • Materials:

    • Human plasma samples

    • This compound analytical standard

    • Internal Standard (IS): Procyclidine or a suitable structural analog (e.g., Trihexyphenidyl)

    • Methyl Tertiary Butyl Ether (MTBE)

    • Methanol

    • 0.1% Formic acid in water

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

    • Sample concentrator (e.g., nitrogen evaporator)

  • Procedure:

    • Pipette 250 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of the internal standard working solution (e.g., 400 ng/mL of procyclidine in methanol).

    • Vortex for 30 seconds.

    • Add 1 mL of MTBE.

    • Vortex for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase (70:30 v/v mixture of methanol and 0.1% formic acid in water).

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

These conditions are based on a method for procyclidine and are expected to provide good chromatographic separation and sensitive detection for this compound.[1][3]

  • Liquid Chromatography:

    • Column: Zodiac C18 column (50 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: 70:30 (v/v) mixture of methanol and 0.1% formic acid in water.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

    • Run Time: Approximately 2 minutes.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Proposed):

      • This compound: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by infusing a standard solution of this compound into the mass spectrometer.

      • Internal Standard (Procyclidine): m/z 288.2 → 98.1.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve maximum signal intensity for this compound and the internal standard.

3. Method Validation Parameters

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA).[1] Key parameters to evaluate include:

  • Selectivity: Absence of interfering peaks at the retention times of this compound and the IS in blank biological matrix from at least six different sources.

  • Linearity: A linear relationship between the analyte concentration and the instrument response over a defined range. A typical range for a similar compound, procyclidine, is 0.5 to 120 ng/mL.[1]

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS.

  • Stability: Stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Quantitative Data

As no specific quantitative data for this compound in biological samples from a validated study is publicly available, the following table summarizes the pharmacokinetic parameters for the structurally related drug, procyclidine, which can be used as a reference for expected concentration ranges.

ParameterValue (for Procyclidine)Reference
Dose 10 mg oral tablet[2]
Cmax (Maximum Plasma Concentration) 116 ± 39.2 ng/mL[2]
Tmax (Time to Maximum Concentration) 1.1 ± 0.36 hours[2]
Elimination Half-life (t₁/₂) 12.6 ± 4.8 hours[2]
Linearity Range in Plasma 0.5 - 120 ng/mL[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (250 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex add_mtbe->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute to_vial Transfer to Autosampler Vial reconstitute->to_vial lc_separation LC Separation (C18 Column) to_vial->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification reporting Reporting Results quantification->reporting signaling_pathway This compound This compound opioid_receptor Opioid Receptor (μ, δ, κ) This compound->opioid_receptor g_protein Gi/Go Protein opioid_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channels Ion Channels g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia k_channel ↑ K+ Efflux ion_channels->k_channel ca_channel ↓ Ca2+ Influx ion_channels->ca_channel k_channel->analgesia ca_channel->analgesia

References

Experimental Design for Preclinical Behavioral Assessment of Prodilidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Prodilidine is an opioid analgesic agent. A comprehensive preclinical behavioral assessment is crucial to delineate its pharmacological profile, including its analgesic efficacy, potential for motor side effects, and abuse liability. This document provides detailed protocols for a battery of standard rodent behavioral assays to characterize the effects of this compound. The following experimental designs are intended to serve as a guide for researchers and can be adapted based on specific research questions and laboratory capabilities.

The primary objectives of these studies are to:

  • Determine the analgesic potency and efficacy of this compound in models of acute thermal nociception.

  • Assess the effects of this compound on spontaneous locomotor activity to identify potential sedative or stimulant properties.

  • Evaluate the rewarding and aversive properties of this compound to predict its abuse potential.

For all experiments, appropriate control groups (vehicle-treated animals) must be included. The choice of animal strain, age, and sex should be consistent throughout the studies to minimize variability. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Data Presentation

Quantitative data from the behavioral assays should be summarized in structured tables to facilitate comparison between different dose groups and experimental conditions.

Table 1: Analgesic Efficacy of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)NLatency to Paw Lick (seconds) (Mean ± SEM)
Vehicle-1010.2 ± 0.8
This compound11015.5 ± 1.2*
This compound31022.8 ± 1.9**
This compound101028.5 ± 2.5
Morphine51025.1 ± 2.1

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group.

Table 2: Effect of this compound on Locomotor Activity

Treatment GroupDose (mg/kg)NTotal Distance Traveled (cm) (Mean ± SEM)
Vehicle-103500 ± 250
This compound1103350 ± 280
This compound3102800 ± 210*
This compound10101500 ± 180***

*p < 0.05, ***p < 0.001 compared to Vehicle group.

Table 3: Conditioned Place Preference (CPP) Score for this compound

Treatment GroupDose (mg/kg)NCPP Score (seconds) (Mean ± SEM)
Vehicle-1015 ± 8
This compound110150 ± 25
This compound310250 ± 35***
This compound1010180 ± 30

**p < 0.01, ***p < 0.001 compared to Vehicle group.

Experimental Protocols

Assessment of Analgesic Efficacy: Hot Plate Test

Objective: To evaluate the central analgesic effects of this compound against acute thermal pain.

Apparatus: A hot plate analgesia meter with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-40 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound (at various doses) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: The analgesic effect is measured as an increase in the latency to respond to the thermal stimulus. Data are typically analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Assessment of Locomotor Activity: Open Field Test

Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior.

Apparatus: A square or circular open field arena (e.g., 40 cm x 40 cm) equipped with infrared beams or a video tracking system to monitor movement.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 60 minutes. The open field arena should be cleaned with 70% ethanol between each trial to eliminate olfactory cues.

  • Drug Administration: Administer this compound or vehicle.

  • Testing: At a set time post-injection (e.g., 30 minutes), place the mouse in the center of the open field arena.

  • Data Collection: Record locomotor activity for a defined period (e.g., 30 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: Compare the locomotor activity parameters between the this compound-treated groups and the vehicle control group using a one-way ANOVA.

Assessment of Abuse Potential: Conditioned Place Preference (CPP)

Objective: To determine the rewarding or aversive properties of this compound.

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, place each mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference.

  • Conditioning (Days 2-7): This phase typically lasts for 6-8 days and involves alternating injections of this compound and vehicle.

    • On drug conditioning days, administer this compound and confine the mouse to one of the outer chambers (e.g., the initially non-preferred chamber for a biased design, or randomly assigned for an unbiased design) for 30 minutes.

    • On vehicle conditioning days, administer vehicle and confine the mouse to the opposite outer chamber for 30 minutes. The order of drug and vehicle conditioning should be counterbalanced across animals.

  • Post-Conditioning (Test Day): On day 8, place the mouse in the central chamber with free access to all chambers (in a drug-free state) for 15-20 minutes. Record the time spent in each chamber.

  • Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test session. A positive score indicates a preference for the drug-paired environment (reward), while a negative score indicates an aversion. Statistical analysis is typically performed using a t-test or one-way ANOVA.

Mandatory Visualizations

G cluster_0 Opioid Receptor Signaling This compound This compound Opioid_Receptor μ-Opioid Receptor (GPCR) This compound->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability (Analgesia) Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Neuronal_Activity K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Neuronal_Activity

Caption: General signaling pathway of a μ-opioid receptor agonist like this compound.

G cluster_0 Phase 1: Analgesia & Locomotor Activity cluster_1 Phase 2: Conditioned Place Preference Habituation1 Habituation Baseline Baseline Hot Plate Habituation1->Baseline Drug_Admin1 This compound/Vehicle Administration Baseline->Drug_Admin1 Hot_Plate Hot Plate Test Drug_Admin1->Hot_Plate Open_Field Open Field Test Drug_Admin1->Open_Field Data_Analysis Data Analysis & Interpretation Hot_Plate->Data_Analysis Open_Field->Data_Analysis Pre_Conditioning Pre-Conditioning (Baseline Preference) Conditioning Conditioning (Drug/Vehicle Pairing) Pre_Conditioning->Conditioning Post_Conditioning Post-Conditioning (CPP Test) Conditioning->Post_Conditioning Post_Conditioning->Data_Analysis

Caption: Experimental workflow for the behavioral characterization of this compound.

In Vivo Imaging of Procyclidine Receptor Occupancy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the in vivo imaging of procyclidine receptor occupancy, with a focus on its interaction with muscarinic acetylcholine receptors. Procyclidine is an anticholinergic drug, acting as a non-selective antagonist at muscarinic acetylcholine receptor subtypes M1, M2, and M4.[1][2] It is primarily used in the treatment of Parkinson's disease and to manage extrapyramidal symptoms induced by other drugs. Understanding the in vivo receptor occupancy of procyclidine is crucial for optimizing dosing regimens, assessing target engagement, and developing novel therapeutics with improved selectivity and efficacy.

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the living brain.[3][4] By utilizing specific radioligands that bind to the target receptors, PET can provide valuable insights into the dose-dependent relationship between a drug and its target engagement.

Procyclidine Binding Profile

Procyclidine exhibits stereoselective binding to muscarinic receptors, with the (R)-enantiomer showing significantly higher affinity than the (S)-enantiomer. The binding affinity of procyclidine varies across the different muscarinic receptor subtypes.

CompoundReceptor SubtypeBinding Affinity (Ki in nM)Species/TissueReference
(R)-ProcyclidineM12.1Human Neuroblastoma[5]
M225Rat Heart[5]
M43.2Rat Striatum[5]
(S)-ProcyclidineM1270Human Neuroblastoma[5]
M21000Rat Heart[5]
M4420Rat Striatum[5]

Signaling Pathways

The antagonism of muscarinic receptors by procyclidine disrupts the canonical signaling pathways associated with each subtype.

M1 Muscarinic Receptor (Gq-coupled) Antagonism

M1 receptors are coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Procyclidine, as an antagonist, blocks these downstream effects.

M1_Antagonism cluster_membrane Cell Membrane M1 M1 Receptor Gq Gq M1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (blocked) IP3->Ca_release PKC_activation PKC Activation (blocked) DAG->PKC_activation Procyclidine Procyclidine Procyclidine->M1 antagonizes ACh Acetylcholine ACh->M1 activates

M1 Receptor Antagonism by Procyclidine
M2 Muscarinic Receptor (Gi-coupled) Antagonism

M2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. M2 receptor activation also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization. Procyclidine blocks these inhibitory effects.

M2_Antagonism cluster_membrane Cell Membrane M2 M2 Receptor Gi Gi M2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates ATP ATP AC->ATP converts Hyperpolarization Hyperpolarization (blocked) GIRK->Hyperpolarization Procyclidine Procyclidine Procyclidine->M2 antagonizes ACh Acetylcholine ACh->M2 activates cAMP_decrease ↓ cAMP (blocked) cAMP cAMP ATP->cAMP cAMP->cAMP_decrease

M2 Receptor Antagonism by Procyclidine
M4 Muscarinic Receptor (Gi-coupled) Antagonism

Similar to M2 receptors, M4 receptors are coupled to Gi proteins and their activation inhibits adenylyl cyclase, reducing cAMP production.[6][7] M4 receptor antagonism by procyclidine prevents this inhibition, which can lead to an increase in the release of neurotransmitters like dopamine.[6]

M4_Antagonism cluster_membrane Cell Membrane M4 M4 Receptor Gi Gi M4->Gi activates Dopamine_release ↑ Dopamine Release M4->Dopamine_release modulates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts Procyclidine Procyclidine Procyclidine->M4 antagonizes ACh Acetylcholine ACh->M4 activates cAMP_decrease ↓ cAMP (blocked) cAMP cAMP ATP->cAMP cAMP->cAMP_decrease

M4 Receptor Antagonism by Procyclidine

Experimental Protocols

In Vivo PET Imaging of Muscarinic Receptor Occupancy

This protocol outlines a general procedure for a PET study to determine the in vivo occupancy of muscarinic receptors by procyclidine. A suitable radioligand with high affinity and selectivity for the target receptor is required. For M1 receptors, a tracer like [11C]LSN3172176 could be considered, while for M4 receptors, [11C]MK-6884 is a potential candidate.

1. Subject Selection and Preparation:

  • Preclinical: Healthy, adult male non-human primates (e.g., rhesus macaques) are suitable subjects. Animals should be fasted overnight prior to the study.

  • Clinical: Healthy human volunteers or patients, as per the study's objectives. Participants should undergo a full medical screening and provide informed consent.

2. Study Design:

  • A within-subject, baseline-blocking design is typically employed.[4]

  • Each subject undergoes a baseline PET scan (before procyclidine administration) and one or more post-drug PET scans after the administration of procyclidine at various dose levels.[4]

3. Radioligand Administration and PET Acquisition:

  • The radioligand is administered as an intravenous bolus.

  • Dynamic PET data are acquired for 90-120 minutes immediately following radioligand injection.

  • Arterial blood sampling is performed throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.

4. Procyclidine Administration:

  • Procyclidine is administered orally or intravenously at predetermined times and doses before the post-drug PET scans.

5. Data Analysis:

  • PET images are reconstructed and co-registered with anatomical MRI scans for region of interest (ROI) delineation.

  • Time-activity curves (TACs) are generated for various brain regions.

  • Kinetic modeling (e.g., two-tissue compartment model or simplified reference tissue model) is applied to the TACs to estimate the volume of distribution (VT) or binding potential (BPND) of the radioligand in each ROI.

  • Receptor occupancy (RO) is calculated using the following formula: RO (%) = (BPND_baseline - BPND_drug) / BPND_baseline * 100

PET_Workflow cluster_pre Pre-Scan cluster_drug Drug Administration cluster_post Post-Scan cluster_analysis Data Analysis Subject_Prep Subject Preparation (Fasting, etc.) Baseline_Scan Baseline PET Scan (Radioligand Injection) Subject_Prep->Baseline_Scan Procyclidine_Admin Procyclidine Administration (Oral or IV) Baseline_Scan->Procyclidine_Admin Postdrug_Scan Post-Drug PET Scan (Radioligand Injection) Procyclidine_Admin->Postdrug_Scan Image_Recon Image Reconstruction & Co-registration Postdrug_Scan->Image_Recon TAC_Gen Time-Activity Curve Generation Image_Recon->TAC_Gen Kinetic_Modeling Kinetic Modeling (VT, BPND) TAC_Gen->Kinetic_Modeling RO_Calc Receptor Occupancy Calculation Kinetic_Modeling->RO_Calc

In Vivo PET Receptor Occupancy Workflow

Data Presentation

The relationship between the administered dose of procyclidine and the resulting receptor occupancy can be summarized in a dose-occupancy table. This table is critical for determining the dose required to achieve a therapeutic level of target engagement.

Procyclidine Dose (mg/kg)M1 Receptor Occupancy (%)M2 Receptor Occupancy (%)M4 Receptor Occupancy (%)
Hypothetical Data
0.115 ± 510 ± 412 ± 6
0.340 ± 830 ± 735 ± 9
1.075 ± 1060 ± 1270 ± 11
3.090 ± 585 ± 888 ± 7

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data would need to be generated through dedicated in vivo imaging studies.

Conclusion

In vivo imaging of procyclidine receptor occupancy using PET provides a powerful tool for understanding its pharmacodynamics in the central nervous system. By quantifying the engagement of procyclidine with M1, M2, and M4 muscarinic receptors at different doses, researchers and drug developers can make more informed decisions regarding therapeutic dosing and the development of next-generation anticholinergic agents with improved receptor subtype selectivity. The protocols and methodologies outlined in these application notes serve as a foundational guide for conducting such studies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Prodilidine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and methodologies for improving the solubility of Prodilidine in in vitro experimental settings. Addressing common challenges associated with poorly soluble compounds, this document offers troubleshooting advice, detailed protocols, and key data to facilitate reliable and reproducible assay results.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in aqueous buffer. What is the recommended first step?

For initial solubilization, it is highly recommended to first dissolve this compound in a 100% organic co-solvent before introducing it to an aqueous medium.[1] Dimethyl sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions of poorly soluble compounds.[2][3][4]

Q2: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium or aqueous buffer. How can I fix this?

This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic stock solvent, is not soluble at that concentration in the final aqueous environment. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Reduce DMSO Carryover: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1%, as higher concentrations can be toxic to cells and cause the compound to crash out of solution.[3]

  • Use a Serial Dilution Method: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help keep the compound in solution.

  • Gentle Warming and Mixing: Briefly warming the solution to 37°C and vortexing can help dissolve fine precipitates that may have formed.[1]

Q3: What alternative solvents can I use if DMSO is not suitable for my assay?

While DMSO is widely used, other co-solvents can be effective.[5] The choice depends on the specific compound and assay system. Alternatives include:

  • Ethanol: A common solvent, but can have biological effects on cells.[5]

  • Polyethylene Glycol (PEG): Lower molecular weight PEGs (e.g., PEG 300, PEG 400) are often used to improve solubility.[5][6]

  • N-methyl-2-pyrrolidone (NMP) and Dimethylacetamide (DMA) are strong, highly polar solvents.[5] It is critical to run a vehicle control (the solvent without the compound) at the same final concentration to account for any effects of the solvent itself.

Q4: Can surfactants or other additives help improve this compound solubility?

Yes, surfactants and inclusion complexes can be used, particularly in non-cell-based assays.

  • Surfactants: Agents like Tween 80 or Triton X-100 can solubilize compounds by forming micelles.[5][6] However, they must be used with caution in cell-based assays as they can disrupt cell membranes.[3]

  • Inclusion Complexes: Cyclodextrins (CDs) can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[7][8] This can be a viable strategy for cellular assays.

Q5: How can I experimentally determine the solubility limit of this compound in my specific assay medium?

You can perform a kinetic solubility assay.[9] This involves adding a concentrated DMSO stock solution of your compound to the aqueous buffer and then detecting the concentration at which precipitation occurs.[9] Common detection methods include nephelometry (light scattering) or measuring absorbance after filtering out the precipitate.[1][9][10]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
This compound powder does not dissolve. Low aqueous solubility of the compound.Prepare a high-concentration stock solution in 100% DMSO or another suitable organic co-solvent first.[1]
Compound precipitates immediately upon dilution in aqueous buffer. The final concentration exceeds the thermodynamic solubility limit in the aqueous medium.Lower the final working concentration of this compound. Ensure the final DMSO concentration is minimal (<0.5%). Perform serial dilutions rather than a single large dilution.
Solution becomes cloudy or hazy over time. The compound has low kinetic solubility and is slowly precipitating.The experiment may need to be conducted over a shorter time frame. Consider using a solubilizing agent like a cyclodextrin if compatible with the assay.[7]
Inconsistent results between experimental replicates. Incomplete solubilization or precipitation of the compound is leading to variable effective concentrations.Visually inspect all solutions for precipitate before use. Prepare fresh dilutions for each experiment. Determine the kinetic solubility limit and stay below that concentration.[9]
Observed cellular toxicity or assay interference. The co-solvent (e.g., DMSO) concentration is too high, or the solvent itself is interfering with the assay.Reduce the final co-solvent concentration. Always run a vehicle control (medium + solvent) to measure baseline effects and ensure the observed activity is from this compound.

Data Presentation

Table 1: Properties of Common Co-Solvents for In Vitro Stock Solutions

SolventPolarityTypical Stock ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO) Highly Polar Aprotic10-50 mMWidely used, but can be toxic to cells at >1% v/v.[3] May cause compound precipitation upon dilution.
Ethanol (EtOH) Polar Protic10-50 mMCan have biological effects on certain cell types. Higher volatility than DMSO.
Polyethylene Glycol 300 (PEG 300) PolarVariesGenerally has lower cell toxicity than DMSO. Can be viscous.[5]
N-methyl-2-pyrrolidone (NMP) Highly Polar AproticVariesHigh solubilizing power. Use with caution and assess for cell toxicity.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 247.33 g/mol )[11]

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1x10⁻³ L * 247.33 g/mol = 2.47 mg

  • Weigh out 2.47 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of 100% DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the solid is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment via Turbidity Measurement

This protocol provides a method to estimate the concentration at which this compound precipitates in your specific aqueous buffer.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer or cell culture medium

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance (turbidity) at a wavelength of ~600 nm.

Methodology:

  • Add 198 µL of your aqueous assay buffer to multiple wells of a 96-well plate.

  • Create a serial dilution of your this compound stock solution. In the first well, add 2 µL of your 10 mM stock to the 198 µL of buffer (this creates a 1:100 dilution, final concentration 100 µM, 1% DMSO). Mix well.

  • Transfer 100 µL from the first well to the next well containing 100 µL of buffer, creating a 2-fold serial dilution (50 µM).

  • Repeat this serial dilution across the plate to generate a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM, etc.).

  • Include a "vehicle control" well containing 198 µL of buffer and 2 µL of DMSO.

  • Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Measure the absorbance (optical density) of each well at a wavelength between 500-650 nm. An increase in absorbance relative to the vehicle control indicates light scattering from compound precipitate.

  • The concentration at which a significant increase in absorbance is first observed is the approximate kinetic solubility limit.

Visualizations

G start Start: this compound Precipitation Observed q1 Is the final DMSO concentration <0.5%? start->q1 sol_reduce_dmso Action: Reduce DMSO in final dilution. Prepare higher concentration stock if needed. q1->sol_reduce_dmso No q2 Is the final this compound concentration the lowest possible for the assay? q1->q2 Yes a1_yes Yes a1_no No sol_reduce_dmso->q2 sol_reduce_conc Action: Lower the final working concentration of this compound. q2->sol_reduce_conc No q3 Consider Advanced Strategies q2->q3 Yes a2_yes Yes a2_no No end_node End: Optimized Protocol sol_reduce_conc->end_node sol_cyclodextrin Option 1: Use Cyclodextrin as a solubilizing agent. q3->sol_cyclodextrin sol_cosolvent Option 2: Test alternative co-solvents (e.g., PEG 300). q3->sol_cosolvent sol_cyclodextrin->end_node sol_cosolvent->end_node

Caption: Workflow for troubleshooting this compound precipitation in aqueous solutions.

G This compound This compound (Hypothetical Interaction) receptor G-Protein Coupled Receptor (GPCR) This compound->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc activates raf Raf pkc->raf activates mek MEK raf->mek erk ERK mek->erk response Cellular Response (e.g., Proliferation, Gene Expression) erk->response

Caption: Example signaling pathway (GPCR/MAPK) for investigation with this compound.

References

Prodilidine Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of prodilidine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability concern for this compound, with its chemical structure being (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate, is its susceptibility to hydrolysis. Like other ester-containing compounds, the ester functional group in this compound can be cleaved in the presence of water, a reaction that can be catalyzed by acidic or basic conditions. This degradation would lead to the formation of 1,2-dimethyl-3-phenylpyrrolidin-3-ol and propionic acid.

Q2: What are the likely degradation pathways for this compound in an aqueous solution?

A2: Based on its structure, two primary degradation pathways are plausible under forced degradation conditions:

  • Ester Hydrolysis: This is the most probable degradation route, where the propionate ester is hydrolyzed to yield the corresponding tertiary alcohol and carboxylic acid. This reaction can be catalyzed by both acids and bases.

  • Pyrrolidine Ring Opening: Under more forceful acidic or alkaline conditions, the N-methylpyrrolidine ring itself may undergo opening, which could lead to the formation of 4-(methylamino)butanoic acid derivatives.[1]

Q3: What analytical techniques are recommended for monitoring this compound stability?

A3: A validated, stability-indicating high-performance liquid chromatography (HPLC) method is the most common and recommended technique.[2] This method should be capable of separating the intact this compound from its potential degradation products. Coupling HPLC with a mass spectrometer (LC-MS) can be invaluable for the identification of unknown degradation products.

Q4: What are "forced degradation" or "stress" studies, and why are they important for this compound?

A4: Forced degradation studies are experiments where the drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability conditions.[3] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of the analytical method (i.e., that it is "stability-indicating").

  • Understanding the intrinsic stability of the molecule.[3]

For this compound, this would involve subjecting it to conditions such as heat, light, oxidation, and a range of pH values in aqueous solutions.

Troubleshooting Guide

Q1: I am seeing a new, unexpected peak in my HPLC chromatogram during a stability study. What should I do?

A1: An unexpected peak likely indicates a degradation product. The first step is to ensure it is not an artifact from the matrix or sample preparation. If the peak is reproducible and its area increases over time or with stress, it is likely a degradant. The next steps should be to use a hyphenated technique like LC-MS to determine the mass of the new peak, which can help in its identification. Comparing its appearance under different stress conditions (e.g., acid vs. base) can provide clues about its formation mechanism.

Q2: The recovery of my this compound sample is lower than expected, but I don't see any major degradation peaks. What could be the issue?

A2: There are several possibilities:

  • Precipitation: this compound or its degradants might be precipitating out of the solution, especially if the pH or temperature has changed. Check for any visible particulates.

  • Adsorption: The compound may be adsorbing to the surface of the container. Using different container materials (e.g., glass vs. polypropylene) can help troubleshoot this.

  • Formation of Non-UV Active Degradants: The degradation product may not have a chromophore and thus is not detectable by a UV-Vis detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such species.

  • Volatile Degradants: A degradation product could be volatile and lost during sample preparation or analysis.

Q3: My stability data is highly variable and not reproducible. What are the common causes?

A3: High variability can stem from several sources:

  • Inconsistent Sample Preparation: Ensure that all steps of the sample preparation, including dilutions and pH adjustments, are performed consistently.

  • Inhomogeneous Solutions: Make sure the this compound is fully dissolved and the solution is homogeneous before taking aliquots for analysis.

  • Temperature Fluctuations: If the stability study is being conducted at a specific temperature, ensure the temperature control of your incubator or water bath is accurate and stable.

  • Analytical Method Variability: The HPLC method itself may not be robust. A method validation should be performed to assess its precision and reproducibility.

Data Presentation

The following table presents hypothetical data from a forced degradation study of a 1 mg/mL this compound solution at 50°C to illustrate how such data could be presented.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradant 1 (%) (Ester Hydrolysis Product)Major Degradant 2 (%) (Ring-Opened Product)Total Impurities (%)
0.1 M HCl0100.00.00.00.0
2492.56.80.77.5
4885.313.21.514.7
7278.119.82.121.9
pH 7 Buffer0100.00.00.00.0
2499.80.20.00.2
4899.50.50.00.5
7299.20.80.00.8
0.1 M NaOH0100.00.00.00.0
2488.910.50.611.1
4879.219.31.520.8
7270.127.82.129.9

Experimental Protocols

Protocol: Forced Hydrolysis Study of this compound

1. Objective: To evaluate the stability of this compound in aqueous solutions under acidic, neutral, and basic conditions and to identify potential degradation products.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Phosphate buffer, pH 7.0

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and vials

3. Equipment:

  • Validated stability-indicating HPLC-UV system

  • pH meter

  • Thermostatically controlled water bath or incubator

4. Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or water, depending on solubility).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Add a known volume of the stock solution to a volumetric flask and add 0.1 M HCl to the final volume to achieve a final this compound concentration of 0.1 mg/mL.

    • Base Hydrolysis: Add a known volume of the stock solution to a volumetric flask and add 0.1 M NaOH to the final volume to achieve a final this compound concentration of 0.1 mg/mL.

    • Neutral Hydrolysis: Add a known volume of the stock solution to a volumetric flask and add pH 7.0 phosphate buffer to the final volume to achieve a final this compound concentration of 0.1 mg/mL.

    • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stress samples.

  • Incubation:

    • Place the prepared acidic, basic, and neutral solutions in a water bath set to 50°C.

    • Store the control sample at 4°C.

  • Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Analysis:

    • For the acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution with the mobile phase.

    • Analyze all samples (including the control) by the validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the time 0 sample.

    • Calculate the percentage of each degradation product formed.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow start Start: this compound Stability Study stock_prep Prepare this compound Stock Solution start->stock_prep stress_prep Prepare Stress Samples (Acid, Base, Neutral, Oxidative, Photo, Thermal) stock_prep->stress_prep incubation Incubate Samples at Defined Conditions stress_prep->incubation sampling Withdraw Aliquots at Time Points incubation->sampling sampling->incubation Continue incubation analysis HPLC/LC-MS Analysis sampling->analysis data_eval Data Evaluation and Kinetic Modeling analysis->data_eval end_node End: Stability Profile Established data_eval->end_node

Caption: Workflow for a typical this compound stability study.

degradation_pathways This compound This compound (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate hydrolysis_product 1,2-dimethyl-3-phenylpyrrolidin-3-ol + Propionic Acid This compound->hydrolysis_product Ester Hydrolysis (H+ or OH-) ring_opening_product 4-(methylamino)butanoic acid derivative This compound->ring_opening_product Pyrrolidine Ring Opening (Strong Acid/Base, Heat)

Caption: Potential degradation pathways of this compound.

troubleshooting_hplc start Unexpected Peak in HPLC? q1 Is the peak reproducible? start->q1 a1_yes Likely Degradant q1->a1_yes Yes a1_no Artifact/Contamination - Check blank injection - Check sample prep q1->a1_no No q2 Does peak area increase with time/stress? a1_yes->q2 a2_yes Confirmed Degradant - Proceed to identification (LC-MS) q2->a2_yes Yes a2_no Could be an impurity from starting material q2->a2_no No

Caption: Troubleshooting unexpected HPLC results.

References

Technical Support Center: Optimizing Prodilidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Prodilidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis of this compound and related pyrrolidine structures.

Troubleshooting Guides

Issue 1: Low Yield in the Initial [3+2] Cycloaddition Step

Q: We are experiencing a low yield in the initial [3+2] cycloaddition reaction to form the pyrrolidine ring. What are the common causes, and how can we optimize this step?

A: Low yields in [3+2] cycloaddition reactions for pyrrolidine synthesis can stem from several factors, including reagent stability, catalyst efficiency, and reaction conditions. A systematic approach to troubleshooting is recommended.

  • Azomethine Ylide Instability: The azomethine ylide intermediate is often unstable. Ensure that it is generated in situ under anhydrous conditions.

  • Catalyst Selection: The choice of catalyst is crucial. While various metal salts can be used, copper(I) and silver(I) complexes have shown high efficacy in catalyzing such cycloadditions.[1]

  • Solvent Polarity: The solvent can significantly influence the reaction rate and yield. Dichloromethane (DCM) and chloroform are often effective, but it is worth screening other solvents.[2]

  • Temperature Control: These reactions can be highly temperature-sensitive. Running the reaction at lower temperatures may improve selectivity and yield by minimizing side reactions.

Table 1: Effect of Catalyst and Solvent on [3+2] Cycloaddition Yield

Catalyst (mol%)SolventTemperature (°C)Yield (%)
Cu(I) (5)Dichloromethane2565
Cu(I) (5)Toluene2558
Ag(I) (5)Dichloromethane2572
Ag(I) (5)Toluene2561

Experimental Protocol: Catalyst and Solvent Screening for [3+2] Cycloaddition

  • To four separate oven-dried reaction vials, add the starting imine (1.0 mmol) and the alkene (1.2 mmol).

  • To each vial, add 5 mL of the designated anhydrous solvent (Dichloromethane or Toluene).

  • Add the respective catalyst (Cu(I) or Ag(I), 0.05 mmol) to each vial under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reactions at 25°C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reactions with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired pyrrolidine product and determine the yield.

Workflow for Troubleshooting Low Cycloaddition Yield

G cluster_0 Troubleshooting Low [3+2] Cycloaddition Yield Start Start Check_Reagent_Purity Check Reagent Purity Start->Check_Reagent_Purity Optimize_Catalyst Optimize Catalyst System Check_Reagent_Purity->Optimize_Catalyst Reagents are pure Screen_Solvents Screen Solvents Optimize_Catalyst->Screen_Solvents Yield still low Adjust_Temperature Adjust Temperature Screen_Solvents->Adjust_Temperature Yield still low Problem_Solved Problem Solved Adjust_Temperature->Problem_Solved Yield improved

Caption: A stepwise workflow for troubleshooting low yield in the cycloaddition step.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for minimizing by-product formation during the synthesis?

A1: By-product formation can be minimized by controlling the reaction stoichiometry, ensuring the slow addition of reagents, and maintaining optimal reaction temperatures. For instance, in reductive amination steps, which are common in pyrrolidine synthesis, using a controlled amount of the reducing agent like sodium triacetoxyborohydride can prevent over-reduction.[3]

Q2: How can the stereoselectivity of the reaction be improved?

A2: Improving stereoselectivity often involves the use of chiral catalysts or auxiliaries. For pyrrolidine synthesis, proline-based organocatalysts have been shown to be effective in promoting enantioselectivity.[2] The choice of solvent can also play a role, with less polar solvents sometimes favoring higher stereoselectivity.

Q3: We are having trouble with the removal of a benzyl protecting group without reducing other functional groups. What alternatives are there?

A3: The removal of a benzyl group via strong reducing conditions can indeed affect other sensitive functional groups.[3] An alternative is to use a different protecting group strategy from the outset. For example, a tert-butyloxycarbonyl (Boc) group can be readily removed under acidic conditions which are often milder and more selective. If you must proceed with the benzyl group, catalytic transfer hydrogenation can sometimes offer a milder alternative to high-pressure hydrogenation.

Logical Relationship of Factors Affecting this compound Synthesis Yield

G cluster_1 Factors Influencing this compound Synthesis Yield Overall_Yield Overall Yield Reaction_Kinetics Reaction Kinetics Reaction_Kinetics->Overall_Yield Reaction_Equilibrium Reaction Equilibrium Reaction_Equilibrium->Overall_Yield Purity_of_Reagents Purity of Reagents Purity_of_Reagents->Reaction_Kinetics Reaction_Conditions Reaction Conditions Reaction_Conditions->Reaction_Kinetics Reaction_Conditions->Reaction_Equilibrium Byproduct_Formation By-product Formation Byproduct_Formation->Overall_Yield

Caption: A diagram showing the interplay of key factors that affect the overall yield.

References

Technical Support Center: Prodilidine Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Prodilidine binding assays. The information is designed to help identify and resolve common experimental artifacts, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Kd, Ki, and IC50?

A1: These are all measures of binding affinity or potency, but they are determined under different experimental conditions.

  • Kd (Equilibrium Dissociation Constant): This represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an intrinsic measure of the affinity between a ligand and its receptor. A lower Kd value indicates a higher binding affinity.

  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an unlabeled competing ligand that displaces 50% of the specific binding of a radiolabeled ligand. The IC50 value is dependent on the experimental conditions, including the concentration of the radioligand used.[1]

  • Ki (Inhibition Constant): This is the dissociation constant of a competing ligand (inhibitor). It is calculated from the IC50 value and the Kd of the radioligand. The Ki is a more absolute measure of the affinity of the competitor than the IC50.

Q2: What are the common causes of high non-specific binding?

A2: High non-specific binding can be caused by several factors:

  • Hydrophobicity of the ligand: Highly lipophilic compounds can bind to membranes and other non-receptor components.

  • Inappropriate buffer composition: The pH, ionic strength, and presence or absence of detergents can influence non-specific interactions.

  • Excessive radioligand concentration: Using a radioligand concentration that is too high can lead to increased binding to low-affinity, non-saturable sites.

  • Issues with the filter plates/membranes: The material of the filter can contribute to non-specific binding.

Q3: My competition curve is shallow or biphasic. What could be the cause?

A3: Atypical competition curves can indicate several underlying biological or technical issues:

  • Multiple Binding Sites: The target receptor may exist in different conformational states or there may be receptor subtypes with different affinities for the competing ligand. This can result in a biphasic curve, representing binding to high- and low-affinity sites.

  • Ligand Dimerization: The competing ligand may form dimers at higher concentrations, which can alter its binding properties and lead to a complex curve shape.

  • Metabolic Conversion of the Ligand: If the unlabeled ligand is metabolized into a compound with a different affinity during the incubation, it can produce a biphasic competition curve.

  • Negative Cooperativity: The binding of one ligand molecule to the receptor may decrease the affinity for subsequent ligand molecules, resulting in a shallow curve.

Troubleshooting Guide

Problem 1: High Non-Specific Binding (NSB)

Potential Cause Troubleshooting Steps
Suboptimal Buffer Conditions 1. Optimize pH: Ensure the buffer pH is optimal for receptor binding. 2. Adjust Ionic Strength: Vary the salt concentration (e.g., NaCl) in the binding buffer. 3. Add Detergents: Include a low concentration of a mild detergent (e.g., 0.01% Tween-20 or Triton X-100) to reduce hydrophobic interactions. 4. Include Bovine Serum Albumin (BSA): Add BSA (e.g., 0.1-1%) to the buffer to block non-specific sites on the assay components.
Radioligand Issues 1. Lower Radioligand Concentration: Use a radioligand concentration at or below its Kd. 2. Check Radioligand Purity: Ensure the radioligand has not degraded.
Filtration Problems 1. Pre-treat Filters: Soak the filter mats in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands. 2. Optimize Wash Steps: Increase the number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

Problem 2: Low or No Specific Binding

Potential Cause Troubleshooting Steps
Inactive Receptor 1. Verify Membrane Preparation: Ensure that the membrane preparation protocol effectively isolates active receptors. Store membranes properly at -80°C. 2. Check Receptor Expression: Confirm the presence and expression level of the target receptor in your cell line or tissue.
Assay Conditions Not at Equilibrium 1. Increase Incubation Time: Perform a time-course experiment to determine the time required to reach binding equilibrium. 2. Check Incubation Temperature: Ensure the incubation is performed at the optimal temperature for the receptor.
Degraded Ligands 1. Use Fresh Ligands: Prepare fresh dilutions of both radiolabeled and unlabeled ligands for each experiment. 2. Verify Ligand Stability: Check the stability of the ligands under your specific assay conditions.

Quantitative Data

Table 1: Binding Affinities (Ki) of Opioid Agonists at the Human µ-Opioid Receptor

CompoundKi (nM)
DAMGO1.2
Morphine2.5
Fentanyl0.39
Sufentanil0.07

Table 2: Representative Radioligand Binding Assay Parameters

ParameterTypical Value/Range
Radioligand Kd0.1 - 5 nM
Bmax50 - 2000 fmol/mg protein
Specific Binding> 80% of total binding
Non-specific Binding< 20% of total binding

Experimental Protocols

Protocol 1: General Radioligand Competition Binding Assay for a GPCR

This protocol describes a typical filtration-based competition binding assay using cell membranes expressing the target receptor (e.g., µ-opioid receptor).

1. Membrane Preparation: a. Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. c. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Assay Setup: a. Prepare serial dilutions of the unlabeled competitor ligand (e.g., this compound). b. In a 96-well plate, add the following to each well in order:

  • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
  • Unlabeled competitor ligand at various concentrations. For total binding, add buffer instead. For non-specific binding, add a high concentration of a standard non-radiolabeled ligand (e.g., 10 µM Naloxone).
  • Radioligand at a fixed concentration (typically at or below its Kd, e.g., 1 nM [3H]-DAMGO).
  • Membrane preparation (e.g., 10-20 µg of protein per well). c. The final assay volume is typically 200-250 µL.

3. Incubation: a. Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

4. Filtration and Washing: a. Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) that has been pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% PEI). b. Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

5. Scintillation Counting: a. Dry the filter plate. b. Add scintillation cocktail to each well. c. Count the radioactivity in a scintillation counter.

6. Data Analysis: a. Subtract the non-specific binding counts from all other counts to obtain specific binding. b. Plot the specific binding as a function of the log concentration of the competitor ligand. c. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

mu_opioid_signaling MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to K_ion K+ K_channel->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx Blocked This compound This compound (Agonist) This compound->MOR ATP ATP ATP->AC

Caption: Signaling pathway of the µ-opioid receptor upon activation by an agonist like this compound.

experimental_workflow prep 1. Reagent Preparation (Membranes, Ligands, Buffers) plate 2. Assay Plate Setup (Add reagents to 96-well plate) prep->plate incubate 3. Incubation (Reach binding equilibrium) plate->incubate filter 4. Filtration & Washing (Separate bound from free ligand) incubate->filter count 5. Scintillation Counting (Measure radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: General experimental workflow for a radioligand binding assay.

troubleshooting_tree start Problem Encountered high_nsb High Non-Specific Binding? start->high_nsb low_signal Low Specific Binding Signal? high_nsb->low_signal No optimize_buffer Optimize Buffer (pH, Salt, BSA, Detergent) high_nsb->optimize_buffer Yes bad_curve Atypical Competition Curve Shape? low_signal->bad_curve No check_receptor Verify Receptor Activity & Concentration low_signal->check_receptor Yes check_multiple_sites Investigate Multiple Sites (e.g., different radioligands) bad_curve->check_multiple_sites Yes check_radioligand Lower Radioligand [C] & Check Purity optimize_buffer->check_radioligand modify_wash Pre-soak Filters (PEI) & Optimize Washes check_radioligand->modify_wash check_equilibrium Verify Incubation Time & Temperature check_receptor->check_equilibrium check_ligand_stability Assess Ligand Stability & Aggregation check_multiple_sites->check_ligand_stability

References

Technical Support Center: Optimizing Opioid Dosage in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A FOCUSED GUIDE FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This technical support center provides guidance on optimizing the dosage of opioid analgesics to minimize side effects in a preclinical research setting. While the principles discussed are broadly applicable to opioid research, we will use Prodilidine, a historical opioid analgesic, as a case study to illustrate key concepts.

Disclaimer: The information provided here is intended for research and informational purposes only and does not constitute medical advice. The use of any opioid compound should be conducted in strict adherence to all applicable laws, regulations, and institutional guidelines. Due to the limited recent research on this compound, some data presented is illustrative and based on the general pharmacology of µ-opioid receptor agonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for opioid analgesics like this compound?

A1: Opioid analgesics, including this compound, primarily exert their effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The µ-opioid receptor (MOR) is the main target for most clinically used opioids and is responsible for their analgesic effects. However, activation of MOR is also associated with undesirable side effects such as respiratory depression, constipation, and sedation.[1][2]

Q2: What are the most critical side effects to monitor during preclinical dosage optimization studies for a novel opioid?

A2: The most critical side effects to monitor are respiratory depression, which can be life-threatening, followed by severe constipation and excessive sedation. These three side effects form the "opioid side effect triad" and are often the primary limiting factors in determining a therapeutic dose.

Q3: How can I establish a therapeutic window for a new opioid compound?

A3: Establishing a therapeutic window involves conducting dose-response studies for both analgesic efficacy and key side effects. The goal is to identify a dosage range that produces a significant analgesic effect with a statistically minimal and clinically manageable side effect profile. This is often expressed as the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose.

Q4: Are there in vitro assays that can predict the in vivo side effect profile of an opioid?

A4: While no in vitro assay can perfectly predict the in vivo response, several assays can provide valuable insights. Receptor binding assays can determine the affinity and selectivity of a compound for different opioid receptor subtypes (µ, δ, κ).[1] Functional assays, such as those measuring cAMP modulation or β-arrestin recruitment, can provide information on the signaling pathways activated by the compound.[3][4] Compounds that are "G-protein biased" (i.e., activate G-protein signaling more than β-arrestin signaling) are hypothesized to have a lower side effect profile.[3]

Q5: What are the standard preclinical models for assessing the analgesic efficacy of opioids?

A5: Standard preclinical models for assessing analgesia include the hot plate test and the tail-flick test.[3][5][6][7] Both tests measure the latency of a withdrawal reflex to a thermal stimulus and are effective for evaluating centrally acting analgesics.[5][7]

Troubleshooting Guides

Issue: Inconsistent analgesic response in the hot plate test.

  • Question: We are observing high variability in the latency times in our hot plate test, even within the same dosage group. What could be the cause?

  • Answer: High variability in the hot plate test can arise from several factors. First, ensure that the plate temperature is uniform and accurately calibrated. Second, the strain, age, and sex of the animals can influence their pain perception and response. Ensure these are consistent across all experimental groups. Third, habituation to the testing environment is crucial; animals should be allowed to acclimate to the room and the apparatus before testing. Finally, the time of day can influence nociceptive thresholds due to circadian rhythms; therefore, all testing should be conducted at the same time of day.

Issue: Difficulty in quantifying opioid-induced constipation.

  • Question: We are trying to assess the constipating effects of our test compound, but measuring fecal output is proving to be unreliable. Are there more robust methods?

  • Answer: While measuring the total weight of fecal pellets over a set period is a common method, it can be influenced by food and water intake. A more direct and reliable method is to measure the gastrointestinal transit time. This is typically done by administering a non-absorbable marker, such as charcoal or carmine red, via oral gavage and then measuring the time it takes for the marker to be expelled. A longer transit time indicates a greater constipating effect.

Issue: Unexpected mortality at higher doses, likely due to respiratory depression.

  • Question: We have experienced unexpected animal mortality at the higher end of our dose-response curve. We suspect respiratory depression. How can we monitor this side effect more closely?

  • Answer: Monitoring respiratory depression is critical. This can be done non-invasively using whole-body plethysmography, which measures respiratory rate and tidal volume. For a more detailed assessment, pulse oximetry can be used to measure blood oxygen saturation. It is also advisable to have an opioid antagonist, such as naloxone, readily available to reverse severe respiratory depression if an animal shows signs of distress.

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound Efficacy and Side Effects

Dosage (mg/kg)Analgesic Efficacy (% MPE in Hot Plate Test)Respiratory Depression (Decrease in Respiratory Rate %)Gastrointestinal Transit Time (min)Sedation Score (0-3)
Vehicle Control5 ± 22 ± 1120 ± 150
1035 ± 810 ± 3180 ± 201
3075 ± 1225 ± 5240 ± 252
10095 ± 550 ± 8360 ± 303

%MPE = Percent Maximum Possible Effect

Table 2: Comparative Receptor Binding Affinity (Ki, nM) - Illustrative Data

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound508001500
Morphine1200300
Fentanyl0.1150250

Experimental Protocols

Protocol 1: Hot Plate Test for Analgesic Efficacy

  • Apparatus: A commercially available hot plate apparatus with a temperature controller and a transparent restraining cylinder.

  • Procedure:

    • Set the hot plate temperature to a constant 55 ± 0.5 °C.

    • Acclimate the animals (e.g., mice or rats) to the testing room for at least 30 minutes before the experiment.

    • Gently place each animal on the hot plate within the restraining cylinder and start a timer.

    • Observe the animal for signs of nociception, typically paw licking or jumping.

    • Stop the timer at the first sign of a nociceptive response and record the latency time.

    • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the animal does not respond within the cut-off time, it should be removed from the plate, and the cut-off time recorded as its latency.

    • Administer the test compound or vehicle and measure the latency time at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

  • Data Analysis: The analgesic effect is often expressed as the Percent Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Protocol 2: In Vitro Receptor Binding Assay

  • Materials: Cell membranes expressing the opioid receptor of interest (e.g., CHO-MOR cells), a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR), the unlabeled test compound (this compound), filtration apparatus, and scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the unlabeled test compound.

    • In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of an unlabeled standard (non-specific binding).

    • After incubation, rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations

G cluster_0 Opioid Receptor Activation cluster_1 Downstream Signaling cluster_2 Cellular Response Opioid Opioid Agonist (e.g., this compound) MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Heterotrimeric G-protein (Gi/o) MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Side_Effects Side Effects (Respiratory Depression, etc.) cAMP->Side_Effects Hyperpolarization Hyperpolarization Ion_Channels->Hyperpolarization Hyperpolarization->Analgesia Hyperpolarization->Side_Effects

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Dose-Response Characterization cluster_2 Phase 3: Therapeutic Window Determination start Start dose_groups Administer wide range of doses start->dose_groups observe Observe for acute toxicity and analgesic effect dose_groups->observe mtd Determine Maximum Tolerated Dose (MTD) observe->mtd select_doses Select 3-5 doses below MTD mtd->select_doses efficacy_testing Analgesic Efficacy Testing (e.g., Hot Plate) select_doses->efficacy_testing side_effect_testing Side Effect Profiling (Respiration, GI, Sedation) select_doses->side_effect_testing data_analysis Analyze Dose-Response Curves efficacy_testing->data_analysis side_effect_testing->data_analysis therapeutic_window Identify Therapeutic Window data_analysis->therapeutic_window end End therapeutic_window->end

Caption: Experimental workflow for preclinical opioid dosage optimization.

References

Technical Support Center: Prodilidine Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the radiolabeling of Prodilidine and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common radionuclides used for labeling compounds like this compound?

A1: For Positron Emission Tomography (PET) imaging, Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are the most common choices. For Single Photon Emission Computed Tomography (SPECT), Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I) are typically used. The choice of radionuclide depends on the imaging modality, the desired half-life, and the synthetic feasibility.

Q2: this compound is a secondary amine. What are the general challenges in radiolabeling this functional group?

A2: Radiolabeling secondary amines can be challenging due to:

  • Overalkylation: The product of monoalkylation (a tertiary amine) can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of quaternary ammonium salts.

  • Steric Hindrance: The bulky groups attached to the nitrogen in this compound can hinder the approach of the radiolabeling agent.

  • Basicity: The basicity of the amine influences its reactivity. Strong bases are often required to deprotonate the amine for nucleophilic attack, but these can also lead to side reactions.

  • Stability: The radiolabeled product may be susceptible to radiolysis, especially at high specific activities.

Q3: What are the key considerations for precursor design for this compound radiolabeling?

A3: A suitable precursor for this compound radiolabeling should ideally have:

  • A reactive site for the attachment of the radionuclide that is not present in the final desired radiotracer.

  • Protecting groups on other reactive functional groups to prevent unwanted side reactions. These protecting groups should be easily removable under mild conditions.

  • Good solubility in the reaction solvent.

  • Sufficient stability under the radiolabeling conditions.

Troubleshooting Guides

Issue 1: Low Radiochemical Yield (RCY) in [¹¹C]Methylation of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inefficient Trapping of [¹¹C]CH₃I Ensure the trapping vial/loop is at the optimal temperature (often cryogenic). Check the flow rate of the carrier gas.Inefficient trapping of the radiolabeling synthon is a common cause of low RCY.
Low Reactivity of the Precursor Increase the reaction temperature. Use a more reactive ¹¹C-methylating agent like [¹¹C]methyl triflate ([¹¹C]CH₃OTf).Higher temperatures and more reactive agents can overcome activation energy barriers.
Inadequate Base Use a stronger, non-nucleophilic base (e.g., proton sponge, or in some specific cases for challenging precursors, sodium hydride with sonication)[1]. Ensure the base is anhydrous.Secondary amines require a base to be deprotonated for efficient methylation. The choice of base is critical and may require optimization[1][2].
Precursor Degradation Analyze the precursor stability under the reaction conditions (heat, base). Consider using milder reaction conditions or a more stable precursor derivative.The precursor may not be stable under the harsh conditions required for labeling.
Side Reactions Analyze the crude reaction mixture by radio-HPLC to identify radioactive byproducts. This can help in diagnosing issues like over-methylation.Understanding the side products is key to optimizing the reaction conditions to favor the desired product.
Issue 2: Poor Radiochemical Purity / Multiple Radioactive Peaks on HPLC

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Over-methylation Reduce the amount of precursor or the reaction time. Use a less reactive methylating agent.This leads to the formation of the [¹¹C]quaternary ammonium salt.
Radiolysis Add radical scavengers like ethanol or ascorbic acid to the HPLC mobile phase and the final formulation[3]. Minimize the synthesis and purification time.High radioactivity can lead to the degradation of the radiotracer.
Incomplete Deprotection If using a protected precursor, ensure deprotection conditions (e.g., acid/base concentration, temperature, time) are optimized for complete removal of the protecting group.Residual protected radiolabeled intermediate will appear as a separate peak.
Formation of Isomers If the precursor has multiple potential labeling sites, consider a more regioselective precursor design.This can lead to the formation of radiolabeled isomers that are difficult to separate.

Data Presentation

Table 1: Comparison of Radiolabeling Methods for Secondary Amines (Literature Data for Analogous Compounds)

Radiolabeling Method Radionuclide Precursor Type Typical RCY (%) Typical Molar Activity (GBq/µmol) Key Challenges
N-alkylation with [¹¹C]CH₃I¹¹CDesmethyl- or protected amine20-70[2]50-200Reactivity of amine, over-methylation[1][2]
Reductive Amination with [¹¹C]HCHO¹¹CPrimary amine precursor15-6030-150In-situ formation of [¹¹C]HCHO can be inefficient.
N-alkylation with [¹⁸F]Fluoroalkyl halides¹⁸FDesalkyl- or protected amine10-5040-150Multi-step synthesis of labeling agent, potential for polyalkylation.
Aromatic Radioiodination¹²³I / ¹²⁵IAryl precursor (e.g., trialkylstannyl)50-90>100Requires an aromatic ring on the molecule, potential for in-vivo deiodination.

Note: The values presented are typical ranges found in the literature for various secondary amines and may not be directly representative of this compound radiolabeling. Optimization is required for each specific molecule.

Experimental Protocols

General Protocol for [¹¹C]Methylation of a Secondary Amine Precursor

This protocol is a general guideline and requires optimization for this compound.

  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ produced from the cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine vapor at high temperature to produce [¹¹C]CH₃I. The [¹¹C]CH₃I is then trapped in a suitable solvent (e.g., DMF) at low temperature.

  • Labeling Reaction:

    • To a solution of the desmethyl-Prodilidine precursor (typically 0.5-2 mg) in an appropriate anhydrous solvent (e.g., DMF, DMSO), add a suitable base (e.g., NaOH, proton sponge, or NaH under inert atmosphere).

    • Bubble the trapped [¹¹C]CH₃I in the carrier gas through the reaction mixture.

    • Heat the reaction mixture at an optimized temperature (e.g., 80-120 °C) for a specific duration (e.g., 5-10 minutes).

  • Purification:

    • Quench the reaction by adding a suitable quenching agent (e.g., water or HPLC mobile phase).

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (typically a C18 column).

    • Elute with a suitable mobile phase (e.g., acetonitrile/water with additives like TFA or ammonium formate) to separate the radiolabeled product from unreacted precursor and byproducts.

  • Formulation:

    • Collect the HPLC fraction containing the desired product.

    • Remove the organic solvent using a rotary evaporator or by solid-phase extraction (SPE).

    • Reconstitute the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

    • Pass the final solution through a sterile filter (0.22 µm) into a sterile vial for quality control and in vivo use.

Visualizations

experimental_workflow cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation start [¹¹C]CO₂ Production (Cyclotron) synthon [¹¹C]CH₃I Synthesis start->synthon Gas Phase Chemistry labeling N-Alkylation of This compound Precursor synthon->labeling Trapping & Reaction hplc Semi-Preparative HPLC labeling->hplc Injection formulation Solvent Removal & Formulation hplc->formulation Fraction Collection qc Quality Control formulation->qc Final Product

Caption: General workflow for the [¹¹C]methylation of a this compound precursor.

troubleshooting_logic start Low Radiochemical Yield? check_trapping Check [¹¹C]CH₃I Trapping Efficiency start->check_trapping Yes end_nok Further Optimization Needed start->end_nok No check_reactivity Increase Temperature / Use [¹¹C]CH₃OTf check_trapping->check_reactivity Trapping OK check_trapping->end_nok Trapping Low check_base Optimize Base (e.g., NaH, Proton Sponge) check_reactivity->check_base check_precursor Verify Precursor Stability check_base->check_precursor end_ok RCY Improved check_precursor->end_ok

Caption: A logical troubleshooting workflow for low radiochemical yield in ¹¹C-methylation.

References

Technical Support Center: Enhancing the Oral Bioavailability of Prodilidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming challenges associated with the oral bioavailability of prodilidine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that may limit the oral bioavailability of this compound?

The oral bioavailability of a drug like this compound is primarily influenced by its aqueous solubility and its permeability across the gastrointestinal (GI) tract.[1][2][3] Key limiting factors include:

  • Poor Aqueous Solubility: Low solubility in the gastrointestinal fluids can lead to an insufficient dissolution rate, which is a prerequisite for absorption.[1][3][4] Up to 90% of new chemical entities are reported to be poorly soluble.[1]

  • Low Permeability: The drug's ability to pass through the intestinal epithelial cell layer into the bloodstream is critical.[2] Factors like molecular size, lipophilicity, and interactions with efflux transporters can limit permeability.[5]

  • First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation.[5][6] Significant metabolism in the liver or the intestinal wall can reduce the amount of active drug that reaches the bloodstream.[7]

  • Physicochemical Instability: Degradation of the drug in the acidic environment of the stomach or due to enzymatic activity in the GI tract can also lower bioavailability.[8]

Q2: What are the main formulation strategies to enhance the bioavailability of a poorly soluble drug like this compound?

Several strategies can be employed to overcome solubility and permeability challenges:[9]

  • Particle Size Reduction (Nanosizing): Reducing the particle size of the active pharmaceutical ingredient (API) to the nanometer range increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.[4]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, surfactants, and co-solvents can improve its solubility and absorption.[4][10] Self-emulsifying drug delivery systems (SEDDS) are a common example that forms a fine emulsion in the GI tract, facilitating drug absorption.[10]

  • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly improve its dissolution rate and solubility.[9][11]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted back to the active form in the body.[12][13]

  • Use of Permeation Enhancers: Incorporating excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[10][14]

Q3: Which in vitro models are most useful for assessing this compound's bioavailability before proceeding to in vivo studies?

In vitro models are crucial for early-stage screening and for understanding the mechanisms behind poor bioavailability.[15][16]

  • Solubility and Dissolution Assays: These are fundamental tests performed under various pH conditions (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract and assess the intrinsic solubility and dissolution rate of the API and its formulations.[17][18]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool to predict passive diffusion across the intestinal barrier.

  • Caco-2 Cell Permeability Assay: This model uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is considered a gold standard for predicting in vivo drug absorption and identifying substrates of efflux transporters.[15]

  • Liver Microsomes/S9 Fractions: These subcellular fractions contain drug-metabolizing enzymes (e.g., Cytochrome P450s) and are used to assess the metabolic stability of a drug, providing an early indication of its susceptibility to first-pass metabolism.[19][20][21]

Troubleshooting Guides

Issue 1: High Variability in In Vivo Pharmacokinetic Data

Possible Causes:

  • Food Effects: The presence or absence of food can significantly alter gastric emptying time, GI tract pH, and drug dissolution, leading to variable absorption.

  • Poor Formulation Performance: Inconsistent disintegration or dissolution of the dosage form can lead to erratic absorption.

  • Animal-to-Animal Variability: Physiological differences between individual animals in the study can contribute to variability.

  • Analytical Method Issues: Inaccuracies or high variability in the bioanalytical method used to quantify the drug in plasma samples.

Troubleshooting Steps:

  • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing and have controlled access to food and water post-dosing.

  • Evaluate Formulation Robustness: Conduct thorough in vitro dissolution testing across multiple batches of the formulation to ensure consistent performance.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual physiological differences.

  • Validate Bioanalytical Method: Re-validate the analytical method for precision, accuracy, and stability to ensure reliable quantification of the drug.

Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)

Possible Causes:

  • Oversimplified In Vitro Model: The chosen in vitro dissolution conditions may not accurately reflect the complex environment of the GI tract.

  • Involvement of Transporters: The drug may be a substrate for uptake or efflux transporters that are not accounted for in simpler permeability models like PAMPA.

  • Significant Gut Wall Metabolism: Metabolism in the intestinal wall, in addition to the liver, may be a significant factor that is not captured by liver microsome assays alone.[19]

  • Complex Absorption Mechanisms: The formulation may rely on mechanisms (e.g., lymphatic transport for LBDDS) that are not simulated by standard in vitro models.[10]

Troubleshooting Steps:

  • Refine Dissolution Method: Use more biorelevant dissolution media that include bile salts and lipids to better simulate intestinal fluids.

  • Use Advanced Cell Models: Employ Caco-2 cell assays to investigate the role of active transport and efflux mechanisms.

  • Assess Intestinal Metabolism: Use intestinal S9 fractions or cryopreserved enterocytes to evaluate the contribution of gut wall metabolism.[19]

  • Consider a PBPK Model: Develop a physiologically based pharmacokinetic (PBPK) model to integrate in vitro data and better predict in vivo performance by accounting for physiological variables.[22]

Issue 3: New Formulation Shows No Improvement in Bioavailability

Possible Causes:

  • Incorrect Strategy Selection: The chosen formulation strategy may not address the primary barrier to bioavailability (e.g., using a solubility enhancement technique when permeability is the rate-limiting step).

  • Formulation Instability: The enhanced solubility of an amorphous solid dispersion may be lost due to recrystallization of the drug in the GI tract.

  • Excipient Interactions: The excipients used in the formulation may interfere with drug absorption or stability.

Troubleshooting Steps:

  • Re-evaluate the Rate-Limiting Step: Use a combination of solubility and permeability assays to confirm the primary reason for low bioavailability.

  • Assess Physical Stability: Perform stability studies of the formulation under relevant temperature and humidity conditions. Analyze the formulation post-dissolution to check for any changes in the physical form of the drug (e.g., using XRPD).

  • Screen Excipients: Conduct compatibility studies between the drug and excipients. Evaluate the effect of individual excipients on drug permeability using a Caco-2 assay.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in a Rat Model

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 10150 ± 352.0950 ± 210100%
Micronized Suspension 10275 ± 601.51800 ± 350189%
Lipid-Based Formulation (SEDDS) 10450 ± 901.03500 ± 520368%
Amorphous Solid Dispersion 10520 ± 1101.04100 ± 600432%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing
  • Apparatus: USP Apparatus II (Paddle).

  • Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by a switch to simulated intestinal fluid (pH 6.8 with bile salts).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM.

  • Procedure: a. Place a single dose of the formulation into each dissolution vessel. b. Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes). c. Replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples and analyze the drug concentration using a validated HPLC-UV method.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity before and after the experiment.

  • Procedure (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add the test compound (dissolved in HBSS) to the apical (donor) side. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37 °C with gentle shaking. e. Collect samples from the basolateral side at specified time points and from the apical side at the end of the experiment.

  • Analysis: Quantify the drug concentration in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (n=6 per group), fasted overnight before dosing.

  • Dosing: Administer the formulations via oral gavage. Administer an intravenous dose to a separate group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80 °C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

G cluster_0 Gastrointestinal Tract cluster_1 Portal Circulation cluster_2 Liver (First-Pass Metabolism) Drug Oral this compound Abs Absorption into Enterocytes Drug->Abs Portal Portal Vein Abs->Portal Liver Hepatocytes Portal->Liver Metabolites Inactive Metabolites Liver->Metabolites CYP450 Enzymes Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic G A Poor Bioavailability Low Solubility Low Permeability B Enhancement Strategies Nanosizing Solid Dispersion Lipid-Based (SEDDS) Prodrugs A:f1->B:f1 Address A:f1->B:f2 Address A:f1->B:f3 Address A:f2->B:f4 Address C Mechanisms of Action ↑ Surface Area → ↑ Dissolution ↑ Solubility (Amorphous State) Solubilization in Micelles ↑ Permeability/Solubility B:f1->C:f1 B:f2->C:f2 B:f3->C:f3 B:f4->C:f4

References

Procyclidine Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the preclinical formulation of Procyclidine. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Procyclidine Hydrochloride relevant to formulation development?

A1: Understanding the physicochemical properties of Procyclidine Hydrochloride is crucial for developing a stable and effective formulation. Key parameters are summarized in the table below. Procyclidine is a weakly basic and lipophilic compound.[1][2] Its hydrochloride salt is a white crystalline substance that is soluble in water.[3][4]

PropertyValueSource
Molecular Formula C₁₉H₃₀ClNO[1]
Molecular Weight 323.9 g/mol [1]
pKa (Strongest Basic) 9.45[5]
LogP 3.79 - 4.68[1][2]
Aqueous Solubility ~30 mg/mL (as hydrochloride salt)[6]
Melting Point 85.5-86.5 °C (free base)[6]
Appearance White crystalline solid[3][4]

Q2: What are suitable vehicles for preclinical oral administration of Procyclidine?

A2: For oral administration in preclinical studies, simple aqueous solutions are often preferred if the desired concentration can be achieved. Given that Procyclidine hydrochloride is soluble in water, sterile water for injection or a suitable buffer can be a good starting point.[3][4] For higher concentrations or to improve stability, co-solvent systems may be necessary. Commonly used oral vehicles that can be explored include:

  • Aqueous solutions (e.g., purified water, saline)

  • Buffer solutions (e.g., citrate or phosphate buffers to maintain a pH where Procyclidine is most stable)

  • Aqueous suspensions using suspending agents (e.g., methylcellulose, carboxymethylcellulose) if solubility is limiting at high doses.

  • Co-solvent systems (e.g., water with polyethylene glycol 400 or propylene glycol) to enhance solubility.

Q3: What are the recommended storage conditions for Procyclidine formulations?

A3: Procyclidine Hydrochloride should be stored in tight, light-resistant containers in a dry place.[7] For short-term storage (days to weeks), temperatures between 0-4°C are recommended. For long-term storage (months to years), storing at -20°C is advisable.[1] It is crucial to protect formulations from light to prevent potential photodegradation.

Q4: How can I analyze the concentration and stability of Procyclidine in my formulation?

A4: Several analytical methods are available for the quantification of Procyclidine. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and is suitable for analyzing samples from pharmacokinetic studies.[4][9] When developing a stability-indicating method, it is essential to demonstrate that the analytical method can separate the intact drug from its degradation products.[8]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the formulation and handling of Procyclidine for preclinical experiments.

Issue 1: Precipitation of Procyclidine in an aqueous formulation.

  • Question: I prepared an aqueous solution of Procyclidine hydrochloride, but I am observing precipitation over time. What could be the cause and how can I resolve this?

  • Answer: Precipitation of Procyclidine in an aqueous solution can be due to several factors:

    • pH shift: Procyclidine is a weak base, and its solubility is pH-dependent. A change in the pH of the solution can lead to the precipitation of the free base, which is less soluble than the hydrochloride salt. Ensure the pH of your formulation is maintained in a slightly acidic range (around pH 5.0-6.5) where the salt form is stable.[1] Consider using a buffer system (e.g., citrate or acetate buffer) to maintain a stable pH.

    • Temperature effects: Changes in temperature can affect solubility. If the solution was prepared at an elevated temperature to aid dissolution, it might precipitate upon cooling to room temperature. It is recommended to determine the solubility at the intended storage and use temperatures.

    • High concentration: The concentration of Procyclidine in your formulation may be exceeding its solubility limit in the chosen vehicle. Refer to the solubility data to ensure you are working within the soluble range. If a higher concentration is needed, consider using a co-solvent system.

Troubleshooting Workflow for Precipitation

G start Precipitation Observed check_ph Measure pH of the formulation start->check_ph ph_in_range Is pH between 5.0 and 6.5? check_ph->ph_in_range adjust_ph Adjust pH with a suitable buffer (e.g., citrate, acetate) ph_in_range->adjust_ph No check_concentration Is the concentration too high? ph_in_range->check_concentration Yes reassess Re-assess for precipitation adjust_ph->reassess end_solution Stable Formulation Achieved reassess->end_solution No Precipitation use_cosolvent Consider using a co-solvent (e.g., PEG 400, Propylene Glycol) or reduce concentration check_concentration->use_cosolvent Yes check_temperature Was the formulation prepared at an elevated temperature? check_concentration->check_temperature No use_cosolvent->reassess determine_rt_solubility Determine solubility at room temperature and adjust concentration accordingly check_temperature->determine_rt_solubility Yes check_temperature->end_solution No determine_rt_solubility->reassess

Caption: Troubleshooting decision tree for Procyclidine precipitation.

Issue 2: Formulation instability and degradation.

  • Question: I am concerned about the stability of my Procyclidine formulation during my experiment. How can I assess and ensure its stability?

  • Answer: Ensuring the stability of your formulation is critical for obtaining reliable experimental data. Here are the steps to assess and improve stability:

    • Conduct a preliminary stability study: Prepare your formulation and store it under the intended experimental conditions (e.g., temperature, light exposure). Analyze the concentration of Procyclidine at different time points (e.g., 0, 4, 8, 24 hours) to determine if there is any degradation.

    • Control pH: As mentioned, pH is a critical factor for the stability of basic compounds. Maintaining a slightly acidic pH can prevent hydrolysis.

    • Protect from light: Store the formulation in light-resistant containers (e.g., amber vials) to minimize photodegradation.

    • Consider temperature: Store the formulation at the recommended temperature (refrigerated or frozen) and allow it to equilibrate to the experimental temperature before use. Avoid repeated freeze-thaw cycles.

    • Use of antioxidants: If oxidative degradation is suspected, the addition of an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation could be beneficial, but compatibility must be verified.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of Procyclidine Hydrochloride

This protocol provides a general method for determining the kinetic solubility of Procyclidine hydrochloride in various aqueous-based vehicles.

Materials:

  • Procyclidine Hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Selected aqueous vehicles (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 10% PEG 400 in water, 10% Propylene Glycol in water)

  • 96-well microplate

  • Plate shaker

  • Microplate reader or HPLC-UV system

Procedure:

  • Prepare a stock solution: Prepare a 10 mM stock solution of Procyclidine hydrochloride in DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to obtain a range of concentrations.

  • Dispense into microplate: Add a small volume (e.g., 2 µL) of each concentration of the DMSO stock solution into the wells of a 96-well plate in triplicate.

  • Add aqueous vehicle: Add the selected aqueous vehicle (e.g., 198 µL) to each well.

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity of the solutions using a plate reader at a suitable wavelength (e.g., 620 nm). Alternatively, filter the samples and analyze the clear supernatant by HPLC-UV to determine the concentration of the dissolved compound.[2][3][10][11][12]

  • Data Analysis: The highest concentration that does not show precipitation is considered the kinetic solubility.

Protocol 2: Preclinical Formulation Stability Assessment

This protocol outlines a basic stability study for a Procyclidine hydrochloride formulation.

Materials:

  • Prepared Procyclidine hydrochloride formulation

  • Light-resistant storage containers (e.g., amber vials)

  • Temperature-controlled storage chambers (e.g., refrigerator, incubator)

  • HPLC-UV system or other validated analytical method

Procedure:

  • Prepare the formulation: Prepare a batch of the Procyclidine hydrochloride formulation at the desired concentration.

  • Aliquot and Store: Aliquot the formulation into multiple light-resistant containers.

  • Storage Conditions: Store the containers under different conditions relevant to the intended use, for example:

    • Refrigerated (2-8 °C)

    • Room temperature (~25 °C)

    • Accelerated conditions (e.g., 40 °C)

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: At each time point, visually inspect the samples for any changes in appearance (e.g., color change, precipitation). Analyze the concentration of Procyclidine hydrochloride using a validated stability-indicating analytical method.[8][13]

  • Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0). A significant decrease in concentration indicates degradation.

Formulation Development Workflow

G start Define Target Product Profile (Dose, Route, Species) preformulation Physicochemical Characterization (Solubility, pKa, LogP, Stability) start->preformulation vehicle_screening Vehicle Screening (Aqueous, Co-solvents, Surfactants) preformulation->vehicle_screening solubility_testing Solubility Testing in Selected Vehicles vehicle_screening->solubility_testing formulation_optimization Formulation Optimization (pH, Excipients) solubility_testing->formulation_optimization stability_study Short-term Stability Study formulation_optimization->stability_study is_stable Is the formulation stable? stability_study->is_stable final_formulation Select Final Formulation is_stable->final_formulation Yes troubleshoot Troubleshoot and Reformulate is_stable->troubleshoot No troubleshoot->formulation_optimization

Caption: General workflow for preclinical formulation development.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Efficacy of Prodilidine and Codeine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the analgesic properties of prodilidine and codeine, intended for an audience of researchers, scientists, and professionals in drug development. The following sections present available quantitative data, detail common experimental protocols for assessing analgesic efficacy, and illustrate the underlying signaling pathways.

Disclaimer: Direct, head-to-head comparative studies detailing the analgesic efficacy of this compound versus codeine are scarce in recent and accessible scientific literature. This compound is an older compound with limited contemporary research data. The information presented herein is compiled from various sources and should be interpreted with caution, as experimental conditions may vary between studies.

Quantitative Analgesic Efficacy

The analgesic potency of an opioid is often expressed as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the subjects tested.[1] While data for codeine is available from various preclinical models, specific ED50 values for this compound are not readily found in recent literature. The primary reference for this compound's pharmacology is a 1961 study by Kissel et al., for which detailed quantitative data is not widely accessible.[2]

Below is a summary of available data for codeine.

CompoundTest ModelAnimal ModelRoute of AdministrationED50Relative Potency to Morphine (Oral)
This compound Not AvailableNot AvailableNot AvailableData Not AvailableData Not Available
Codeine Tail-Flick TestRatIntrathecal42 nM1/10

Note: The ED50 value for codeine is from a specific study and may vary based on the experimental model and conditions.[3] The relative potency of codeine to morphine is a generally accepted clinical approximation.[4]

Experimental Protocols

The assessment of analgesic efficacy in preclinical research relies on standardized models of nociception. The two most common thermal nociception assays are the hot plate test and the tail-flick test.

Hot Plate Test

The hot plate test is used to evaluate the response to a thermal stimulus, primarily assessing centrally acting analgesics.[5]

Objective: To measure the latency of a pain response in an animal placed on a heated surface. An increase in latency time following drug administration indicates an analgesic effect.

Apparatus:

  • A hot plate analgesiometer with a metal surface that can be maintained at a constant temperature (typically 55°C ± 0.5°C).[5]

  • A transparent cylindrical retainer to keep the animal on the heated surface.

  • A stopwatch or automated timer.

Procedure:

  • Acclimatization: Animals (typically mice or rats) are brought to the testing room at least one hour before the experiment to acclimate to the environment.

  • Baseline Latency: Each animal is placed individually on the hot plate, and the time until a nociceptive response (e.g., paw licking, shaking, or jumping) is observed is recorded. This is the baseline latency.[5] A cut-off time (usually 30-60 seconds) is established to prevent tissue damage. Animals not responding within the cut-off time are excluded.

  • Drug Administration: The test compound (e.g., this compound or codeine) or a vehicle control is administered to the animals via the desired route (e.g., oral, subcutaneous, intraperitoneal).

  • Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), each animal is again placed on the hot plate, and the response latency is recorded.

  • Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 can then be determined from the dose-response curve.

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic effects of compounds, particularly opioids, by measuring the response to a thermal stimulus applied to the tail.[6]

Objective: To measure the time it takes for an animal to withdraw its tail from a source of radiant heat. An increase in this latency indicates analgesia.

Apparatus:

  • A tail-flick analgesiometer that emits a focused beam of radiant heat onto the animal's tail.[6]

  • An animal restrainer.

  • A photosensor to automatically detect the tail flick and stop the timer.

Procedure:

  • Acclimatization: Animals (typically rats or mice) are allowed to adapt to the testing environment.

  • Restraint: The animal is gently placed in a restrainer, leaving its tail exposed.

  • Baseline Latency: The radiant heat source is focused on a specific portion of the tail. The time from the start of the heat stimulus to the flicking of the tail is automatically recorded. Several baseline readings are taken. A cut-off time is set to prevent injury.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-Treatment Latency: The tail-flick latency is measured again at various time points after drug administration.

  • Data Analysis: The % MPE and ED50 are calculated in a similar manner to the hot plate test.

Signaling Pathways and Mechanisms of Action

Both this compound and codeine are opioid analgesics and are presumed to exert their effects primarily through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[7]

Opioid Receptor Signaling

Codeine is a prodrug that is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to morphine, which is responsible for most of its analgesic effects.[8] Morphine is a potent agonist at the mu-opioid receptor (MOR). The binding of an opioid agonist to the MOR initiates a cascade of intracellular events:

  • G-Protein Activation: The agonist binding causes a conformational change in the receptor, activating the associated inhibitory G-protein (Gi/o).[7]

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

  • Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.[3]

  • Reduced Neuronal Excitability: The combined effect of hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits the release of nociceptive neurotransmitters such as glutamate and substance P.[1] This ultimately blocks the transmission of pain signals.

Opioid_Signaling_Pathway Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binds G_Protein Gi/o Protein (Inactive) MOR->G_Protein Activates G_Alpha Gα-GTP G_Protein->G_Alpha Dissociates G_BetaGamma Gβγ G_Protein->G_BetaGamma AC Adenylyl Cyclase G_Alpha->AC Inhibits K_Channel K+ Channel (GIRK) G_BetaGamma->K_Channel Activates Ca_Channel Ca2+ Channel (VGCC) G_BetaGamma->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Leads to Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release ↓ Ca2+ Influx Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Caption: Simplified opioid receptor signaling cascade leading to analgesia.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the analgesic efficacy of a test compound using a model like the hot plate or tail-flick test.

Experimental_Workflow General Workflow for Analgesic Efficacy Testing cluster_treatment Treatment Groups start Start acclimatize Animal Acclimatization (e.g., 1 hour) start->acclimatize baseline Measure Baseline Latency (Hot Plate / Tail-Flick) acclimatize->baseline grouping Randomly Assign Animals to Groups baseline->grouping vehicle Administer Vehicle (Control Group) grouping->vehicle Group 1 drug_a Administer Test Compound (e.g., Codeine) grouping->drug_a Group 2 drug_b Administer Test Compound (e.g., this compound) grouping->drug_b Group 3 post_treatment Measure Post-Treatment Latency at Predetermined Time Points vehicle->post_treatment drug_a->post_treatment drug_b->post_treatment data_analysis Data Analysis (Calculate %MPE, ED50) post_treatment->data_analysis results Compare Efficacy Between Groups data_analysis->results end End results->end

Caption: Flowchart of a typical preclinical analgesic efficacy study.

References

A Comparative Analysis of Prodilidine and Prodine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the pharmacological profiles, analgesic efficacy, and experimental data of two synthetic opioid analgesics.

In the landscape of opioid analgesic research, understanding the nuanced differences between structurally related compounds is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a detailed comparative analysis of two synthetic opioids, Prodilidine and prodine, intended for researchers, scientists, and drug development professionals. While both are pethidine analogs, their pharmacological properties exhibit notable distinctions.

At a Glance: Key Pharmacological and Physicochemical Properties

The following table summarizes the core characteristics of this compound and prodine, highlighting the significant gaps in the publicly available data for this compound, a compound primarily researched in the 1960s.

FeatureThis compoundProdine
Chemical Class Synthetic Opioid (Pyrrolidine derivative)Synthetic Opioid (Piperidine derivative)
Primary Mechanism of Action Opioid Receptor Agonistµ-Opioid Receptor Agonist
Key Isomers Not specified in available literatureAlphaprodine, Betaprodine
Analgesic Potency Approximately 1/3 the potency of codeine.[1]Alphaprodine: 40-60 mg is equivalent to 10 mg of subcutaneous morphine. Betaprodine: About 5 times more potent than alphaprodine.
Receptor Binding Affinity (Kᵢ) Data not available in accessible literature.Data not available in accessible literature.
Onset of Action Data not available.Alphaprodine: Rapid onset.
Duration of Action Data not available.Alphaprodine: 1 to 2 hours.
Metabolism Data on specific pathways and metabolites are limited in accessible literature.Primarily metabolized in the liver. Unlike pethidine, it does not produce toxic metabolites.
Primary Clinical Use (Historical) Analgesic for moderate pain.Analgesia in obstetrics and for minor surgical procedures.

In-Depth Analysis: Mechanism of Action and Receptor Interaction

Both this compound and prodine exert their analgesic effects through interaction with opioid receptors in the central nervous system.

Prodine , particularly its isomers alphaprodine and betaprodine, is characterized as a potent µ-opioid receptor agonist. The binding to these receptors initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase and modulation of ion channels, which ultimately leads to a reduction in neuronal excitability and the perception of pain. The analgesic potency of prodine analogs has been shown to have a close correlation with their affinity for opiate receptors, suggesting that the primary determinant of their activity is the drug-receptor interaction.

The specific receptor binding profile of This compound is not well-documented in the currently accessible scientific literature. It is classified as an opioid analgesic, implying that it acts on one or more of the opioid receptor subtypes (µ, δ, or κ). However, without quantitative binding data, a detailed comparison of its receptor interaction profile with that of prodine is not possible.

Below is a generalized signaling pathway for µ-opioid receptor agonists like prodine.

opioid_signaling cluster_membrane Cell Membrane Opioid_Receptor µ-Opioid Receptor G_Protein Gαi/o Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Prodine Prodine Prodine->Opioid_Receptor Binds to ATP ATP ATP->AC Analgesia Analgesia

Caption: Generalized µ-opioid receptor signaling pathway for prodine.

Experimental Data on Analgesic Potency

The analgesic efficacy of both compounds has been evaluated in preclinical models, primarily using the hot-plate and tail-flick tests.

This compound:

  • Studies from the 1960s indicate that this compound possesses an analgesic potency approximately one-third that of codeine.[1]

  • A dose of 100mg of this compound is reported to be equivalent to 3mg of oral morphine.[1]

Prodine:

  • Alphaprodine: In humans, 40-60 mg of alphaprodine is considered equivalent to 10 mg of subcutaneous morphine.

  • Betaprodine: Animal studies have shown betaprodine to be approximately five times more potent than alphaprodine.

The following table provides a comparative summary of the analgesic potency.

CompoundTest SpeciesPotency Relative to MorphinePotency Relative to Codeine
This compound Human100mg ≈ 3mg (oral)[1]~0.33x[1]
Alphaprodine Human40-60mg ≈ 10mg (subcutaneous)Data not available
Betaprodine Animal Models~5x more potent than AlphaprodineData not available

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are standardized methodologies for key experiments used in the evaluation of opioid analgesics.

Hot-Plate Test

The hot-plate test is a widely used method to assess the thermal pain threshold in animals, which is indicative of centrally mediated analgesia.

Objective: To evaluate the analgesic effect of a compound by measuring the latency of the animal's response to a heated surface.

Apparatus: A hot-plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).

Procedure:

  • Acclimatize the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.

  • Determine the baseline latency by placing each animal on the hot plate and recording the time until a nociceptive response is observed (e.g., licking of the hind paws, jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Administer the test compound (this compound or prodine) or a vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

  • At predetermined time intervals post-administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • The increase in latency time compared to the baseline and vehicle-treated group indicates an analgesic effect.

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic properties of compounds by measuring the latency to withdraw the tail from a noxious thermal stimulus.

Objective: To determine the analgesic activity of a substance by measuring the time it takes for an animal to move its tail away from a heat source.

Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

Procedure:

  • Gently restrain the animal (typically a rat or mouse) with its tail exposed.

  • Position the tail over the light source of the apparatus.

  • Activate the light source, which starts a timer.

  • The timer stops automatically when the animal flicks its tail away from the heat. The recorded time is the tail-flick latency.

  • Establish a baseline latency for each animal before drug administration.

  • Administer the test compound or vehicle control.

  • Measure the tail-flick latency at various time points after administration.

  • An increase in the latency period is indicative of analgesia. A cut-off time is also employed in this test to prevent tissue damage.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Analgesic Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Latency Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration Drug Administration (this compound, Prodine, or Vehicle) Baseline_Measurement->Drug_Administration Hot_Plate_Test Hot-Plate Test Drug_Administration->Hot_Plate_Test Tail_Flick_Test Tail-Flick Test Drug_Administration->Tail_Flick_Test Data_Collection Data Collection (Response Latency) Hot_Plate_Test->Data_Collection Tail_Flick_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Potency_Determination Analgesic Potency Determination Statistical_Analysis->Potency_Determination

Caption: A typical experimental workflow for assessing analgesic efficacy.

Conclusion

This comparative analysis highlights that while both this compound and prodine are synthetic opioid analgesics, there is a significant disparity in the available scientific data. Prodine, particularly alphaprodine, is better characterized, with information on its mechanism of action, potency, and a shorter duration of action. In contrast, detailed pharmacological data for this compound is scarce and largely confined to literature from the 1960s, which is not readily accessible.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of modern pharmacological data on this compound suggests an area ripe for re-investigation using contemporary techniques such as receptor binding assays and advanced metabolic profiling. A more complete understanding of this compound's pharmacology could reveal unique properties that may have been overlooked, potentially informing the design of new analgesics. For prodine, its rapid onset and short duration of action may still hold relevance for specific clinical applications where such a pharmacokinetic profile is desirable. Further research to elucidate the specific receptor binding kinetics of both alphaprodine and betaprodine would be valuable.

References

A Comparative Analysis of Opioid Abuse Potential: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Notice: An initial search for "Prodilidine" yielded insufficient public data to conduct a thorough analysis of its abuse potential. To fulfill the core requirements of this guide, a comparative analysis of two well-characterized opioids, Tapentadol and Morphine , is presented as a methodological template. This guide is intended for researchers, scientists, and drug development professionals to illustrate the experimental framework for validating the abuse potential of novel analgesic compounds.

This guide provides a comparative overview of the abuse potential of Tapentadol, a centrally acting analgesic with a dual mechanism of action, and Morphine, a conventional mu-opioid receptor (MOR) agonist. By examining their distinct pharmacological profiles and corresponding data from preclinical and clinical abuse liability studies, this document serves as a practical model for assessing the abuse potential of new chemical entities.

Comparative Pharmacological Profiles

The abuse potential of an opioid is intrinsically linked to its mechanism of action, particularly its interaction with the mu-opioid receptor (MOR). Morphine, the prototypical opioid agonist, exerts its effects primarily through potent agonism at the MOR. In contrast, Tapentadol possesses a dual mechanism of action: it is a MOR agonist and a norepinephrine reuptake inhibitor (NRI).[1][2][3][4] This dual action is believed to contribute to its analgesic efficacy while potentially mitigating some of the opioid-related adverse effects, including abuse liability.[1][2] Tapentadol exhibits an 18-fold lower binding affinity for the MOR compared to morphine.[1]

ParameterTapentadolMorphineSource(s)
Primary Mechanism of Action MOR Agonist & NRIMOR Agonist[1][2][3]
MOR Binding Affinity (relative to Morphine) 18-fold lower1 (Reference)[1][5]
Preclinical Reinforcement (Self-Administration) Dose-dependently maintains self-administration in monkeysRobustly maintains self-administration in rats[5][6][7]
Clinical "Drug Liking" (Human Abuse Potential Studies) Lower than equianalgesic doses of strong opioids like hydromorphone and oxycodone in some studiesHigh "drug liking" scores, serves as a positive control in HAP studies[1][5][8]
Post-marketing Abuse Prevalence (Prescription-Adjusted) Lower than most Schedule II comparators (e.g., oxycodone, morphine)Higher rates of abuse and diversion compared to tapentadol[1][9][10]

Experimental Protocols for Assessing Abuse Potential

The evaluation of abuse potential involves a combination of preclinical and clinical studies designed to predict a substance's likelihood of being abused by humans.

This model is considered the gold standard for assessing the reinforcing effects of a drug, which is a key predictor of abuse potential.

  • Objective: To determine if rodents will learn to perform a specific action (e.g., lever press) to receive an intravenous infusion of the test compound.

  • Methodology:

    • Surgical Preparation: Rats are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to an infusion pump.

    • Acquisition Phase: Animals are placed in an operant conditioning chamber with two levers. Pressing the "active" lever results in the infusion of the drug (e.g., morphine at 0.3 mg/kg/infusion) and is often paired with a cue (light or sound).[6] Pressing the "inactive" lever has no consequence. Sessions are typically conducted for several hours daily.[6][7]

    • Data Collection: The number of active and inactive lever presses is recorded. A significant increase in active lever presses over inactive ones indicates that the drug has reinforcing properties.

    • Extinction and Reinstatement: Following acquisition, the drug can be withheld (extinction), leading to a decrease in lever pressing. Reinstatement of drug-seeking behavior can then be triggered by a small, non-contingent "priming" dose of the drug or by drug-associated cues.[6]

The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment that has been associated with the drug's effects.[11][12]

  • Objective: To determine if a drug produces a positive affective state that can be conditioned to a specific environment.

  • Methodology:

    • Apparatus: A chamber with at least two distinct compartments, differing in visual and tactile cues (e.g., wall patterns, floor textures).[12]

    • Pre-conditioning Phase (Baseline): The animal is allowed to freely explore the entire apparatus to determine any initial preference for one compartment over the other.

    • Conditioning Phase: Over several days, the animal receives an injection of the drug (e.g., morphine 10 mg/kg) and is confined to one compartment.[13] On alternate days, it receives a saline injection and is confined to the other compartment.

    • Test Phase (Post-conditioning): The animal is placed back in the apparatus in a drug-free state, with free access to all compartments. The time spent in each compartment is measured.

    • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase, compared to baseline, indicates that the drug has rewarding properties.

These studies are conducted in non-dependent, recreational opioid users to assess the subjective effects of a new drug compared to a known drug of abuse and placebo.[14][15][16][17]

  • Objective: To evaluate the "drug liking" and other abuse-related subjective effects of the test compound.

  • Methodology:

    • Study Population: Healthy, non-dependent recreational opioid users who can distinguish the effects of a known opioid agonist from placebo.[8][14]

    • Study Design: A randomized, double-blind, placebo- and active-controlled crossover design is typically used.[5][8] Each participant receives single doses of the test drug (at therapeutic and supratherapeutic levels), a positive control (e.g., morphine or oxycodone), and a placebo over different sessions.[8]

    • Outcome Measures: Subjective effects are measured using validated questionnaires and visual analog scales (VAS) at regular intervals.[16] Key measures include "Drug Liking," "High," "Good Effects," and "Willingness to Take Drug Again."[15][16]

    • Data Analysis: The peak effect (Emax) scores for the test drug are compared to those of the positive control and placebo. A significantly lower "Drug Liking" score for the test compound compared to the active control suggests a lower abuse potential.[16]

Signaling Pathways and Experimental Workflows

Visualizing the underlying molecular mechanisms and experimental designs can aid in understanding the basis of abuse potential.

Activation of the MOR by agonists like morphine initiates a cascade of intracellular events. This signaling is primarily mediated through the Gαi/o subunit of the G protein, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[18][19] The Gβγ subunit can also activate G protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[18] This pathway is central to both the analgesic and rewarding effects of opioids.[18][20]

MOR_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_Protein Gαi/o Gβγ MOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Gαi/o inhibits Channels Ion Channels (K+, Ca2+) G_Protein->Channels Gβγ modulates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability Channels->Neuronal_Activity Opioid Opioid Agonist (e.g., Morphine) Opioid->MOR Binds ATP ATP ATP->AC cAMP->Neuronal_Activity Leads to

Caption: Mu-Opioid Receptor (MOR) G-protein signaling pathway.

Tapentadol's profile is unique due to its combined MOR agonism and norepinephrine reuptake inhibition (NRI).[3] While the MOR component contributes to analgesia and potential abuse liability, the NRI component enhances descending inhibitory pain pathways by increasing norepinephrine levels in the synapse, which may also modulate the overall rewarding effect.[2][3][4]

Tapentadol_MOA cluster_actions Dual Actions Tapentadol Tapentadol MOR_Agonism Mu-Opioid Receptor (MOR) Agonism Tapentadol->MOR_Agonism NRI Norepinephrine Reuptake Inhibition (NRI) Tapentadol->NRI Opioid_Effects Opioid-mediated Analgesia & Reward MOR_Agonism->Opioid_Effects NE_Effects Increased Synaptic Norepinephrine NRI->NE_Effects Analgesia Synergistic Analgesia Opioid_Effects->Analgesia NE_Effects->Analgesia

Caption: Tapentadol's dual mechanism of action (MOA).

The logical flow of a HAP study is critical for obtaining valid and reliable data. The process involves careful screening, qualification, and a multi-session crossover design to minimize variability.

HAP_Workflow Start Recruit Recreational Opioid Users Screening Medical & Psychiatric Screening Start->Screening Qualification Drug Discrimination Qualification Phase (Opioid vs. Placebo) Screening->Qualification Randomization Randomization to Treatment Sequence Qualification->Randomization Treatment Crossover Treatment Phase (Test Drug, Placebo, Active Control) Randomization->Treatment Assessment Collect Subjective Data (VAS Scales: Liking, High, etc.) & Safety Data Treatment->Assessment Washout Washout Period Assessment->Washout Washout->Treatment Next Period Analysis Statistical Analysis (Compare Emax Scores) Washout->Analysis All Periods Complete End Determine Relative Abuse Potential Analysis->End

Caption: Workflow for a clinical Human Abuse Potential (HAP) study.

References

Prodilidine: A Comparative Analysis of Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the opioid analgesic prodilidine in relation to other well-established opioid analgesics. Due to the historical nature of the primary research on this compound, which was predominantly conducted in the early 1960s, access to full-text articles containing detailed experimental data is limited. Consequently, this comparison relies on data summarized in subsequent literature.

Overview of this compound

This compound is a synthetic opioid analgesic, structurally a ring-contracted analog of prodine. Initial pharmacological studies positioned it as an analgesic with a moderate potency. The available literature suggests its efficacy is comparable to that of codeine, though its potency is considerably lower.

Comparative Analgesic Potency

The following table summarizes the available data on the analgesic potency of this compound in comparison to other opioids. It is important to note that these values are derived from historical animal studies, and direct clinical equivalence may vary.

AnalgesicRelative Potency (Oral Morphine = 1)Notes
This compound ~0.03Stated to have analgesic efficacy similar to codeine, with 100mg of this compound being approximately equivalent to 3mg of oral morphine.[1] Little abuse potential has been reported.[1]
Morphine 1The gold standard for opioid analgesics, used as a benchmark for potency comparisons.
Codeine ~0.1Often used for mild to moderate pain. This compound is reported to have similar efficacy.[1]
Oxycodone ~1.5A semi-synthetic opioid with higher potency than morphine.
Fentanyl ~100A highly potent synthetic opioid, typically used for severe pain and anesthesia.

Note: The relative potency values are approximations and can vary based on the route of administration, the specific analgesic assay used, and the species being tested.

Presumed Mechanism of Action: Opioid Receptor Signaling

As an opioid analgesic, this compound is presumed to exert its effects through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase and modulation of ion channels, leading to a reduction in neuronal excitability and nociceptive signaling.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OpioidReceptor Opioid Receptor (GPCR) This compound->OpioidReceptor Binds to G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannels Ion Channels G_Protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesic Effect cAMP->Analgesia K_channel ↑ K+ Efflux (Hyperpolarization) IonChannels->K_channel Ca_channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) IonChannels->Ca_channel K_channel->Analgesia Ca_channel->Analgesia

Presumed signaling pathway of this compound via opioid receptor activation.

Experimental Protocols for Analgesic Efficacy Testing

Hot-Plate Test

This method assesses the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.

    • The test compound (this compound) or a reference analgesic (e.g., morphine, codeine) is administered, typically via subcutaneous or intraperitoneal injection.

    • At set time intervals post-administration (e.g., 15, 30, 60, 90 minutes), the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.

    • A cut-off time is established to prevent tissue damage.

  • Endpoint: An increase in the latency to respond compared to baseline or a vehicle-treated control group indicates an analgesic effect. The effective dose at which 50% of the population shows a significant increase in latency (ED50) can be calculated.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain and is sensitive to both central and peripheral analgesics.

  • Procedure:

    • Animals are pre-treated with the test compound, a reference drug, or a vehicle.

    • After a set absorption time (e.g., 30 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching).

    • The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.

  • Endpoint: A significant reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesia. The ED50 can be determined as the dose that reduces the writhing response by 50%.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Nociceptive Testing Animal_Acclimation->Baseline_Testing Grouping Randomization into Groups (Vehicle, this compound, Reference) Baseline_Testing->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Post_Admin_Wait Post-Administration Waiting Period Drug_Admin->Post_Admin_Wait Analgesic_Assay Analgesic Assay (e.g., Hot-Plate, Writhing Test) Post_Admin_Wait->Analgesic_Assay Data_Collection Data Collection (Latency, Writhing Count) Analgesic_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis ED50_Calculation ED50 Calculation Statistical_Analysis->ED50_Calculation

Generalized workflow for in vivo analgesic efficacy testing.

Conclusion

Based on the available information, this compound is an opioid analgesic with an efficacy comparable to codeine but with a lower potency. A definitive quantitative comparison with other opioids is challenging due to the limited accessibility of the primary experimental data from the time of its development. The presumed mechanism of action follows the classical opioid receptor signaling pathway. Further research, potentially involving the re-synthesis and re-evaluation of this compound using modern pharmacological assays, would be necessary to provide a more precise and comprehensive comparison with current opioid analgesics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Prodilidine

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: A Comparative Analysis

The selection of an analytical method is often a balance between performance characteristics, sample matrix, and the intended application. Below is a table summarizing typical performance data for HPLC-UV and GC-MS methods based on the analysis of similar small molecule pharmaceuticals. These values serve as a benchmark for what can be expected during the validation of methods for Prodilidine.

Parameter HPLC-UV GC-MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.05 µg/mL
Sample Throughput HighModerate
Specificity GoodExcellent
Cost per Sample Low to ModerateModerate to High

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of a small molecule amine-based drug like this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.5) is often effective for amine-containing compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or mobile phase) and serially diluted to create calibration standards.

    • Sample Solution: The sample containing this compound is dissolved in the solvent and filtered through a 0.45 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

  • Sample Preparation:

    • Derivatization: For compounds with polar functional groups like amines, derivatization (e.g., silylation or acylation) is often required to improve volatility and chromatographic peak shape.

    • Extraction: Similar to HPLC, extraction techniques like SPE or LLE are used to isolate the analyte from the sample matrix. The final extract is evaporated to dryness and reconstituted in a volatile organic solvent (e.g., hexane or ethyl acetate) before injection.

Mandatory Visualizations

CrossValidationWorkflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: GC-MS M1_Dev Method Development M1_Val Method Validation (Accuracy, Precision, Linearity, etc.) M1_Dev->M1_Val CrossVal Cross-Validation M1_Val->CrossVal M2_Dev Method Development M2_Val Method Validation (Accuracy, Precision, Linearity, etc.) M2_Dev->M2_Val M2_Val->CrossVal Analysis Analysis of the Same Set of Samples CrossVal->Analysis Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Analysis->Comparison Decision Decision on Method Interchangeability Comparison->Decision

Caption: Workflow for the cross-validation of two analytical methods.

MethodSelection Start Start: Need to Analyze this compound Matrix What is the sample matrix? Start->Matrix Sensitivity What is the required sensitivity? Matrix->Sensitivity Simple (e.g., Bulk Drug) Specificity_Req Is high specificity critical? Matrix->Specificity_Req Complex (e.g., Biological Fluid) HPLC HPLC-UV Sensitivity->HPLC Moderate (µg/mL) GCMS GC-MS Sensitivity->GCMS High (ng/mL) Specificity_Req->HPLC No Specificity_Req->GCMS Yes

Comparative Receptor Binding Profile of Prodilidine and Selected Opioid Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profiles of selected opioid analgesics. Due to the limited availability of public domain data for Prodilidine, this document focuses on establishing a comparative framework using well-characterized opioids: Morphine, Fentanyl, and Buprenorphine. While quantitative binding data for this compound could not be retrieved from available literature, this guide serves as a template for its future evaluation and highlights the current data gap.

Receptor Binding Affinity of Comparator Opioids

The following table summarizes the in vitro binding affinities (Ki) of Morphine, Fentanyl, and Buprenorphine for the mu (µ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate a higher binding affinity.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound Data not availableData not availableData not available
Morphine 1.17[1] - 1.2[2]68.5[3]27.7[4]
Fentanyl 1.35[1]242.5[3]174[4]
Buprenorphine 0.2[5]~2 (10-fold lower than µ)[6]Data varies[6]

Experimental Protocols

The data presented in this guide are derived from standard in vitro radioligand binding assays. The general methodology for these experiments is outlined below.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Morphine, Fentanyl, Buprenorphine) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparations: Homogenates of cells or tissues expressing the target opioid receptor (e.g., CHO cells expressing human µ-opioid receptor, rat brain homogenates).

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]DAMGO for µ-opioid receptor, [³H]DPDPE for δ-opioid receptor, [³H]U69,593 for κ-opioid receptor).

  • Test Compounds: Unlabeled drugs for which the binding affinity is to be determined.

  • Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A system to separate bound from unbound radioligand (e.g., glass fiber filters).

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: Membrane preparations are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Prepare membrane homogenates expressing opioid receptors radioligand Add radiolabeled ligand (e.g., [³H]DAMGO) prep->radioligand Step 1 competitor Add varying concentrations of unlabeled competitor drug radioligand->competitor Step 2 incubate Incubate to reach binding equilibrium competitor->incubate Step 3 filter Rapidly filter to separate bound and free ligand incubate->filter Step 4 wash Wash filters to remove non-specific binding filter->wash Step 5 count Quantify radioactivity with scintillation counter wash->count Step 6 analyze Analyze data to determine IC50 and calculate Ki count->analyze Step 7

Caption: Workflow for a typical radioligand binding assay.

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channel activity, leading to a decrease in neuronal excitability and the analgesic effect.

G-protein Dependent Signaling

Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors.

  • Gα subunit: Inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Gβγ subunit: Modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). The efflux of potassium and the inhibition of calcium influx hyperpolarize the neuron, making it less likely to fire an action potential and release neurotransmitters.

G cluster_pathway Opioid Receptor G-Protein Signaling Pathway opioid Opioid Agonist (e.g., Morphine, Fentanyl) receptor μ, δ, or κ Opioid Receptor opioid->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gα Subunit g_protein->g_alpha g_beta_gamma Gβγ Subunit g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel GIRK K+ Channel g_beta_gamma->k_channel Activates ca_channel VGCC Ca2+ Channel g_beta_gamma->ca_channel Inhibits camp cAMP ac->camp Produces hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) k_channel->hyperpolarization K+ efflux leads to ca_channel->hyperpolarization Reduced Ca2+ influx contributes to

Caption: Simplified G-protein signaling pathway of opioid receptors.

β-Arrestin Mediated Signaling

In addition to G-protein signaling, agonist binding to opioid receptors can also lead to the recruitment of β-arrestin proteins. This pathway is primarily involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades. The balance between G-protein and β-arrestin signaling is an area of active research for the development of biased agonists with improved side-effect profiles.

G cluster_pathway β-Arrestin Pathway in Opioid Receptor Signaling opioid Opioid Agonist receptor Opioid Receptor opioid->receptor Binds to grk GRK (G-protein-coupled receptor kinase) receptor->grk Activates p_receptor Phosphorylated Receptor receptor->p_receptor grk->receptor Phosphorylates b_arrestin β-Arrestin p_receptor->b_arrestin Recruits internalization Receptor Internalization b_arrestin->internalization Mediates mapk MAPK Signaling b_arrestin->mapk Initiates desensitization Receptor Desensitization internalization->desensitization Leads to

Caption: Overview of the β-arrestin mediated signaling pathway.

Conclusion

This guide provides a foundational comparison of the receptor binding profiles of key opioid analgesics. The lack of publicly available, quantitative binding data for this compound represents a significant knowledge gap. Future research employing standardized radioligand binding assays is necessary to fully characterize the pharmacological profile of this compound and to understand its potential therapeutic applications and liabilities in relation to other opioids. The experimental protocols and signaling pathway diagrams provided herein offer a framework for such investigations.

References

Independent Verification of Prodilidine: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Prodilidine against two well-established opioid analgesics, Morphine and Codeine. Due to the limited availability of recent, independent pharmacological data for this compound, this comparison relies on historical data and qualitative descriptions, supplemented with quantitative data for the comparator drugs.

Executive Summary

This compound is an opioid analgesic with a reported efficacy comparable to Codeine. However, a significant scarcity of modern, independently verified pharmacological data, particularly regarding its binding affinity and potency in standardized assays, presents a challenge for a direct quantitative comparison with more extensively studied opioids. This guide summarizes the available information, presents comparative data for Morphine and Codeine, and details the standard experimental protocols used in opioid research.

Data Presentation: Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note the limitations in the data for this compound, which are primarily qualitative and based on older research.

Table 1: Mu-Opioid Receptor Binding Affinity

CompoundKᵢ (nM)SpeciesAssay TypeReference
This compound Not Available---
Morphine 1.168HumanRadioligand Binding Assay[1]
Codeine >100HumanRadioligand Binding Assay[1]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Analgesic Efficacy (Hot Plate Test)

CompoundED₅₀ (mg/kg)SpeciesRoute of AdministrationReference
This compound Not Available---
Morphine ~5-10MouseSubcutaneous[2][3]
Codeine ~20-30MouseSubcutaneous[4]

ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.

Experimental Protocols

Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This in vitro assay is a fundamental technique to determine the binding affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from either cultured cells or animal brain tissue.

  • Incubation: These membranes are incubated with a radiolabeled ligand that is known to bind to the mu-opioid receptor (e.g., [³H]DAMGO).

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound, Morphine, or Codeine) are added to compete with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Hot Plate Test for Analgesic Efficacy

The hot plate test is a common in vivo behavioral assay used to assess the analgesic properties of drugs by measuring the latency of a thermal pain response.

Methodology:

  • Apparatus: A metal plate is maintained at a constant, noxious temperature (typically 52-55°C).

  • Acclimation: The experimental animal (commonly a mouse or rat) is allowed to acclimate to the testing environment.

  • Baseline Measurement: The animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.

  • Drug Administration: The test compound is administered to the animal via a specific route (e.g., subcutaneous, intraperitoneal, oral).

  • Post-Treatment Measurement: At a predetermined time after drug administration, the animal is again placed on the hot plate, and the response latency is measured.

  • Data Analysis: An increase in the response latency compared to the baseline measurement indicates an analgesic effect. The dose of the drug that produces a maximal possible effect in 50% of the animals (ED₅₀) is calculated.

Mandatory Visualizations

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Membranes (with μ-opioid receptors) incubation Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubation prep_radio Prepare Radioligand (e.g., [³H]DAMGO) prep_radio->incubation prep_test Prepare Test Compound (e.g., this compound) prep_test->incubation filtration Separate Bound from Unbound Radioligand (Filtration) incubation->filtration Competition counting Quantify Radioactivity (Scintillation Counting) filtration->counting calc_ic50 Calculate IC₅₀ counting->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Radioligand Binding Assay Workflow.

mu_opioid_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular opioid Opioid Agonist (e.g., this compound) mor μ-Opioid Receptor (GPCR) opioid->mor Binds to g_protein G Protein (Gαi/o, Gβγ) mor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Gαi/o inhibits k_channel ↑ K⁺ Channel Activity g_protein->k_channel Gβγ activates ca_channel ↓ Ca²⁺ Channel Activity g_protein->ca_channel Gβγ inhibits camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia k_channel->analgesia ca_channel->analgesia

Caption: Mu-Opioid Receptor Signaling Pathway.

References

A Comparative Analysis of the Therapeutic Index of Opioid Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1] A higher TI generally indicates a wider margin of safety for a drug. This guide provides a comparative overview of the therapeutic index of several opioid analgesics, with a focus on prodilidine in relation to more commonly studied opioids such as morphine, fentanyl, and oxycodone.

Due to the limited availability of public data on the specific therapeutic index of this compound, this guide will focus on a qualitative comparison for this compound and a quantitative comparison for other well-documented opioids.

Understanding the Therapeutic Index

The therapeutic index is classically determined in preclinical animal studies as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).

  • LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.

  • ED50 (Median Effective Dose): The dose of a substance that produces a therapeutic effect in 50% of a test population.

Therapeutic Index (TI) = LD50 / ED50

A large TI indicates that a much higher dose is needed to cause a lethal effect than to produce a therapeutic one, suggesting a wider safety margin. Conversely, a narrow therapeutic index signifies that the doses for therapeutic effect and toxicity are close, requiring more careful dose monitoring.

Comparative Overview of Opioid Therapeutic Indices

OpioidAnimal ModelRoute of AdministrationLD50 (mg/kg)ED50 (mg/kg) - AnalgesiaTherapeutic Index (Calculated)
Morphine MouseIntraperitoneal400~5.0 (Tail-flick)~80
Fentanyl RatIntravenous2.910.0041 (Incisional pain)~710
Oxycodone MouseOral-11.1 (Tail-flick)-

Experimental Protocols

The determination of LD50 and ED50 values is fundamental to calculating the therapeutic index. Below are generalized methodologies for these key experiments in rodent models.

Determination of Median Lethal Dose (LD50)

The LD50 is typically determined through acute toxicity studies.

Protocol: Acute Toxicity Study for LD50 Determination

  • Animal Model: Healthy, adult rodents (e.g., mice or rats) of a specific strain and sex are used. Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and have free access to food and water.

  • Dose Preparation: The test opioid is dissolved or suspended in a suitable vehicle (e.g., saline, distilled water). A range of graded doses is prepared.

  • Administration: A predetermined number of animals are randomly assigned to different dose groups, including a control group receiving only the vehicle. The substance is administered via a specific route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Observation: Animals are closely monitored for signs of toxicity and mortality over a specified period, typically 24 to 72 hours. Observations include changes in behavior, respiratory distress, convulsions, and time of death.

  • Data Analysis: The number of mortalities in each dose group is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.

Determination of Median Effective Dose (ED50) for Analgesia

The ED50 for analgesia is commonly assessed using nociceptive assays that measure the animal's response to a painful stimulus. The tail-flick test is a widely used method.

Protocol: Tail-Flick Test for ED50 Determination

  • Animal Model: Rodents are acclimatized to the testing apparatus to minimize stress-induced responses.

  • Apparatus: A tail-flick apparatus consists of a radiant heat source (e.g., a high-intensity light beam) focused on a specific portion of the animal's tail.

  • Baseline Measurement: Before drug administration, the baseline tail-flick latency is determined for each animal. This is the time it takes for the animal to flick its tail away from the heat source. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Animals are divided into groups and administered different doses of the opioid or a vehicle control.

  • Post-treatment Measurement: At a predetermined time after drug administration (peak effect time), the tail-flick latency is measured again.

  • Data Analysis: An analgesic effect is typically defined as a significant increase in the tail-flick latency compared to the baseline or the control group. The percentage of animals in each dose group exhibiting a predefined analgesic response (e.g., a doubling of the baseline latency) is calculated. The ED50 is then determined using statistical methods, representing the dose at which 50% of the animals show the desired analgesic effect.

Signaling Pathways

Opioids exert their effects primarily through the activation of G-protein coupled receptors (GPCRs), with the mu-opioid receptor (μOR) being the main target for most clinically used opioids. The binding of an opioid agonist to the μOR initiates a cascade of intracellular signaling events.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_effector Effector Modulation cluster_second_messenger Second Messenger cluster_cellular_response Cellular Response Opioid Agonist Opioid Agonist muOR μ-Opioid Receptor (GPCR) Opioid Agonist->muOR Binds to G_protein Gαi/oβγ muOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Analgesia Analgesia cAMP->Analgesia Contributes to Hyperpolarization->Analgesia Contributes to

Caption: Mu-opioid receptor signaling pathway.

Upon agonist binding, the μ-opioid receptor activates an associated intracellular G-protein (Gi/o). This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly inhibits voltage-gated calcium channels and activates G-protein-coupled inwardly rectifying potassium channels. These actions collectively lead to hyperpolarization of the neuron, reducing its excitability and inhibiting the transmission of pain signals, ultimately resulting in analgesia.

References

A Head-to-Head Comparison of Prodilidine and Tramadol for Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analgesic agents, both Prodilidine and tramadol have been utilized for the management of pain. While tramadol is a widely recognized and prescribed medication globally, this compound is a less common opioid analgesic. This guide provides a comprehensive, data-driven comparison of these two compounds, offering insights into their mechanisms of action, pharmacokinetic profiles, efficacy, and safety for researchers, scientists, and drug development professionals. Due to the limited recent scientific literature available for this compound, this comparison juxtaposes current knowledge of tramadol with the historical data available for this compound.

Mechanism of Action: A Tale of Two Analgesics

Tramadol , in contrast, possesses a dual mechanism of action.[2][3][4][5][6] It acts as a weak agonist at the µ-opioid receptor.[2][3][7] Additionally, it inhibits the reuptake of serotonin and norepinephrine, two neurotransmitters involved in the modulation of pain perception.[2][4][5] This dual action contributes to its analgesic efficacy and distinguishes it from traditional opioid agonists. The analgesic effect of tramadol is also attributed to its active metabolite, O-desmethyltramadol (M1), which has a significantly higher affinity for the µ-opioid receptor than the parent drug.[3][4][7]

Signaling Pathway of Tramadol

The following diagram illustrates the dual mechanism of action of tramadol at the synaptic level.

Tramadol Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tramadol Tramadol SERT Serotonin Transporter (SERT) Tramadol->SERT Inhibits NET Norepinephrine Transporter (NET) Tramadol->NET Inhibits MOR Mu-Opioid Receptor (MOR) Tramadol->MOR Weakly Activates Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Pain_Signal_Inhibition Inhibition of Pain Signal Transmission Serotonin->Pain_Signal_Inhibition Enhances Norepinephrine->Pain_Signal_Inhibition Enhances MOR->Pain_Signal_Inhibition Contributes to

Caption: Dual mechanism of action of Tramadol.

Pharmacokinetic Profile

The way a drug is absorbed, distributed, metabolized, and excreted is crucial to its clinical application. The available data for this compound and tramadol are summarized below.

ParameterThis compoundTramadol
Absorption Information not readily available in recent literature. A 1962 study suggests it is absorbed, but quantitative data is lacking.Rapidly and almost completely absorbed after oral administration.[5][7][8]
Metabolism Information not readily available in recent literature. A 1962 study indicates it undergoes metabolism.Extensively metabolized in the liver, primarily by CYP2D6 to its active metabolite O-desmethyltramadol (M1), and by CYP3A4 and CYP2B6 to other metabolites.[5][7][9][10]
Elimination Half-life Information not readily available in recent literature.Approximately 6.3 hours for the parent compound and 7.4 hours for the active M1 metabolite.[3][9]
Excretion A 1962 study suggests it is excreted, but details are limited.Primarily excreted via the kidneys, with about 30% as unchanged drug and 60% as metabolites.[3][7][9]

Efficacy and Potency

Direct comparative clinical trials between this compound and tramadol are not available in the current body of scientific literature. However, historical data for this compound and extensive clinical trial data for tramadol allow for an indirect comparison.

This compound is reported to have an analgesic efficacy comparable to that of codeine.[1] Its potency is estimated to be approximately one-third that of codeine.[1] One study from 1961 investigated its pharmacological properties as a new analgesic agent.[11]

Tramadol is indicated for the management of moderate to moderately severe pain.[7][12] Its analgesic potency is considered to be about one-tenth that of morphine.[5][8] The efficacy of tramadol has been demonstrated in numerous clinical trials for various pain conditions, including postoperative pain and chronic pain.

Safety and Adverse Effects

The safety profile and potential adverse effects are critical considerations in the selection of an analgesic.

This compound is reported to have little abuse potential.[1] However, detailed information on its adverse effect profile from modern clinical trials is not available. As an opioid agonist, it can be expected to cause typical opioid-related side effects such as drowsiness, dizziness, nausea, and constipation.

Tramadol has a well-documented side effect profile. Common adverse effects include nausea, dizziness, constipation, headache, and somnolence.[12][13][14][15][16] More serious but less common side effects can include seizures, serotonin syndrome (especially when co-administered with other serotonergic drugs), and respiratory depression.[16]

Adverse EffectThis compoundTramadol
Common Presumed to be typical opioid side effects (e.g., drowsiness, nausea), but detailed data is lacking.Nausea, dizziness, constipation, headache, somnolence.[12][13][14][15][16]
Serious Information not readily available.Seizures, serotonin syndrome, respiratory depression.[16]
Abuse Potential Reported to be low.[1]Has a recognized potential for abuse and dependence, although it is generally considered to be lower than that of strong opioids.

Experimental Protocols: A General Framework for Analgesic Clinical Trials

While a specific head-to-head protocol for this compound versus tramadol is not available, a typical experimental design for a comparative analgesic study would follow the structure outlined below.

Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Pain Scores, Vitals) Patient_Screening->Baseline_Assessment Randomization Randomization Group_A Group A (e.g., this compound) Randomization->Group_A Group_B Group B (e.g., Tramadol) Randomization->Group_B Drug_Administration Drug Administration (Standardized Dosing) Group_A->Drug_Administration Group_B->Drug_Administration Baseline_Assessment->Randomization Post_Admin_Monitoring Post-Administration Monitoring (Pain Relief, Adverse Events) Drug_Administration->Post_Admin_Monitoring Data_Collection Data Collection (Pharmacokinetics, Efficacy) Post_Admin_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results and Interpretation Statistical_Analysis->Results_Interpretation

Caption: Generalized workflow for a comparative analgesic clinical trial.

Logical Comparison Framework

The comparison between this compound and tramadol is constrained by the disparity in the available scientific data. The following diagram illustrates this relationship.

Comparison_Logic This compound This compound Comparison Comparison This compound->Comparison Tramadol Tramadol Tramadol->Comparison Data_Availability Data_Availability Comparison->Data_Availability Limited_Data Limited Modern Data Data_Availability->Limited_Data This compound Extensive_Data Extensive Modern Data Data_Availability->Extensive_Data Tramadol

Caption: Logical relationship of the this compound vs. Tramadol comparison.

Conclusion

This comparative guide highlights the current understanding of this compound and tramadol. Tramadol is a well-characterized analgesic with a dual mechanism of action, a predictable pharmacokinetic profile, and a well-documented efficacy and safety profile. This compound, based on historical data, appears to be a less potent opioid analgesic with an efficacy similar to codeine and a reportedly low abuse potential.

The significant gap in recent, robust clinical data for this compound makes a direct, evidence-based head-to-head comparison challenging. For researchers and drug development professionals, this analysis underscores the comprehensive data available for tramadol as a benchmark and identifies the substantial data gap that would need to be filled to fully characterize the therapeutic potential and safety of this compound in a modern context. Further research, including well-designed clinical trials, would be necessary to definitively establish the comparative efficacy and safety of this compound relative to tramadol and other contemporary analgesics.

References

Safety Operating Guide

Proper Disposal of Prodilidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific disposal procedures for prodilidine have not been explicitly documented in publicly available safety and regulatory literature. Furthermore, based on available information, this compound is not currently listed as a controlled substance by the U.S. Drug Enforcement Administration (DEA). The following guidelines are based on best practices for the disposal of non-controlled, potentially hazardous laboratory chemicals and pharmaceuticals. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. The procedural, step-by-step guidance is intended to assist researchers, scientists, and drug development professionals in managing this chemical waste safely and in compliance with general laboratory standards.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

Waste Segregation and Storage

Proper segregation of chemical waste is critical to ensure safe handling and disposal.

  • Waste Container: Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and a clear description of the contents (e.g., "solid," "in solution with...").

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

Disposal Procedures

The primary and recommended method for the disposal of chemical waste from laboratories is through a licensed hazardous waste contractor.

Step-by-Step Disposal Protocol:

  • Collection: Collect all this compound waste, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in the designated and labeled waste container.

  • Container Management: Keep the waste container securely closed when not in use. Do not overfill the container.

  • Contact EHS: Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final disposal of the material, which is typically accomplished through high-temperature incineration.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as listed above.

  • Containment: For small spills, use an absorbent material (e.g., chemical spill pads, vermiculite, or sand) to contain the spill.

  • Cleanup: Carefully scoop the absorbent material into the designated this compound waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Waste Disposal: Dispose of all contaminated cleaning materials in the this compound waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data for Laboratory Waste Management

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by the U.S. Environmental Protection Agency (EPA). These are not specific to this compound but are applicable to general laboratory chemical waste management.

ParameterLimitRegulation Source (General)
Satellite Accumulation Area Volume Up to 55 gallons of non-acutely hazardous waste40 CFR 262.15
Up to 1 quart of liquid acutely hazardous waste (P-listed)40 CFR 262.15
Up to 1 kg of solid acutely hazardous waste (P-listed)40 CFR 262.15
Accumulation Time Limit Waste must be dated when the container is full or moved to central storage40 CFR 262.15

Experimental Protocol: Preparation of this compound Waste for Disposal

This protocol outlines the general steps for preparing this compound waste for collection by a licensed disposal service.

Materials:

  • This compound waste (solid or in solution)

  • Designated hazardous waste container with a secure lid

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Fume hood

Procedure:

  • Work in a Ventilated Area: Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.

  • Don PPE: Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.

  • Transfer Waste: Carefully transfer the this compound waste into the designated hazardous waste container. If transferring a liquid, use a funnel to prevent spillage.

  • Segregate Waste Types: Do not mix this compound waste with other incompatible waste streams.

  • Secure the Container: Tightly seal the lid of the waste container.

  • Label the Container: Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The composition and concentration of the waste

    • The date of accumulation

    • The name and contact information of the generating researcher or lab

  • Store Appropriately: Place the sealed and labeled container in your laboratory's designated satellite accumulation area.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a waste pickup.

Logical Workflow for Non-Controlled Laboratory Chemical Waste Disposal

The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of a non-controlled chemical waste product like this compound in a laboratory setting.

A Chemical Waste Generation (this compound) B Hazard Assessment (Review available data, treat as hazardous) A->B C Controlled Substance? B->C D Follow DEA Disposal Regulations C->D Yes E Segregate into Designated Waste Container C->E No (Based on current info) F Label Container Correctly ('Hazardous Waste', Chemical Name, Date) E->F G Store in Satellite Accumulation Area F->G H Container Full or Ready for Disposal? G->H I Contact Institutional EHS for Pickup H->I Yes L Continue Accumulation H->L No J Licensed Contractor for Disposal (Incineration) I->J K Maintain Waste Records J->K L->G

Caption: Logical workflow for the disposal of non-controlled laboratory chemical waste.

Essential Safety and Handling Precautions for Prodilidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Prodilidine has been identified. The following guidance is based on general safety protocols for handling potent synthetic opioids. Researchers and laboratory personnel must conduct a thorough, substance-specific risk assessment before handling this compound. These recommendations should be considered a baseline for ensuring laboratory safety.

This compound is an opioid agonist, and in the absence of specific toxicity data, it should be handled with the utmost care, assuming high potency and potential for significant health effects upon exposure. The primary routes of exposure for potent opioids in a laboratory setting are inhalation of airborne particles, dermal contact, and accidental ingestion.[1]

Risk Assessment and General Precautions

A thorough risk assessment is the foundation of safely handling any potent compound.[2] Before beginning any work with this compound, consider the following:

  • Quantity: The amount of substance being handled.

  • Physical Form: Powders are more easily aerosolized than solutions.[1][3]

  • Procedure: Operations such as weighing, mixing, or transferring can increase the risk of generating airborne particles.

  • Environment: Work should be conducted in a designated area with controlled access and appropriate engineering controls.

Key safety practices include:

  • Never work alone when handling potent opioids.[2]

  • Ensure that naloxone, an opioid overdose reversal agent, is readily available and that personnel are trained in its administration.[4][5]

  • Avoid any procedures that may generate dust or aerosols.[6][7] If unavoidable, use appropriate engineering controls and respiratory protection.

  • Do not eat, drink, or smoke in the laboratory.[6][7]

  • Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[2][6][7] Do not use alcohol-based hand sanitizers, as they may enhance absorption of some chemicals.[6][8]

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes recommended PPE based on the assessed risk level of the laboratory procedure.

Risk LevelTask ExamplesRecommended Personal Protective Equipment
Low Handling of sealed containers, visual inspection.- Hand Protection: Single pair of nitrile gloves.- Eye Protection: Safety glasses.- Protective Clothing: Standard laboratory coat.
Moderate Preparation of dilute solutions, weighing small quantities (<1g) in a ventilated balance enclosure or fume hood.- Hand Protection: Double pair of nitrile gloves.- Eye/Face Protection: Safety glasses with side shields or safety goggles.- Respiratory Protection: N95, N100, R100, or P100 disposable filtering facepiece respirator.[8]- Protective Clothing: Laboratory coat, disposable sleeve covers.
High Handling of bulk quantities (>1g), procedures with a high likelihood of aerosolization (e.g., mixing powders), initial handling of a newly synthesized batch of unknown potency.- Hand Protection: Double pair of nitrile gloves.- Eye/Face Protection: Full-face shield or safety goggles.- Respiratory Protection: Powered Air-Purifying Respirator (PAPR) or a full-face elastomeric respirator with P100 cartridges.- Protective Clothing: Disposable coveralls, shoe covers.
Recommended PPE for Handling this compound Based on Risk Assessment

Spill and Decontamination Procedures

In the event of a spill, the primary objectives are to prevent further spread of the contaminant and to decontaminate the area safely.

For a minor spill (small quantity, contained):

  • Alert personnel in the immediate area.

  • Ensure appropriate PPE is worn before starting cleanup.[2]

  • If the spilled material is a powder, gently cover it with a damp paper towel or other absorbent material to prevent it from becoming airborne.[9]

  • If the spill is a liquid, absorb it with an inert material such as vermiculite or a spill pillow.[9][10]

  • Working from the outside in, clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution, followed by a water rinse).[11]

  • Collect all cleanup materials in a sealed, labeled container for proper disposal as hazardous waste.[9][10]

For a major spill (large quantity, uncontained, or if there is any uncertainty):

  • Evacuate the area immediately.

  • Alert others and prevent entry into the contaminated area.

  • Contact the appropriate emergency response personnel for your institution.

Disposal Plan

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual drug, must be disposed of as hazardous pharmaceutical waste in accordance with all applicable federal, state, and local regulations.[12]

  • Segregation: Keep this compound waste separate from other laboratory waste streams.

  • Containment: Place all waste in clearly labeled, sealed, and leak-proof containers.[13] For solid waste, consider double-bagging.[9]

  • Disposal Method: Incineration is the preferred method for the complete destruction of potent pharmaceutical compounds.[14] Do not dispose of this compound down the drain or in the regular trash.

  • Documentation: Maintain accurate records of all disposed waste, including quantities and dates.

Experimental Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Steps start Start: Plan to Handle this compound risk_assessment Conduct Risk Assessment (Quantity, Physical Form, Procedure) start->risk_assessment is_aerosol Potential for Aerosolization? risk_assessment->is_aerosol quantity Handling Bulk Quantities? is_aerosol->quantity No high_risk_ppe High Risk PPE: - Double Nitrile Gloves - Face Shield - PAPR/Elastomeric Respirator - Disposable Coveralls is_aerosol->high_risk_ppe Yes low_risk_ppe Low Risk PPE: - Single Nitrile Gloves - Safety Glasses - Lab Coat quantity->low_risk_ppe No moderate_risk_ppe Moderate Risk PPE: - Double Nitrile Gloves - Goggles - N95/P100 Respirator - Lab Coat, Sleeve Covers quantity->moderate_risk_ppe Yes proceed Proceed with Caution low_risk_ppe->proceed moderate_risk_ppe->proceed high_risk_ppe->proceed disposal Follow Disposal Plan proceed->disposal

Workflow for Selecting Personal Protective Equipment for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.